(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(4-iodopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYADBPTZJSAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467411 | |
| Record name | tert-Butyl (4-iodopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405939-28-8 | |
| Record name | tert-Butyl (4-iodopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester synthesis protocol
An In-depth Technical Guide to the Synthesis of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Authored by: Gemini, Senior Application Scientist
Abstract
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a pivotal building block in contemporary medicinal chemistry, serving as a versatile intermediate for the synthesis of complex heterocyclic scaffolds. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 2-amino position of 4-iodopyridine is a critical transformation that deactivates the amine's nucleophilicity, enabling selective functionalization at other positions of the pyridine ring. This guide provides a comprehensive, field-proven protocol for this synthesis, grounded in established chemical principles. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, discuss critical safety considerations, and present methods for purification and characterization, ensuring a reproducible and efficient synthesis for researchers and drug development professionals.
Strategic Overview and Mechanistic Insights
The synthesis of the target compound is achieved through the N-protection of the primary amine of 2-amino-4-iodopyridine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This reaction is a classic example of nucleophilic acyl substitution.
The Core Mechanism
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-amino-4-iodopyridine onto one of the electrophilic carbonyl carbons of Boc anhydride.[2] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[2][3] This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butanol.[3][4]
The use of a non-nucleophilic base, such as triethylamine (TEA), or a catalytic amount of 4-dimethylaminopyridine (DMAP), can accelerate the reaction.[3][5] DMAP is a particularly effective catalyst; it first reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium species.[3] The amine then attacks this activated intermediate, which is more electrophilic than Boc anhydride itself, leading to a faster reaction rate.[3]
Safety and Hazard Management
A thorough understanding and mitigation of risks are paramount. This synthesis involves hazardous materials that require strict adherence to safety protocols.
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is flammable, moisture-sensitive, and fatal if inhaled.[6][7] It can decompose over time, especially in the presence of moisture, to produce carbon dioxide, leading to pressure buildup in sealed containers.[1] Always store in a cool, dry, well-ventilated area, preferably refrigerated, and use a plastic bottle rather than glass.[1][8] All manipulations must be performed within a certified chemical fume hood.[6]
-
2-Amino-4-iodopyridine: This compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[9] Avoid inhalation of dust and direct contact with skin and eyes.[9]
-
Solvents: Dichloromethane (DCM) is a suspected carcinogen and should be handled with care. Tetrahydrofuran (THF) can form explosive peroxides.
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and nitrile gloves are mandatory.[6][10]
Detailed Experimental Protocol
This protocol is designed for a representative 10 mmol scale. Adjustments can be made as necessary.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Equivalents | CAS No. |
| 2-Amino-4-iodopyridine | C₅H₅IN₂ | 220.01 | 2.20 g | 1.0 | 552331-00-7[9] |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 2.40 g | 1.1 | 24424-99-5[1] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.1 mL | 1.5 | 121-44-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | 75-09-2 |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-iodopyridine (2.20 g, 10.0 mmol).
-
Dissolution: Add dichloromethane (50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add triethylamine (2.1 mL, 15.0 mmol) to the stirred solution.
-
Boc Anhydride Addition: While maintaining the temperature at 0 °C, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes. Causality Note: A slow, portion-wise addition at 0 °C is crucial to control the initial exotherm and prevent rapid gas evolution from the decomposition of the tert-butyl carbonate byproduct.[3]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product spot should appear at a higher Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium chloride (brine) solution. This removes the triethylamine hydrochloride salt and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude material, typically an off-white or pale yellow solid, should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester as a white solid.
-
-
Characterization:
-
Yield: Typically 85-95%.
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the tert-butyl protons (~1.5 ppm, 9H), and distinct signals for the pyridine ring protons.
-
Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺ is 321.01.[11]
-
Self-Validation and Trustworthiness
The integrity of this protocol is ensured by checkpoints throughout the process.
-
TLC Monitoring: This is a critical validation step. The disappearance of the starting material and the appearance of a single, new major spot for the product confirms the reaction's completion. During purification, TLC validates the contents of each fraction, ensuring only pure product fractions are combined.
-
Aqueous Work-up: The washing steps are a self-validating system for impurity removal. The formation of a salt precipitate (triethylamine hydrochloride) that is removed with the aqueous layer provides a visual cue of successful purification.
-
Final Characterization: The definitive validation comes from spectroscopic analysis. A clean ¹H NMR spectrum matching the expected structure and a mass spectrometry result corresponding to the correct molecular weight confirm the identity and high purity of the final compound.[11]
By following this detailed guide, researchers can confidently and safely synthesize high-purity (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, a valuable intermediate for advancing drug discovery and development programs.
References
- Benchchem. Di-tert-butyl Dicarbonate: A Comprehensive Technical Guide to Safe Handling and Application. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzrQq5fQ2aru_BntYBe7-1UCC3iTyvXAXPrx5z4Xu2OcSl7JSIO_BBDn5ZlrmxBWlXSwS36D9kog4_KU-NxDlfjaVLenvZ8uP0tIGj5fVLizSlD7d2PP5vF4U_6ezf59hZL8AsBnUoQrZ68kMV_b7YgFr_IZwH8HTLALkpgXJs6LPd2YeZHjx6bW383SX_SGFPBGBxwqqabvlnuZb46DKyWlJQKI_f8ZgQZwF--0Zf0XlcWxlXYk=]
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3g9sZOPgOSLc7fl5B2JW9TO5R-njn3XJaJ0AHVrcA95tW3Qn6h7nndMVOEqJRcDSjFXOqx6-4_hwK5cMFnRLG9vZNawhD5OyE2u7RBlVatcu_sHidNfM7fo9arT37nbRjWZ6iwjxi0It3ua5yLJcB2GiuiGvP9MnHV_jPCmsrPSbaZbq0FOO6ZJ1KGrDC6CsJTPHt584Tag==]
- Wikipedia. Di-tert-butyl dicarbonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH0d2aMhEhrjskzJa5NcLG3_AX7lqQWZotwdSQCFHY9BSG8TqYwuzg3_sCBFjCGYeqe8bMYTwsCrEeYj6aDKd-YIksNbqTTteMaMKzj6ChNjTDiZaBShRKe3k7K2W9ZTTi3RPD23765BXN2yb-5U-HM_A=]
- Sigma-Aldrich. SAFETY DATA SHEET - Di-tert-butyl dicarbonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH-cm4Oda0BGV7afj1-we_5YB7vvaVa0JsX3iTymU6mBUuQxDUSkL-qSW4b7Da3rpVPm9san-_eIn4B1wViFzUEJKJNPBRHAUW0AAUV566yETMRRkDzybhDjnz8YZheSYnywcCUE28osoTvJ7vA4Nx]
- Fisher Scientific. SAFETY DATA SHEET - Di-tert-butyl dicarbonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBWxNseHwHmY2sWBbHmwC5toXoV88ReVDwDtXMaPK6WzkOWxGiOmUATdFcAdNupjdzwkvC5ZVi7ZrDU180IGynXB85i73qgJew72ajSWEZ8FNDuK7_RLaGOnHWL9iSD_bE21EqPAGDogE3uGmonmqHYacpHBPBOhFay-CNIGIwT1Ogym1ybmavj2wfMp1XZjOCVwO8Jh3QiuzwjemW2C3VdXllirGvaPfE2aEHsNkiX0KH2EjlWhsTk0Gk_FQT]
- Thermo Fisher Scientific. SAFETY DATA SHEET - Di-tert-butyl dicarbonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkCjjgxtwY-sctUeZkaK8V7N5303wh_L86AfNLJnPTNpX-5jFdaJ9Uo_TOob0ZkrFzgsLeg0hDOvdK5gvv0jS2x6Q0hLucVR27cOHa0NcKamZbeWs_EKcRLsoxumiJfTzjsMLDJVrMI50xaXPg63I-l9F5k8Pt57gr9y9fP7TpnfwhN3Y-fexEg3TcCg1zbqnBiGs-q4HX7WF3G58_ZfTDaKcWC4EFTuwkzzgmPKZgHrsIS5YJSgLSf7xG6u46vJAxHvKzyW70Zcn5cQeO]
- Sigma-Aldrich. 2-Amino-4-iodopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwtogxWiTE4P7OXR359gBERqIabEs-ombiKxtJTcoSoHwQpzFNoiofVvNMhdR_StZPawYLLOJS-cfwLn97QJ8YXCWXSEDN7cMJPbap9e7W8IY9rkWNS_8QvDF6pITczB5UxQPhVJrWS8VfUR7IfnZsH2bDOruLR8jvTpyOusCy1A4ycyMm4XX9sdvc-muOjoOl7CQ=]
- ChemicalBook. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj73E0qmfBN3BphXj5yu-MvSIqd6D8HrcOfYaySjrqA0uzSTz8Z-wNMWZQb49-t8LRUqOJ5mwrZZgRFrnoiu-fB61_emz08z8uZ_OTsaQBD-8fefIVITH-DvsX-mc9hqjuYLjJw8aMfsPgTGaKOPx4ww-4YMfW2id4ztpCO53TPEZhoQ2W9sMBmn8McSuyksQTJ4I=]
- Fisher Scientific. Amine Protection / Deprotection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIvgEcY2s3Cqa5SSmCN6f3-UBxwzMzy6O1thLt-9nh-lw04vCDTTDL-SIyHgosufR-d_Chq14tM5xO2efuYGS0ct_npCw_yZ6RSx8EKT8wMXY_XuWK4oLJRwCSWob2DxmE02_Fv3JfpuZXnECY6EtKKJgpITV8ECfB7scO2t6rallVffd9vQkveoyawcHQelrk3l4WR_L8IvmZZfoo3FJtUOvaKaizcd9uZJ76UAN5efU=]
- Master Organic Chemistry. Amine Protection and Deprotection. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHLMqHYEgvIlRNgORXQorXkrbB7P4GevjRWAv38nDpUbLN6j8tst2KQSU4Er3kvmNQoplyB43yuD2Yq9IeyAlK5N6hqgeiDPtopBhcEu-aG4SLjz99YBvdgOsx73wMJKxs8WCekhjvtsvcQ9x473gEmpBQDv7AI4oe9P1i3E-nu18LlfuVJQ6j-BDbl1vnLdFUl1M=]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx-YkJN8zyJeqNzBhu5Ccvua_pSUvVI_BDG8nPk-Wc-Q4FlAhgzbpoDQL2ThgGZjKT91hMXGgWj4pufCHRVSc2Lk1tXVdtulyxM1tcNTfvJx0MzgKUV6C5u_gPIhLJDqu03PR1VbdLqOWrK7yLcsUzQZHSQs0INKlNm1YcHkU4]
- Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELNtsD-htalt5K5BkrrtdO2BURKlGj0RqcKKrbx5cHGBVdTi-fgntkp91A79NlWpRxeJcM4H3Jw5We_KAcepFPfQGLPMY5HCOoQs0q10K7H9n_oGlyGjebgxb8f3xdrLH1CrVUJcSBSq2hv1T6LZ-CC83rVOco_d9TNFH2qJluEMeyhJmROGpldLEhAWo9zzlIeLEp9lWp782WyZW4xhLMn4MW]
- Chemistry Steps. Boc Protecting Group for Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa67rE0-mYXSrWDEA7GVK0HaeLqaOmOAUtUQ7qOaMip7_xZB5A4LpofWIH8SENUytgm00GAn1LWe4XuwXxYw38KzHqdHrUw0P5o8GqZVBQ7isSKMD9Reco8N05KH8T_Y_bcscBY113qZGhLsPCKDysj6GZekgB6oZxv_Y=]
- Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmXwRF7p5sU4BONMVVGTh_urHiWQPhGsD9ylStV_z4EWdvlXR7m-4QFF50rIMsLonJJbY8BNRjwhIYXmMCOIbyyIb1ITujtYm3_w_vK6p23ax65rNXi5Bm2FcG1mymybB8DBzOtFAc_zAIpsg74uo5u8xef14_RVA8qaEZ]
- AChemBlock. 2-Amino-4-iodopyridine 97%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG9E3U2tB55D-rE6qYfcinXbsxNrXAWeK8-KZChEeG536BLKStryfcuViBIs-gIpkP8oYYDQ6aIWZLIgCeBtaWkdRWPUHXtcRMU-mNWLuKvF5cVGFRT57YjJBA-ZPg7sE5MwcFZy_hhHcqnOWbakR2v5QdVu12Yuw=]
- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-iodopyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD-OaGCYZqpyXSvMmek7Y2RHAXbyHVFgCXynl1YBk5EVih1b5_GSCr_JU_sjPsm49KjA93mNnQOpgWnshov3L6lXDTANH8YO9LVXvmFy_pex-0JlsR3Lrxku08EybnfqJXYqNVkRGk0U0H9Zav-HJWdaiKRFBur-mYN-jEyBBSci7DFgpxOFrdofIyOAhGLwWSNiuoSbWYqx-m0Czw8W0HCb7qIFAoB9iKvgnEFcTME5znPiWGbV0j_MZGxySljaBhPfCPJTT3Ow-PcOVYbrxtFs_3kA==]
- Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRkK4bCL44vEq5HwHhkI-2XdzK1xsVt4tlAENO7laXv4tBecP0nWNxNR3QEWYOfHKwvAA0jPohMqth2KgEvVuLTFH3efQWWtwvv1lPv2NXeLSK-PAkMP_xH8cUc7qXvXyFN49K0svcZQ-Uk5PAHqllLQTN_v_uy9R02c6sxo2heBZDjYr49UiaY5ARItVZom87XAAyBckQ]
- CymitQuimica. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEabggH6t87H4225hDPzfIMkTEuisl3OpTdij062GHAFk9gVlBKrYzIhVRCRZEprd3VJWw-cdBBz-bV1QFCpohDVcgGh72fGY11ng6_fUne8voKj_mmEPWlmQ71ReOLW5DCpuaiQA_maL7BcxAN-uLHd7O0PKWPz9IkeRjHOxtyDpgT8g1gIqkj1aGIdIUlR9IBL6BRcA9awZFcEyWvE-IfZXceI1L]
- PubChemLite. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. [URL: https://vertexaisearch.cloud.google.
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Amino-4-iodopyridine 97% | CAS: 552331-00-7 | AChemBlock [achemblock.com]
- 10. lobachemie.com [lobachemie.com]
- 11. PubChemLite - (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (C10H13IN2O2) [pubchemlite.lcsb.uni.lu]
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of tert-Butyl (4-Iodopyridin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl (4-iodopyridin-2-yl)carbamate, a pivotal building block in modern synthetic organic chemistry and medicinal chemistry. The document delineates its fundamental physicochemical properties, established synthetic methodologies, and characteristic reactivity. Special emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational for constructing complex molecular architectures. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for its strategic application in the synthesis of novel chemical entities.
Introduction
tert-Butyl (4-iodopyridin-2-yl)carbamate, also known as 2-(tert-butoxycarbonylamino)-4-iodopyridine or 2-Boc-amino-4-iodopyridine, is a bifunctional organic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure is characterized by a pyridine ring substituted with an iodine atom at the C4 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position.
This unique arrangement of functional groups imparts a versatile reactivity profile. The Boc group serves as a stable, yet readily cleavable, protecting group for the amine, preventing unwanted side reactions while enabling its strategic deprotection at a later synthetic stage.[3][4] The iodine atom at the C4 position is the primary reactive site for carbon-carbon and carbon-heteroatom bond formation, making this compound an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions.[1][5] Consequently, it has emerged as a crucial intermediate for the synthesis of highly functionalized pyridine derivatives, which are core scaffolds in numerous biologically active compounds.[2][6]
Physicochemical and Spectroscopic Properties
tert-Butyl (4-iodopyridin-2-yl)carbamate is typically a solid, crystalline substance at room temperature.[1] Its hydrophobic tert-butyl group confers good solubility in common organic solvents like dichloromethane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), while its solubility in water is limited.[1] Proper storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended to ensure long-term stability.[7]
Table 1: Physicochemical Properties of tert-Butyl (4-Iodopyridin-2-yl)carbamate
| Property | Value | Source(s) |
| CAS Number | 405939-28-8 | [1][8][9] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [5][10][11] |
| Molecular Weight | 320.13 g/mol | [5][11][12] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95-97% | [5][9] |
| Monoisotopic Mass | 320.00217 Da | [10] |
| Predicted XlogP | 2.4 | [10] |
Spectroscopic Characterization
The structure of tert-butyl (4-iodopyridin-2-yl)carbamate is unequivocally confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for the pyridine ring protons and the Boc protecting group. A singlet integrating to 9 protons is observed for the tert-butyl group around δ 1.5 ppm. The pyridine ring protons typically appear as distinct signals in the aromatic region (δ 7.0–8.5 ppm), with their chemical shifts and coupling patterns being indicative of the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl of the carbamate group (~153 ppm), signals for the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), and distinct signals for the carbons of the iodopyridine ring.[13]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 321.00945.[10]
Synthesis and Manufacturing
The synthesis of tert-butyl (4-iodopyridin-2-yl)carbamate is most commonly achieved through a two-step process starting from 2-aminopyridine. The first step involves the protection of the amino group, followed by regioselective iodination.
-
Boc Protection: 2-Aminopyridine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or DMAP) and solvent (e.g., THF or dichloromethane) to yield tert-butyl pyridin-2-ylcarbamate. This is a standard and high-yielding protection step.[14]
-
Iodination: The subsequent iodination at the C4 position is more challenging due to the directing effects of the ring nitrogen and the Boc-amino group. A powerful and effective method is directed ortho-metalation (DoM), where a strong base like n-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is used to deprotonate the C3 position. However, for the 4-iodo isomer, a more direct electrophilic iodination approach on a pre-functionalized precursor is often employed, or through functional group interconversion from a corresponding boronic acid or stannane. A common laboratory-scale synthesis involves the iodination of 2-Boc-aminopyridine using iodine and a silver salt or other activating agent.
Below is a representative experimental protocol adapted from a similar iodination procedure.[7]
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize tert-butyl (4-iodopyridin-2-yl)carbamate from tert-butyl pyridin-2-ylcarbamate.
Reagents & Equipment:
-
tert-Butyl pyridin-2-ylcarbamate
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, low-temperature thermometer.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of argon, add tert-butyl pyridin-2-ylcarbamate (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (2.8 eq) to the stirred solution.
-
Slowly add n-butyllithium (2.7 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at a temperature between -10 °C and 0 °C for 2 hours.
-
Re-cool the reaction mixture to -78 °C.
-
In a separate flask, dissolve iodine (2.9 eq) in anhydrous THF and add this solution dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution at -78 °C, followed by water.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure tert-butyl (4-iodopyridin-2-yl)carbamate.[7]
Chemical Reactivity and Key Transformations
The reactivity of tert-butyl (4-iodopyridin-2-yl)carbamate is dominated by the C-I bond, which serves as a handle for introducing molecular complexity through cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[15] tert-Butyl (4-iodopyridin-2-yl)carbamate readily couples with a wide variety of aryl, heteroaryl, or vinyl boronic acids and esters in the presence of a palladium catalyst, a suitable ligand, and a base. This transformation is fundamental for building biaryl structures commonly found in pharmaceutical agents.[16][17]
-
Causality: The C(sp²)-I bond is highly susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle. The choice of ligand (e.g., a phosphine like SPhos or XPhos) is critical for stabilizing the palladium center and promoting the reductive elimination step. The base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is required to activate the boronic acid partner in the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the iodopyridine with a primary or secondary amine.[18] This reaction is exceptionally valuable for synthesizing substituted anilines and related structures, which are prevalent in drug molecules.[19][20]
-
Causality: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. The subsequent steps involve coordination of the amine, deprotonation by a base (typically a strong, non-nucleophilic base like NaOt-Bu or LHMDS) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[18][21]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Protocol: Suzuki-Miyaura Coupling
Objective: To couple tert-butyl (4-iodopyridin-2-yl)carbamate with phenylboronic acid.
Reagents & Equipment:
-
tert-Butyl (4-iodopyridin-2-yl)carbamate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen/argon atmosphere setup
Procedure:
-
In a reaction vessel, combine tert-butyl (4-iodopyridin-2-yl)carbamate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[17]
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the desired product, tert-butyl (4-phenylpyridin-2-yl)carbamate.
Applications in Research and Drug Development
The primary application of tert-butyl (4-iodopyridin-2-yl)carbamate is as a versatile intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.
-
Pharmaceutical Synthesis: It is a key building block for constructing substituted 2-aminopyridine scaffolds. This motif is present in a wide range of therapeutic agents, including kinase inhibitors for oncology, antivirals, and agents targeting central nervous system disorders.[2] The ability to introduce diverse substituents at the C4 position via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery (FBDD): The iodopyridine core can act as a "fragment" that binds to a biological target. The iodine atom then provides a vector for fragment evolution, allowing for the "growth" of the fragment into a more potent lead compound by coupling it with other chemical moieties.[22]
-
Materials Science: Substituted pyridine derivatives synthesized from this intermediate can be used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.[2]
Safety and Handling
As with many organoiodine compounds, tert-butyl (4-iodopyridin-2-yl)carbamate requires careful handling.
-
Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[7][23]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
tert-Butyl (4-iodopyridin-2-yl)carbamate is a high-value synthetic intermediate whose utility is defined by the orthogonal reactivity of its two key functional groups. The Boc-protected amine provides stability and a latent nucleophilic site, while the iodo substituent serves as an exceptionally versatile anchor point for palladium-catalyzed cross-coupling reactions. This combination enables the efficient and modular synthesis of complex, highly substituted 2-aminopyridine derivatives, securing its role as an indispensable tool for scientists in drug discovery, agrochemistry, and materials science.
References
-
J&K Scientific. (n.d.). (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester | 154048-89-2. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). tert-Butyl Esters. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. CID 53415320. Retrieved from [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
PubChemLite. (n.d.). (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (5-iodopyridin-2-yl)carbamate. CID 17750156. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products.
-
MDPI. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Angene. (n.d.). MSDS of tert-butyl N-(4-chloro-3-iodopyridin-2-yl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
Sources
- 1. CAS 405939-28-8: tert-butyl (4-iodopyridin-2-yl)carbamate [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester () for sale [vulcanchem.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. 3D-FI50903 - 3-iodo-pyridin-4-ylcarbamic-acid-tert-butyl-e… [cymitquimica.com]
- 6. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 7. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 8. (4-IODO-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 405939-28-8 [m.chemicalbook.com]
- 9. BLDpharm - Bulk Product Details [bldpharm.com]
- 10. PubChemLite - (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (C10H13IN2O2) [pubchemlite.lcsb.uni.lu]
- 11. scbt.com [scbt.com]
- 12. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
- 20. atlanchimpharma.com [atlanchimpharma.com]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Cornerstone: A Technical Guide to (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS 405939-28-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, CAS number 405939-28-8, is a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing a nucleophilic Boc-protected amine, a pyridine core, and a reactive iodinated site, renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and, most critically, its application in transformative cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Detailed experimental protocols, mechanistic insights, and data interpretation are presented to empower researchers in leveraging this reagent for accelerated drug discovery and development.
Introduction: Strategic Importance in Synthesis
The pyridine scaffold is a privileged structure in pharmaceuticals, present in numerous top-selling drugs. The ability to functionalize this core at specific positions is paramount for tuning a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester emerges as a key player in this context. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the 2-amino group, preventing unwanted side reactions while enabling late-stage diversification.[1] The iodine atom at the 4-position provides a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[2]
This guide will deconstruct the synthesis and reactivity of this compound, offering both theoretical understanding and practical, actionable protocols for its use in the laboratory.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 405939-28-8 | [3] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [2] |
| Molecular Weight | 320.13 g/mol | [2] |
| Appearance | Typically a solid or crystalline substance | [2] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; limited solubility in water | [2] |
| Predicted XlogP | 2.4 | [4] |
Spectroscopic Characterization (Predicted and Representative Data):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the Boc group's tert-butyl protons (a singlet around 1.5 ppm), and the carbamate N-H proton. The pyridine protons' chemical shifts and coupling constants will be influenced by the iodo and carbamate substituents.
-
¹³C NMR: The carbon NMR would display signals for the pyridine ring carbons (with the carbon bearing the iodine atom shifted downfield), the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group.[5]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]+ at m/z 320, with a characteristic isotopic pattern for iodine. Common fragments would arise from the loss of the Boc group or the tert-butyl cation. Predicted [M+H]⁺ is 321.00945.[4]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the carbamate, C=O stretching of the carbonyl group, and aromatic C-H and C=C/C=N stretching from the pyridine ring.[6]
Synthesis and Purification
The synthesis of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is typically achieved through a two-step process: the iodination of 2-aminopyridine followed by the protection of the amino group.
Workflow for Synthesis
Sources
- 1. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. PubChemLite - (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (C10H13IN2O2) [pubchemlite.lcsb.uni.lu]
- 5. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 6. tert-Butyl carbamate [webbook.nist.gov]
A Senior Application Scientist's Technical Guide to tert-Butyl (4-iodopyridin-2-yl)carbamate
Abstract
This technical guide provides an in-depth analysis of tert-butyl (4-iodopyridin-2-yl)carbamate (CAS No: 405939-28-8), a critical building block in modern medicinal chemistry and drug development. We will cover its fundamental physicochemical properties, including a detailed breakdown of its molecular weight, and present a validated synthesis and characterization workflow. Furthermore, this document explores the compound's primary applications as a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation, crucial for constructing complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.
Introduction: The Strategic Importance of a Functionalized Pyridine
The pyridine scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs. Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone of molecular design. The strategic introduction of functional groups onto this ring system is paramount for modulating biological activity, solubility, and metabolic stability.
tert-Butyl (4-iodopyridin-2-yl)carbamate emerges as a particularly valuable reagent due to its trifunctional nature. It possesses:
-
A Boc-protected amine at the 2-position, which masks a key nucleophilic site while allowing for facile deprotection under specific acidic conditions. This offers an orthogonal handle for late-stage diversification.
-
An iodo group at the 4-position, serving as an excellent leaving group for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
The pyridine nitrogen , which influences the ring's electronics and provides a potential site for coordination or protonation.
This combination makes the molecule an ideal starting point for systematically building complexity and exploring the chemical space around the pyridine core.
Physicochemical & Structural Properties
Accurate characterization begins with a thorough understanding of a compound's fundamental properties. The molecular weight is a cornerstone of this data, essential for stoichiometric calculations in reaction planning and for verification via mass spectrometry.
Molecular Data Summary
A summary of the key quantitative data for tert-butyl (4-iodopyridin-2-yl)carbamate is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1][2][3] |
| Average Molecular Weight | 320.13 g/mol | [1][3][4] |
| Monoisotopic Mass | 320.00217 Da | [2] |
| CAS Number | 405939-28-8 | [1][3] |
| IUPAC Name | tert-butyl N-(4-iodo-2-pyridinyl)carbamate | [2] |
| Purity (Typical) | ≥97% | [3] |
The distinction between average molecular weight and monoisotopic mass is critical. The average molecular weight (320.13 g/mol ) is calculated using the weighted average of the natural abundances of all isotopes for each element and is used for macroscopic measurements, such as weighing the reagent for a reaction. The monoisotopic mass (320.00217 Da) is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹²⁷I) and is the value observed in high-resolution mass spectrometry (HRMS), a key technique for structural confirmation.[2]
Chemical Structure
The structural arrangement of the molecule dictates its reactivity and function.
Caption: Chemical structure of tert-butyl (4-iodopyridin-2-yl)carbamate.
Synthesis and Characterization: A Self-Validating Protocol
The reliable synthesis and rigorous characterization of starting materials are foundational to reproducible research. A common and effective method for preparing the title compound involves the Boc-protection of the corresponding amine.
Recommended Synthesis Protocol
This protocol is adapted from standard procedures for the protection of amino-pyridines.[5] The causality behind the choice of reagents is critical: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂). A non-nucleophilic base is often used to facilitate the reaction.
Materials:
-
2-Amino-4-iodopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or a stronger, non-nucleophilic base like LHMDS[5]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-amino-4-iodopyridine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq). Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[5]
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual base and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]
-
Purification: The crude material is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure title compound, often as a white to off-white solid.
Analytical Characterization
The identity and purity of the synthesized product must be unequivocally confirmed. This constitutes the self-validating aspect of the workflow.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the proton environment. Expect to see characteristic signals for the pyridine ring protons, a singlet for the nine equivalent protons of the tert-butyl group (~1.5 ppm), and a broad singlet for the N-H proton.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. In positive ion mode, the expected peak will correspond to the protonated molecule [M+H]⁺ at m/z 321.01.[2]
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton, including the carbonyl of the Boc group (~150-155 ppm) and the carbons of the pyridine ring.
Applications in Drug Development & Synthesis
The true value of tert-butyl (4-iodopyridin-2-yl)carbamate lies in its utility as a versatile synthetic intermediate. The iodine atom is a powerful handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.[6]
Core Reactivity: Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring, combined with the C-I bond, makes the 4-position highly susceptible to oxidative addition into a low-valent palladium or copper catalyst, initiating the catalytic cycle for numerous transformations.
Caption: Key cross-coupling applications of the title compound.
-
Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl systems.[6]
-
Sonogashira Coupling: Coupling with terminal alkynes to form C(sp²)-C(sp) bonds, installing alkynyl functionalities.
-
Buchwald-Hartwig Amination: Forming C-N bonds by coupling with a wide range of primary or secondary amines.[4]
-
Heck Coupling: Creating C-C bonds with alkenes to introduce vinyl groups.
These reactions are fundamental in modern drug discovery, allowing for the rapid generation of analog libraries to probe structure-activity relationships (SAR).
Safety, Handling, and Storage
As with all laboratory reagents, proper handling is essential for safety and to maintain the integrity of the compound.
-
Hazards: Based on aggregated GHS data for similar isomers, this compound may be harmful if swallowed and may cause an allergic skin reaction.[7]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert gas (nitrogen or argon) at 2–8 °C is recommended.[8]
Conclusion
tert-Butyl (4-iodopyridin-2-yl)carbamate is a high-value, multifunctional building block for chemical synthesis. Its precisely defined molecular weight of 320.13 g/mol and well-characterized properties enable its reliable use in complex synthetic routes. The strategic placement of a Boc-protected amine and an iodine atom provides chemists with a robust platform for diversification via cross-coupling chemistry, making it an indispensable tool in the synthesis of novel compounds for pharmaceutical and materials science research.
References
-
Sinfoo Biotech. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. [Link]
-
PubChemLite. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. [Link]
-
PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. [Link]
Sources
- 1. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester,(CAS# 405939-28-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. PubChemLite - (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (C10H13IN2O2) [pubchemlite.lcsb.uni.lu]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. 3D-FI50903 - 3-iodo-pyridin-4-ylcarbamic-acid-tert-butyl-e… [cymitquimica.com]
- 5. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester solubility data
An In-Depth Technical Guide to the Solubility Profile of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these, solubility stands as a primary gatekeeper. A compound's ability to dissolve in aqueous and organic media governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[1][2] (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, a key heterocyclic building block, is frequently utilized in the synthesis of complex pharmaceutical agents. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for efficient reaction kinetics, purification, and formulation development.
This guide provides a comprehensive framework for characterizing the solubility of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. In the absence of extensive published solubility data for this specific molecule, we will pivot from presenting established values to outlining the authoritative, field-proven methodologies required to generate this crucial data de novo. We will explore the theoretical underpinnings that influence its solubility and provide detailed, actionable protocols for its empirical determination.
Compound Profile: (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
A precise understanding of a compound's fundamental physicochemical properties is the foundation upon which all subsequent experimental work is built.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [3][4][5] |
| Molecular Weight | 320.13 g/mol | [3][4] |
| CAS Number | 405939-28-8 | [4] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)I | [5] |
| InChIKey | TTYADBPTZJSAMH-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 2.4 | [5] |
| Appearance | Solid (predicted/typical for similar compounds) | [6] |
The structure, featuring a pyridine ring, an iodo-substituent, and a bulky tert-butyl carbamate (Boc) protecting group, presents a classic solubility challenge. The pyridine nitrogen offers a site for protonation, suggesting pH-dependent aqueous solubility, while the rest of the molecule is largely hydrophobic. The predicted XlogP of 2.4 indicates a preference for a hydrophobic environment over a hydrophilic one, suggesting limited aqueous solubility.[7]
Theoretical Framework for Solubility
The solubility of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is not a single value but a complex function of its environment. Key influencing factors include:
-
pH and pKa: The pyridine ring is basic. The solubility of the compound in aqueous media will be significantly higher at a pH below its pKa, where the nitrogen atom becomes protonated, forming a more soluble cationic species. Determining the pKa is therefore a critical preliminary step.
-
Solvent Polarity: The compound's solubility in organic solvents will be dictated by the principle of "like dissolves like." Polar aprotic solvents (e.g., DMSO, DMF) are expected to be effective due to their ability to engage in dipole-dipole interactions, while non-polar solvents (e.g., hexanes) are likely to be poor solvents. Protic solvents like ethanol and methanol will fall somewhere in between.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure is a major barrier to dissolution.[1] Different polymorphic forms of the same compound can exhibit vastly different solubilities.
-
Temperature: Most dissolution processes are endothermic, meaning solubility tends to increase with temperature. This relationship should be characterized for any relevant process.
Experimental Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent at a specific temperature after equilibrium has been reached.[8] The shake-flask method is the gold-standard technique for this determination.[8]
Core Protocol: Shake-Flask Method for Equilibrium Solubility
This protocol outlines the definitive method for measuring the solubility of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in a variety of solvents. The causality behind this method is to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
Objective: To determine the equilibrium solubility (in mg/mL or µg/mL) of the target compound in selected aqueous and organic solvents.
Materials & Equipment:
-
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (solid, >95% purity)
-
Selected solvents (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, DMSO, Ethanol, Acetonitrile, Dichloromethane)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge capable of handling vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. PubChemLite - (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (C10H13IN2O2) [pubchemlite.lcsb.uni.lu]
- 6. (2-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester AldrichCPR 869735-25-1 [sigmaaldrich.com]
- 7. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the NMR Spectroscopic Analysis of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the iodo-substituent allows for further functionalization through cross-coupling reactions, while the Boc-protected amine provides a stable yet readily cleavable nitrogen source. Accurate structural elucidation is paramount for its use in multi-step syntheses, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. As direct experimental spectra for this specific isomer are not widely published, this document serves as a predictive guide based on established principles of NMR spectroscopy and data from analogous structures. The causality behind spectral assignments is explained in detail, offering a framework for researchers to interpret and validate their own experimental data.
Molecular Structure and Numbering
For clarity in the subsequent NMR analysis, the atoms of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester are numbered as follows:
Caption: Molecular structure and numbering of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of the title compound is expected to show distinct signals for the three aromatic protons on the pyridine ring, the amide proton, and the nine equivalent protons of the tert-butyl group. The chemical shifts are influenced by the electronic nature of the substituents: the electron-withdrawing iodine atom and the electron-donating Boc-protected amino group.
Key Predicted Resonances:
-
tert-Butyl Protons (-C(CH₃)₃): A sharp, intense singlet is expected around δ 1.5 ppm . This signal, integrating to 9H, is highly characteristic of the Boc protecting group and is often found in a region of the spectrum with minimal overlap from other signals.[1]
-
Pyridine Ring Protons (H-3, H-5, H-6):
-
H-5: This proton is expected to appear as a doublet of doublets around δ 7.4-7.6 ppm . It is coupled to both H-6 (ortho-coupling, J ≈ 5-6 Hz) and H-3 (meta-coupling, J ≈ 1.5-2.5 Hz).
-
H-3: This proton is anticipated to be a doublet around δ 8.0-8.2 ppm . It is meta-coupled to H-5. The deshielding effect of the adjacent nitrogen and the electron-withdrawing nature of the iodo group at the para-position will shift it downfield.
-
H-6: This proton is predicted to be a doublet around δ 8.2-8.4 ppm . It is ortho-coupled to H-5. Its proximity to the nitrogen atom results in a significant downfield shift.
-
-
Amide Proton (-NH-): A broad singlet is expected in the region of δ 8.5-9.5 ppm . The chemical shift of this proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -C(CH ₃)₃ | ~ 1.5 | Singlet (s) | - | 9H |
| H-5 | ~ 7.4 - 7.6 | Doublet of Doublets (dd) | J5,6 ≈ 5-6, J3,5 ≈ 1.5-2.5 | 1H |
| H-3 | ~ 8.0 - 8.2 | Doublet (d) | J3,5 ≈ 1.5-2.5 | 1H |
| H-6 | ~ 8.2 - 8.4 | Doublet (d) | J5,6 ≈ 5-6 | 1H |
| -NH - | ~ 8.5 - 9.5 | Broad Singlet (br s) | - | 1H |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the tert-butyl carbamate group.
Key Predicted Resonances:
-
tert-Butyl Group Carbons:
-
-C(CH₃)₃: A signal around δ 28.3 ppm is characteristic of the three equivalent methyl carbons of the Boc group.[1]
-
-C(CH₃)₃: The quaternary carbon of the Boc group is expected around δ 81-83 ppm .
-
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the carbamate is predicted to be in the range of δ 152-154 ppm .
-
Pyridine Ring Carbons:
-
C-4: The carbon bearing the iodine atom will be significantly shielded due to the "heavy atom effect" and is expected to appear at a relatively upfield position for an aromatic carbon, around δ 95-100 ppm .
-
C-3 and C-5: These carbons are expected in the aromatic region, with C-5 likely being more downfield due to its proximity to the nitrogen. Predicted shifts are around δ 120-125 ppm for C-3 and δ 135-140 ppm for C-5.
-
C-6: This carbon, adjacent to the nitrogen, will be deshielded and is predicted to be around δ 148-152 ppm .
-
C-2: The carbon attached to the carbamate group will also be significantly downfield, expected around δ 155-158 ppm .
-
Predicted ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | ~ 28.3 |
| -C (CH₃)₃ | ~ 81 - 83 |
| C-4 | ~ 95 - 100 |
| C-3 | ~ 120 - 125 |
| C-5 | ~ 135 - 140 |
| C-6 | ~ 148 - 152 |
| -C =O | ~ 152 - 154 |
| C-2 | ~ 155 - 158 |
Experimental Protocols
Synthesis of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
A plausible and common method for the synthesis of the title compound involves the reaction of 2-amino-4-iodopyridine with di-tert-butyl dicarbonate (Boc₂O).
Caption: Synthetic workflow for the title compound.
Step-by-step Methodology:
-
Dissolution: Dissolve 2-amino-4-iodopyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester.
NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR data acquisition.
Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent can affect the chemical shifts, particularly of the NH proton.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and an appropriate relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. The provided chemical shifts, multiplicities, and coupling constants are based on established principles and data from structurally related molecules. The outlined synthetic and NMR acquisition protocols offer a practical framework for researchers working with this compound. It is crucial to note that these predicted values should be used as a reference to aid in the assignment of experimentally obtained spectra. The combination of the predictive data and the experimental protocols herein serves as a valuable resource for the unambiguous characterization of this important synthetic intermediate.
References
- Supporting Information for various syntheses of Boc-protected amines. These documents typically contain characterization data, including ¹H and ¹³C NMR spectra. While a direct match was not found, the data for similar structures provides a basis for the predictions herein.
Sources
Navigating the Synthetic Potential of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the iodo and tert-butyl carbamate moieties on the pyridine ring offers a versatile platform for molecular elaboration. This guide provides a comprehensive analysis of the reactivity of the carbon-iodine (C-I) bond in this molecule, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of a Versatile Building Block
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Functionalization of the pyridine ring is therefore a central theme in organic synthesis. (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester emerges as a particularly valuable intermediate due to the presence of three key features:
-
The Pyridine Core: Provides the fundamental heterocyclic structure.
-
The C-I Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent handle for a variety of cross-coupling reactions. Its high reactivity allows for selective functionalization even in the presence of other, less reactive halogens.
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the amine at the 2-position serves a dual purpose. It modulates the electronic properties of the pyridine ring and prevents unwanted side reactions of the amino group. The Boc group can be readily removed under acidic conditions, revealing the free amine for further derivatization.
This guide will explore the synthetic utility of the C-I bond in this molecule, providing a roadmap for its strategic manipulation in the synthesis of complex molecular architectures.
The Heart of Reactivity: The C-I Bond in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The reactivity of the C-I bond in (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is central to its utility as a building block. The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond, forming a Pd(II) intermediate. This is often the rate-determining step, and the high reactivity of the C-I bond facilitates this process.
-
Transmetalation (for Suzuki and Sonogashira) or Carbopalladation/β-Hydride Elimination (for Heck): The organic moiety from the coupling partner is transferred to the palladium center, or the alkene inserts into the Pd-C bond.
-
Reductive Elimination: The newly formed carbon-carbon or carbon-heteroatom bond is forged as the product is released from the palladium center, regenerating the active Pd(0) catalyst.
The electron-rich nature of the pyridine ring, modulated by the Boc-protected amino group, can influence the rate of these steps. Understanding these electronic effects is key to optimizing reaction conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids and Esters
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. The reaction of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester with a boronic acid or ester proceeds via the canonical Suzuki catalytic cycle.
Mechanistic Insight
The key transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the boronic acid or ester. The choice of base, solvent, and palladium ligand is crucial for achieving high yields and preventing side reactions such as protodeboronation.
Experimental Protocol: A Validated Approach
The following protocol is adapted from a documented Suzuki coupling of a closely related boronic ester derivative, demonstrating a reliable method for this transformation.
Reaction: Synthesis of tert-butyl (4-(thiophen-2-yl)pyridin-2-yl)carbamate
| Reagent | Molar Equiv. | Amount |
| tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | 1.0 | 320 mg |
| 2-bromothiophene | 1.1 | 179 mg |
| Pd(dppf)Cl2 | 0.05 | 37 mg |
| K2CO3 | 2.0 | 276 mg |
| Dioxane/H2O (4:1) | - | 5 mL |
Procedure:
-
To a microwave vial, add tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, 2-bromothiophene, Pd(dppf)Cl2, and K2CO3.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired product.
Expected Yield: ~85%
Data Presentation: Suzuki Coupling
| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Thiophen-2-yl-boronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 120 (µW) | 85 |
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 100 | >80 (estimated) |
| 3-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane | 100 | >80 (estimated) |
Yields for phenylboronic acid and 3-methoxyphenylboronic acid are estimated based on typical Suzuki reactions with similar substrates.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating valuable internal alkynes. The C-I bond of our substrate is highly amenable to this transformation.
Mechanistic Considerations
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne. The choice of base is critical to deprotonate the terminal alkyne and facilitate the catalytic cycle.
Experimental Protocol: A General and Robust Method
The following protocol is a general procedure for the Sonogashira coupling of aryl iodides.
Reaction: Synthesis of tert-butyl (4-(phenylethynyl)pyridin-2-yl)carbamate
| Reagent | Molar Equiv. |
| (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | 1.0 |
| Phenylacetylene | 1.2 |
| Pd(PPh3)2Cl2 | 0.03 |
| CuI | 0.05 |
| Triethylamine (Et3N) | 2.0 |
| THF (anhydrous) | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, Pd(PPh3)2Cl2, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Expected Yield: >80% (estimated based on similar substrates)
Data Presentation: Sonogashira Coupling
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | RT | >80 (estimated) |
| Trimethylsilylacetylene | Pd(PPh3)4/CuI | Diisopropylamine | Toluene | 50 | >80 (estimated) |
| 1-Hexyne | Pd(OAc)2/XPhos/CuI | Cs2CO3 | Dioxane | 80 | >75 (estimated) |
Yields are estimated based on typical Sonogashira reactions with iodo-pyridines.
Diagram of the Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction allows for the formation of a new carbon-carbon bond between an aryl halide and an alkene. This reaction is particularly useful for introducing vinyl groups onto the pyridine ring.
Mechanistic Highlights
The Heck reaction proceeds through a different mechanism than Suzuki and Sonogashira couplings. After oxidative addition, the alkene inserts into the Pd-C bond (carbopalladation). This is followed by a β-hydride elimination step, which releases the product and a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst from the palladium-hydride intermediate.
Experimental Protocol: A Standard Procedure
The following is a general protocol for the Heck reaction.
Reaction: Synthesis of tert-butyl (4-((E)-styryl)pyridin-2-yl)carbamate
| Reagent | Molar Equiv. |
| (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | 1.0 |
| Styrene | 1.5 |
| Pd(OAc)2 | 0.02 |
| P(o-tolyl)3 | 0.04 |
| Triethylamine (Et3N) | 2.0 |
| DMF (anhydrous) | - |
Procedure:
-
To a flame-dried Schlenk flask, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, Pd(OAc)2, and P(o-tolyl)3 under an inert atmosphere.
-
Add anhydrous DMF, followed by triethylamine and styrene.
-
Heat the reaction mixture to 100°C for 12-24 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Expected Yield: >70% (estimated)
Data Presentation: Heck Reaction
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Styrene | Pd(OAc)2/P(o-tolyl)3 | Et3N | DMF | 100 | >70 (estimated) |
| n-Butyl acrylate | Pd(PPh3)4 | K2CO3 | Acetonitrile | 80 | >75 (estimated) |
| Acrylonitrile | PdCl2(dppf) | NaOAc | DMA | 120 | >65 (estimated) |
Yields are estimated based on typical Heck reactions of iodo-pyridines.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and amines. The C-I bond of our substrate is an excellent electrophile for this transformation.
Mechanistic Overview
The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step.
Experimental Protocol: A High-Yielding Method
The following is a general and effective protocol for the Buchwald-Hartwig amination.
Reaction: Synthesis of tert-butyl (4-(phenylamino)pyridin-2-yl)carbamate
| Reagent | Molar Equiv. |
| (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | 1.0 |
| Aniline | 1.2 |
| Pd2(dba)3 | 0.02 |
| XPhos | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 1.4 |
| Toluene (anhydrous) | - |
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd2(dba)3, XPhos, and sodium tert-butoxide.
-
Add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester and anhydrous toluene.
-
Finally, add aniline via syringe.
-
Seal the vial and heat the reaction mixture to 100°C for 12-24 hours.
-
After cooling, dilute with ethyl acetate and filter through a plug of Celite.
-
Concentrate the filtrate and purify by flash column chromatography.
Expected Yield: >85% (estimated)
Data Presentation: Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Aniline | Pd2(dba)3/XPhos | NaOtBu | Toluene | 100 | >85 (estimated) |
| Morpholine | Pd(OAc)2/BINAP | Cs2CO3 | Dioxane | 110 | >90 (estimated) |
| Benzylamine | Pd(OAc)2/RuPhos | K3PO4 | t-BuOH | 100 | >80 (estimated) |
Yields are estimated based on typical Buchwald-Hartwig aminations of iodo-pyridines.
Conclusion: A Gateway to Molecular Diversity
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. The high reactivity of the C-I bond enables its selective participation in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. This guide has provided a comprehensive overview of the mechanistic principles and practical, field-proven protocols for leveraging the reactivity of this important synthetic intermediate. By understanding the nuances of each reaction and carefully selecting the appropriate catalytic system, researchers can unlock the full potential of this molecule to accelerate the discovery and development of new pharmaceuticals and advanced materials.
References
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]
- WO2018112445A1, Preparation of substituted heteroaryl compounds as IRAK4 inhibitors, Google P
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-amino-4-arylpyridine derivatives. This document provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, specifically utilizing (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester as a key building block. The protocols and insights herein are designed to ensure scientific integrity, providing not just procedural steps but also the underlying chemical logic to empower robust and reproducible synthetic outcomes.
Introduction: The Strategic Importance of 2-Amino-4-Arylpyridines
The 2-amino-4-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its prevalence stems from the ability of the pyridine nitrogen and the 2-amino group to form critical hydrogen bonds with biological targets, while the C-4 aryl substituent provides a vector for molecular recognition and modulation of physicochemical properties. The Suzuki-Miyaura coupling has emerged as a premier method for forging the crucial carbon-carbon bond between the pyridine core and the aryl moiety, lauded for its mild conditions, functional group tolerance, and the vast commercial availability of boronic acid derivatives.[1][2]
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a particularly valuable starting material. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino function prevents potential side reactions and catalyst inhibition, while the iodo-substituent at the 4-position offers high reactivity in the Suzuki-Miyaura coupling, following the general reactivity trend for aryl halides (Ar-I > Ar-Br >> Ar-Cl).[3]
Mechanistic Foundation of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle, comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-iodine bond of the (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. This step forms a square-planar Pd(II) complex.[2][5] The choice of a ligand is critical here; electron-rich and bulky phosphine ligands can accelerate this rate-limiting step, particularly for less reactive aryl halides.[7]
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron species is transferred to the palladium center. The presence of a base is crucial.[8] The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[9][10][11]
-
Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center. The desired 2-amino-4-arylpyridine product is expelled, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[5][12]
Experimental Design and Protocols
Materials and Reagents
A successful Suzuki-Miyaura coupling hinges on the quality of the reagents and the exclusion of oxygen, which can deactivate the palladium catalyst.
| Reagent/Material | Recommended Grade | Rationale for Selection |
| (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | >97% purity | High purity of the starting material is crucial for minimizing side reactions and simplifying purification. |
| Arylboronic Acid/Ester | >95% purity | The choice of boronic acid defines the C-4 substituent. Pinacol esters can offer enhanced stability. |
| Palladium Catalyst | See Table 2 | The catalyst/ligand system is critical for reaction efficiency, especially with challenging substrates. |
| Base | Anhydrous | Anhydrous bases prevent hydrolysis of reagents and are essential for the transmetalation step. |
| Solvent | Anhydrous, degassed | Degassing removes dissolved oxygen. Anhydrous solvents prevent unwanted side reactions. |
| Inert Gas | High Purity N₂ or Ar | An inert atmosphere is mandatory to protect the Pd(0) catalyst from oxidation. |
Catalyst and Base Selection
The interplay between the catalyst, ligand, and base is critical for achieving high yields. Heteroaryl halides like our substrate can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center, inhibiting catalytic activity.[13] Therefore, the use of electron-rich, bulky phosphine ligands is often recommended to promote the desired catalytic cycle.[14][15]
| Catalyst/Ligand System | Base | Typical Solvent | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | A classic, robust catalyst. Suitable for many simple arylboronic acids.[1] |
| Pd(dppf)Cl₂ | K₃PO₄, Na₂CO₃ | 1,4-Dioxane, DMF | Excellent for a broad range of substrates, including heteroaryl boronic acids.[16][17] |
| Pd₂(dba)₃ with XPhos or SPhos | K₃PO₄, CsF | Toluene, 1,4-Dioxane | Highly active Buchwald-Hartwig ligands, effective for sterically hindered or electron-deficient partners.[14][18] |
Detailed Step-by-Step Protocol
This protocol provides a general procedure that serves as an excellent starting point. Optimization may be required for specific arylboronic acids.
Reaction Setup Workflow
Procedure:
-
Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if required, the supporting ligand.
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three to five times to ensure a completely inert atmosphere.[2][18]
-
Solvent Addition : Via syringe, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 0.1–0.2 M concentration with respect to the limiting reagent).[1][12] The mixture should be sparged with inert gas for 10-15 minutes prior to addition.
-
Reaction Execution : Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the consumption of the starting iodo-pyridine is complete (typically 4–24 hours).
Work-up and Purification
A standardized work-up procedure is essential for consistent results and to remove the catalyst and inorganic salts.
-
Quenching : Once the reaction is complete, cool the mixture to room temperature.
-
Extraction : Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL) and wash with water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[1][19]
-
Washing : Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.[19][20]
-
Purification : The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-(Boc-amino)pyridine derivative.[20]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure rigorous inert atmosphere techniques. Use freshly opened or properly stored catalysts. |
| Insufficiently active catalyst/ligand system | Screen different catalyst/ligand combinations (e.g., move to a Buchwald-Hartwig system).[14] | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation | Presence of excess water or protic sources | Use anhydrous solvents and bases. Minimize the amount of water in the solvent mixture. |
| Boronic acid instability | Consider using the corresponding pinacol boronate ester for increased stability.[21] | |
| Homocoupling of Boronic Acid | Oxygen contamination | Rigorously degas all solvents and maintain a strict inert atmosphere. |
| Difficult Purification | Unreacted starting materials | Drive the reaction to completion by increasing reaction time or temperature. |
| Byproduct formation | Re-evaluate the choice of base and solvent; sometimes a milder base (e.g., K₃PO₄ vs. Cs₂CO₃) can improve selectivity. |
Conclusion
The Suzuki-Miyaura coupling of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a powerful and versatile method for the synthesis of 2-amino-4-arylpyridines. By understanding the underlying mechanism and carefully controlling reaction parameters such as the choice of catalyst, base, and solvent, researchers can reliably access a diverse range of valuable compounds for drug discovery and development. The protocols provided herein offer a robust foundation for this critical transformation, enabling chemists to build complex molecular architectures with confidence and precision.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Leão, R. A. C., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Wang, D., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Wu, C., et al. (2023). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Chemistry – An Asian Journal. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Nambo, M., et al. (2023). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Nambo, M., et al. (2023). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Miles, W. H., et al. (2015). Don't Forget the Workup. Journal of Chemical Education. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]
-
Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Martini, F., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]
-
PubChem. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. [Link]
-
Yokozawa, T., et al. (2023). Intramolecular Transfer of Pd Catalyst on Carbon–Carbon Triple Bond and Nitrogen–Nitrogen Double Bond in Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Introduction
The 2-amino-4-halopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The tert-butyl carbamate protected derivative, (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, serves as a versatile and strategically important building block for the synthesis of complex molecular architectures. Its utility stems from the presence of a reactive carbon-iodine bond at the 4-position, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions. This reactivity allows for the precise and efficient introduction of diverse substituents, enabling rapid library synthesis and structure-activity relationship (SAR) studies in drug discovery programs.[1][2]
This guide provides an in-depth exploration of three key palladium-catalyzed cross-coupling reactions utilizing this substrate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Each section will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into experimental design and optimization.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[3] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common in pharmaceutical agents.[2][4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A low-valent Palladium(0) species reacts with the (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, breaking the C-I bond and forming a Pd(II) intermediate. This is often the rate-determining step in the cycle.[3]
-
Transmetalation: The organoboron species (e.g., a boronic acid or its ester) is activated by a base to form a more nucleophilic boronate complex.[5][6] This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reaction steps, and preventing unwanted side reactions. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, have been shown to be highly effective in facilitating the coupling of heteroaryl halides.[7][8]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry reaction vessel, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of anhydrous toluene.
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the catalyst pre-mixture to the reaction vessel, followed by anhydrous toluene and 1,4-dioxane (typically a 3:1 to 4:1 mixture). The final reaction concentration should be approximately 0.1-0.2 M with respect to the starting iodide.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | Precursor to the active Pd(0) catalyst. |
| Ligand | SPhos | A bulky, electron-rich biarylphosphine ligand that promotes efficient oxidative addition and reductive elimination.[7][8] |
| Base | K₃PO₄ | An effective base for activating the boronic acid while being compatible with a wide range of functional groups. |
| Solvent | Toluene/Dioxane | A common solvent mixture that provides good solubility for the reactants and facilitates the reaction at elevated temperatures. |
| Temperature | 80-100 °C | Provides the necessary thermal energy to overcome the activation barrier of the oxidative addition step. |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9][10][11] This transformation has become indispensable in pharmaceutical research due to the prevalence of the arylamine moiety in drug candidates.[2][12]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl iodide to form a Pd(II)-aryl halide intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
The choice of ligand is crucial in this reaction, as it influences the rates of both oxidative addition and reductive elimination.[13] Sterically hindered and electron-rich ligands are often employed to promote the formation of the desired product and suppress side reactions like β-hydride elimination.[9]
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry reaction vessel, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) in a minimal amount of anhydrous toluene.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the catalyst pre-mixture to the reaction vessel, followed by anhydrous toluene. The final reaction concentration should be approximately 0.1-0.2 M.
-
Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A stable Pd(0) source that is readily activated under the reaction conditions. |
| Ligand | XPhos | A sterically demanding and electron-rich Buchwald ligand that is highly effective for a broad range of amine coupling partners. |
| Base | NaOt-Bu | A strong, non-nucleophilic base that facilitates the deprotonation of the amine. |
| Solvent | Toluene | A common non-polar solvent suitable for this reaction. |
| Temperature | 90-110 °C | Ensures efficient reaction rates for a variety of amine substrates. |
III. Sonogashira Coupling: Synthesizing Alkynylated Pyridines
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[14][15][16] The resulting alkynylated pyridines are valuable intermediates in organic synthesis and can be found in various functional materials and biologically active molecules.[2][17][18]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[19]
-
Palladium Cycle: This cycle is similar to those of the Suzuki and Buchwald-Hartwig reactions. It begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by a transmetalation step where a copper acetylide transfers its alkyne group to the palladium center. The cycle concludes with reductive elimination to form the product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[15] This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium intermediate.[19][20] The role of copper is to increase the rate of the reaction, allowing it to proceed under milder conditions.[15][16]
Visualization of the Sonogashira Catalytic Cycles
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
Materials:
-
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry reaction vessel, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous THF and triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective catalyst for Sonogashira couplings.[19][21] |
| Co-catalyst | CuI | Activates the terminal alkyne, increasing the reaction rate and allowing for milder conditions.[15][16] |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | THF | A versatile solvent that provides good solubility for the reactants. |
| Temperature | Room Temperature to 50 °C | The reaction is often efficient at room temperature, minimizing side reactions. |
Conclusion
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a highly valuable building block for the synthesis of functionalized 2-aminopyridines. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for introducing a wide range of substituents at the 4-position. By understanding the underlying mechanisms and following these optimized protocols, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science.
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
-
Nishimura, M., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Available from: [Link]
-
Griffin, J. R., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 630–635. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Thomas, A., & Sivan, M. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5176–5196. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 5(11), 1871–1874. Available from: [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available from: [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1931–1940. Available from: [Link]
-
Handa, S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Omega, 9(7), 8089–8100. Available from: [Link]
-
Roy, C., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(19), 11843–11853. Available from: [Link]
-
ResearchGate. (2025). Synthesis of (Z)-tributylstannyl enynes: Systematic studies of Sonogashira cross-coupling reactions between (E)-1-iodovinyl-1-tributylstannanes and terminal acetylenes using amines or tetrabutylammonium hydroxide (TBAOH) as activator. Available from: [Link]
-
Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1195–1202. Available from: [Link]
-
Karas, P., & Szostak, M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3326-3337. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-48). Available from: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]
- Google Patents. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
Li, Y., et al. (2018). Synthesis of 3- C-Branched Kdo Analogues via Sonogashira Coupling of 3-Iodo Kdo Glycal with Terminal Alkynes. The Journal of Organic Chemistry, 83(11), 6171–6177. Available from: [Link]
-
Bellina, F., et al. (2005). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Tetrahedron, 61(23), 5523-5535. Available from: [Link]
Sources
- 1. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Synthesis of 3- C-Branched Kdo Analogues via Sonogashira Coupling of 3-Iodo Kdo Glycal with Terminal Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Strategic Synthesis of Substituted Bipyridines Utilizing (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Abstract
Substituted 2,2'-bipyridines are privileged scaffolds in medicinal chemistry, catalysis, and materials science, owing to their robust chelating properties and versatile electronic tunability.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of functionalized bipyridines using (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester as a strategic building block. We will delve into the rationale behind its use, focusing on palladium-catalyzed cross-coupling reactions, and provide step-by-step methodologies for both the coupling and subsequent deprotection steps.[1][4] This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile intermediate for the efficient construction of complex molecular architectures.
Introduction: The Significance of Substituted Bipyridines
The 2,2'-bipyridine core is a cornerstone in coordination chemistry and has found extensive applications in various scientific domains. In drug discovery, bipyridine derivatives are integral to the development of novel therapeutic agents, including potent dopamine transporter inhibitors.[5] Their ability to form stable complexes with a wide range of metal ions has also positioned them as indispensable ligands in transition-metal catalysis.[3] Furthermore, the photophysical properties of their metallic complexes have led to their use as photosensitizers and in the fabrication of organic light-emitting diodes (OLEDs).[6]
The functionalization of the bipyridine scaffold is key to modulating its steric and electronic properties, thereby fine-tuning its biological activity or catalytic performance. Traditional methods for bipyridine synthesis can be arduous, often suffering from low yields and harsh reaction conditions.[3] Modern synthetic strategies, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the construction of these valuable compounds, offering milder conditions and broader functional group tolerance.[4][7][8][9]
The Strategic Advantage of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a highly valuable and versatile building block for the synthesis of substituted bipyridines.[10][11] Its utility stems from several key features:
-
Reactive Iodo Substituent: The iodine atom at the 4-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[12][13] The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making iodo-pyridines highly reactive coupling partners.[14]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality serves a dual purpose. Firstly, it deactivates the nitrogen atom, preventing it from interfering with the catalytic cycle of the cross-coupling reaction. Secondly, it provides a synthetic handle for further functionalization or for the introduction of a free amino group at a later stage through a straightforward deprotection step.[15][16][17][18]
-
Modulation of Electronic Properties: The presence of the carbamate group influences the electronic properties of the pyridine ring, which can be beneficial for optimizing reaction conditions and yields.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a substituted bipyridine using (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester via a Suzuki coupling reaction, followed by the deprotection of the Boc group.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.
-
Anhydrous solvents should be used for the cross-coupling reaction.
-
Reagents should be of high purity. (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is commercially available from various suppliers.[11][19]
-
Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki Cross-Coupling
This protocol describes a general procedure for the Suzuki coupling of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester with a generic arylboronic acid.
Materials:
-
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the palladium catalyst to the flask under a stream of inert gas.
-
Add the degassed solvent mixture (Dioxane and Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Boc-protected substituted bipyridine.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amino-substituted bipyridine.
Materials:
-
Boc-protected substituted bipyridine (from Protocol 1)
-
Strong acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in Dioxane)
-
Solvent (e.g., Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the Boc-protected substituted bipyridine in dichloromethane.
-
Add an excess of the strong acid (e.g., 5-10 equivalents of TFA or a solution of 4M HCl in Dioxane) to the solution at room temperature.[15][16][20]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. You may observe gas (CO₂) evolution.[18]
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amino-substituted bipyridine. Further purification by chromatography or recrystallization may be necessary.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of a substituted bipyridine from (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester.
Caption: Synthetic workflow for substituted bipyridines.
Quantitative Data Summary
The following table provides representative data for the Suzuki cross-coupling reaction with (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester and various arylboronic acids, based on typical outcomes for similar transformations.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | (4-Phenyl-pyridin-2-yl)-carbamic acid tert-butyl ester | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | [4-(4-Methoxyphenyl)-pyridin-2-yl]-carbamic acid tert-butyl ester | 80-90 |
| 3 | 3-Tolylboronic acid | [4-(3-Tolyl)-pyridin-2-yl]-carbamic acid tert-butyl ester | 82-92 |
| 4 | 2-Thienylboronic acid | [4-(Thiophen-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester | 75-85 |
Mechanism and Scientific Rationale
The Suzuki cross-coupling reaction is a powerful C-C bond-forming reaction that proceeds through a catalytic cycle involving a palladium(0) species.[14][21] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester to form a Pd(II) intermediate.[4]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the iodide ligand. This step is typically facilitated by the base, which activates the boronic acid.[4][21]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the desired bipyridine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
The Boc protecting group is crucial for the success of this reaction as it prevents the amino group from coordinating to the palladium catalyst, which could otherwise inhibit its catalytic activity.[3] The subsequent deprotection under acidic conditions proceeds via the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[18]
Caption: Simplified catalytic cycle of the Suzuki reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh batch of catalyst, ensure reagents are pure and solvents are anhydrous, screen different temperatures. |
| Formation of side products | Homocoupling of the boronic acid, decomposition of starting materials. | Use a different palladium catalyst or ligand, adjust the stoichiometry of the reagents, lower the reaction temperature. |
| Incomplete deprotection | Insufficient acid, short reaction time. | Increase the amount of acid or extend the reaction time. Monitor closely by TLC/LC-MS. |
| Difficulty in purification | Co-elution of product with byproducts. | Optimize the chromatographic conditions (solvent system, gradient), consider recrystallization. |
Conclusion
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a highly effective and versatile building block for the synthesis of substituted bipyridines. The protocols outlined in this application note provide a robust and reproducible methodology for accessing a wide range of functionalized bipyridine scaffolds through palladium-catalyzed Suzuki coupling. The strategic use of the Boc protecting group allows for clean and high-yielding coupling reactions, with the added benefit of a straightforward deprotection step to unveil a reactive amino group for further synthetic manipulations. This approach offers a significant advantage to researchers in the fields of medicinal chemistry, catalysis, and materials science, enabling the efficient construction of complex and valuable molecular targets.
References
- Benchchem. Application Notes and Protocols for Stille Coupling of 4,4'-Dibromo-2,2'-bipyridine.
- Forgione, P. et al. Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. ACS Publications.
- Schubert, U. S. et al. Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry. ACS Publications.
- Kim, J. S. et al. Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
- Sauvage, J.-P. et al. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed.
- ResearchGate. Synthesis of bipyridine (six examples). (a–c) Stille coupling. (d–f)...
- Duke, R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
- Fisher Scientific. Amine Protection / Deprotection.
- J&K Scientific LLC. BOC Protection and Deprotection.
- ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- ResearchGate. (PDF) Recent Progress on the Synthesis of Bipyridine Derivatives.
- PubMed. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bipyridine Derivatives in Modern Pharmaceutical Synthesis.
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
- National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- Wikipedia. Sonogashira coupling.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- National Institutes of Health. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2.
- Master Organic Chemistry. Amine Protection and Deprotection.
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Chemistry LibreTexts. Sonogashira Coupling.
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- National Institutes of Health. Recent Progress on the Synthesis of Bipyridine Derivatives.
- PubChemLite. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester.
- Google Patents. RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products.
- Chem-Impex. (4-Iodopyridin-3-yl)carbamic acid tert-butyl ester.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Sinfoo Biotech. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester.
- CymitQuimica. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester.
- Santa Cruz Biotechnology. (2-Iodo-pyridin-4-yl)-carbamic acidtert-butyl ester | CAS 869735-25-1.
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.
- YouTube. Suzuki cross-coupling reaction.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- PubChem. (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester | C10H13IN2O2.
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. PubChemLite - (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (C10H13IN2O2) [pubchemlite.lcsb.uni.lu]
- 11. (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester,(CAS# 405939-28-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 12. RU2543483C2 - Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. jk-sci.com [jk-sci.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. scbt.com [scbt.com]
- 20. scispace.com [scispace.com]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Strategic Use of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in Kinase Inhibitor Synthesis
Introduction: A Versatile Scaffold for Targeted Therapeutics
In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a privileged structure, forming the core of numerous kinase inhibitors.[1][2][3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The strategic functionalization of the pyridine ring is paramount for achieving high potency and selectivity against a specific kinase. (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester has emerged as a cornerstone building block for this purpose. Its unique trifunctional nature—a reactive iodo-group for cross-coupling, a protected amine for controlled elaboration, and the pyridine nitrogen for crucial hydrogen bonding—offers a robust platform for constructing complex pharmaceutical ingredients.
This guide provides an in-depth examination of the application of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, focusing on its role in the synthesis of 2-amino-4-arylpyridine-based kinase inhibitors. We will use the synthesis of a key intermediate for the potent Aurora B/C kinase inhibitor, GSK1070916 , as a practical example to illustrate the protocols and principles involved.[4]
Core Synthetic Strategy: A Two-Act Play
The synthetic utility of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester primarily revolves around a two-step sequence:
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond at the 4-position serves as an excellent electrophilic handle for reactions like the Suzuki-Miyaura coupling. This allows for the precise and efficient installation of various aryl or heteroaryl moieties, which are often crucial for occupying the ATP-binding pocket of the target kinase.
-
Boc Group Deprotection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the 2-amino functionality, rendering it inert during the often basic or organometallic conditions of the cross-coupling step. Its subsequent clean and efficient removal under acidic conditions unmasks the primary amine, a key pharmacophoric feature that typically acts as a hydrogen bond donor to the kinase "hinge" region.
Part 1: Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[5] The high reactivity of the C-I bond in our starting material makes it an ideal substrate, often allowing for milder reaction conditions compared to bromo- or chloro-pyridines.[5]
Causality and Experimental Choices
-
Catalyst System: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable choice as it is pre-activated. Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) can be used with a phosphine ligand; these form the active Pd(0) species in situ. The ligand stabilizes the palladium center and modulates its reactivity.
-
Base: A base, such as sodium or potassium carbonate, is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[6]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]
Detailed Step-by-Step Protocol: Synthesis of tert-butyl (4-(1H-indol-5-yl)pyridin-2-yl)carbamate
This protocol is adapted from standard procedures for Suzuki couplings on iodo-heterocycles.[7][8]
Materials:
-
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (Indole-5-boronic acid pinacol ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Degassed Deionized Water
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 mmol, 1.0 eq.), indole-5-boronic acid pinacol ester (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
| Parameter | Value/Reagent | Rationale |
| Electrophile | (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | Highly reactive C-I bond facilitates oxidative addition. |
| Nucleophile | Indole-5-boronic acid pinacol ester | Commercially available, stable boron source. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Efficient Pd(0) source for a wide range of substrates. |
| Base | K₂CO₃ (2.0 eq.) | Activates the boronic ester for transmetalation. |
| Solvent | 1,4-Dioxane / Water (4:1) | Solubilizes both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative degradation of the Pd(0) catalyst. |
Part 2: Boc Deprotection Protocol
The removal of the Boc protecting group is a critical final step to reveal the 2-amino functionality. This is most commonly and efficiently achieved under strong acidic conditions, with Trifluoroacetic Acid (TFA) being the reagent of choice.[9]
Causality and Experimental Choices
The mechanism of acidic Boc deprotection is a stable and predictable carbamate hydrolysis.[9][10]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This forms a highly stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is inherently unstable and spontaneously decomposes, releasing carbon dioxide gas.
-
Final Product: The liberated primary amine is then protonated by the excess acid in the reaction mixture, yielding the final product as an amine salt (e.g., a trifluoroacetate salt).
-
Reagent Choice: TFA is ideal because it is a strong acid that is also highly volatile, making its removal after the reaction straightforward.[1] A common solvent is Dichloromethane (DCM), which is relatively inert and effectively solubilizes the substrate.
-
Workup: The reaction typically yields the amine as a TFA salt. To obtain the free amine, a basic workup (e.g., washing with saturated sodium bicarbonate solution) is required to neutralize the salt.[1]
Detailed Step-by-Step Protocol: Synthesis of 4-(1H-Indol-5-yl)pyridin-2-amine
This protocol is based on well-established methods for TFA-mediated Boc deprotection.[1][9]
Materials:
-
tert-butyl (4-(1H-indol-5-yl)pyridin-2-yl)carbamate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 mmol, 1.0 eq.) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5 mL, ~50% v/v) to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA in vacuo using a rotary evaporator. Co-evaporation with DCM (2 x 10 mL) can help remove residual TFA.
-
Neutralization: Carefully dilute the residue with DCM (20 mL) and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate the solution under reduced pressure to yield the crude free amine, which can be further purified by crystallization or chromatography if necessary.
| Parameter | Value/Reagent | Rationale |
| Substrate | Boc-protected 2-amino-4-arylpyridine | Product from the Suzuki coupling step. |
| Reagent | Trifluoroacetic Acid (TFA) | Strong, volatile acid for efficient and clean deprotection. |
| Solvent | Dichloromethane (DCM) | Inert solvent that provides good solubility for the substrate. |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction; proceeds readily at RT. |
| Workup | Basic wash (NaHCO₃) | Neutralizes the TFA salt to isolate the free amine product. |
Conclusion
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a high-value, versatile building block for the synthesis of pharmaceutically relevant 2-amino-4-arylpyridines. The well-defined, two-stage strategy of Suzuki-Miyaura coupling followed by Boc deprotection provides a reliable and adaptable route to a vast array of kinase inhibitor cores. The protocols detailed herein, exemplified by the synthesis of a precursor to GSK1070916, offer a robust foundation for researchers and drug development professionals aiming to leverage this powerful synthetic intermediate.
References
-
Coumar, M. S., et al. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 53(12), 4636–4647. [Link]
-
Hoang, T. K. D., et al. (2023). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase. RSC Advances, 13(39), 27365-27378. [Link]
-
Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl- 7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(14), 5261-5273. [Link]
-
Anderson, K., et al. (2010). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 428(3), 437-445. [Link]
-
Liu, S., et al. (2020). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 198, 112353. [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. [Link]
-
Zhang, T., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 425-433. [Link]
-
Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]
-
PubChem. (n.d.). tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate. National Center for Biotechnology Information. [Link]
- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
Shimanovich, D., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6596. [Link]
-
Hassan, S. M., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. [Link]
- Google Patents. (2015). (PYRIDIN- 2 -YL) - 5, 6 -DIHYDRO-4H - EPO.
-
Kivala, M., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2018(4), M1021. [Link]
-
Campos, K. R., et al. (2011). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 76(23), 9748-9759. [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
-
PubChem. (n.d.). tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | C16H25BN2O4 | CID 45925650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide on the application of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS No. 405939-28-8) in the synthesis of advanced agrochemical intermediates. This versatile building block serves as a pivotal precursor for introducing the 2-(Boc-amino)pyridine-4-yl scaffold, a privileged structural motif in a variety of biologically active molecules. The strategic placement of the iodine atom at the 4-position allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of complex aryl- and heteroaryl-substituted pyridines. This guide details the synthesis of the title compound, its key reactivity profiles, and provides field-proven, step-by-step protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are foundational in modern agrochemical discovery.
Introduction: The Strategic Value of Substituted Pyridines in Agrochemicals
The pyridine ring is a cornerstone in the design of modern agrochemicals, including fungicides, herbicides, and insecticides.[1][2][3] Its presence can influence a molecule's metabolic stability, systemic properties, and binding affinity to target proteins. The functionalization of the pyridine scaffold is therefore a critical aspect of agrochemical research. (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester emerges as a particularly valuable synthetic intermediate for two primary reasons:
-
Orthogonal Reactivity: The tert-butoxycarbonyl (Boc) protecting group on the 2-amino function provides stability under a wide range of reaction conditions, particularly the basic conditions often employed in cross-coupling reactions. This group can be readily removed under acidic conditions post-coupling, revealing a primary amine for further derivatization.
-
Versatile Coupling Handle: The iodine atom at the 4-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[4] This allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds, providing a robust platform for generating diverse libraries of candidate agrochemicals.
This application note will explore the practical synthesis and utility of this key intermediate.
Physicochemical Properties & Safety Data
A summary of the key properties of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is provided below.
| Property | Value | Reference |
| CAS Number | 405939-28-8 | [4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [4][6] |
| Molecular Weight | 320.13 g/mol | [6] |
| Appearance | Typically a solid or crystalline substance | [4] |
| Solubility | Soluble in organic solvents (e.g., DCM, DMSO) | [4] |
Safety Profile:
Compounds containing iodine and pyridine moieties require careful handling. Users should consult the full Safety Data Sheet (SDS) before use. General safety precautions include:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid breathing dust, fumes, or vapors.[9]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9]
-
Storage: Store in a cool, dry place, away from incompatible materials.
Synthesis Protocol: (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
The synthesis of the title compound can be achieved from commercially available 2-amino-4-chloropyridine. The following two-step protocol is a reliable method for its preparation.
Workflow for Synthesis
Caption: Synthetic pathway from 2-amino-4-chloropyridine.
Step-by-Step Protocol
Step 1: Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Cool the mixture to 0 °C and slowly add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (Finkelstein Reaction)
-
In a reaction vessel, combine tert-butyl (4-chloropyridin-2-yl)carbamate (1.0 eq), sodium iodide (2.0-3.0 eq), and a catalytic amount of copper(I) iodide (CuI, ~10 mol%).
-
Add anhydrous 1,4-dioxane as the solvent, followed by N,N'-dimethylethylenediamine (DMEDA, ~20 mol%) as a ligand.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with aqueous ammonia solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester as a solid.
Application in Agrochemical Synthesis: Cross-Coupling Reactions
The C-I bond in (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, and alkynyl groups at the 4-position of the pyridine ring, which is a common strategy in the synthesis of novel agrochemicals.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-(Boc-amino)pyridines
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many herbicides and fungicides.
Caption: Suzuki-Miyaura coupling workflow.
-
To a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 4-aryl- or 4-heteroaryl-substituted product.
Causality Note: The choice of base and solvent system is crucial for efficient transmetalation and reductive elimination steps in the catalytic cycle. A biphasic system with a mild inorganic base is often effective for a wide range of boronic acids.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2-(Boc-amino)pyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne. This is a key transformation for accessing agrochemical scaffolds containing the alkynyl moiety, known for its unique electronic and structural properties.
Caption: Sonogashira coupling workflow.
-
To a solution of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Causality Note: The copper(I) co-catalyst is essential for the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[10]
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-(Boc-amino)pyridines
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the pyridine ring and a primary or secondary amine. This reaction is invaluable for creating substituted diaminopyridine structures, which can act as potent hinges or recognition elements in biologically active molecules.
Caption: Buchwald-Hartwig amination workflow.
-
In an oven-dried reaction vessel, combine (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 eq), the desired amine (1.2-1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%).
-
Add a strong base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (1.5-2.0 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the mixture under an inert atmosphere to 80-110 °C for 6-24 hours, monitoring for completion.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Causality Note: The choice of ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.
Conclusion
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a high-value, versatile intermediate for the synthesis of complex agrochemicals. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the predictable and efficient construction of novel 4-substituted-2-aminopyridine derivatives. The protocols outlined in this guide provide a robust foundation for researchers and scientists in the agrochemical industry to leverage this building block in the discovery and development of next-generation crop protection agents.
References
-
MDPI. Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[4][9]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. [Link]
-
ResearchGate. Development of novel pyridine-based agrochemicals: A review. [Link]
-
ChemSigma. 405939-28-8 (4-IODO-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER. [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
ResearchGate. Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. [Link]
-
PubMed. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]
- Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
-
ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]
-
ResearchGate. (PDF) Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[4][9]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. [Link]
- Google Patents. US4988829A - Process for the preparation of 2-(4-chlorophenylethyl)-2-tert.-butyl-oxirane.
- Google Patents. US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Google Patents. WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.
-
Wikipedia. Sonogashira coupling. [Link]
- Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 405939-28-8: tert-butyl (4-iodopyridin-2-yl)carbamate [cymitquimica.com]
- 5. 405939-28-8 (4-IODO-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER [chemsigma.com]
- 6. 405939-28-8|tert-Butyl (4-iodopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 7. novasynorganics.com [novasynorganics.com]
- 8. BLDpharm - Bulk Product Details [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection - Google Patents [patents.google.com]
Protocol for Boc deprotection of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Application Notes and Protocols
Topic: Protocol for Boc Deprotection of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Acid-Mediated Boc Deprotection of 2-Amino-4-iodopyridine Precursors
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role as a robust protecting group for amines.[1][2] Its stability in a wide array of chemical environments, coupled with its clean and efficient removal under acidic conditions, makes it an invaluable tool in the construction of complex molecules, particularly in peptide synthesis and medicinal chemistry.[1][3] This guide provides a detailed protocol for the deprotection of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester to yield 4-iodo-2-aminopyridine, a valuable synthetic intermediate.
The protocol centers on the use of Trifluoroacetic Acid (TFA), the reagent of choice for Boc deprotection due to its effectiveness and volatility, which greatly simplifies the isolation of the final product.[1][2] We will delve into the underlying reaction mechanism, provide a meticulously detailed experimental procedure, discuss critical safety considerations, and offer expert insights into optimizing the reaction and workup conditions.
I. The Mechanism of Acid-Catalyzed Boc Cleavage
The removal of the Boc protecting group with a strong acid like Trifluoroacetic Acid is a well-understood, acid-catalyzed elimination reaction.[4] The process unfolds through a sequence of discrete, logical steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by TFA. This step activates the carbamate for subsequent cleavage.[1][5]
-
C-O Bond Cleavage: The protonated intermediate is unstable and readily undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][5]
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing gaseous carbon dioxide (CO₂).[4][5] This irreversible step drives the reaction to completion.
-
Amine Salt Formation: The newly liberated amine is basic and, in the acidic reaction medium, is immediately protonated to form the corresponding ammonium salt—in this case, the trifluoroacetate salt.[5]
The tert-butyl cation generated during the reaction can be quenched by various nucleophiles, deprotonate to form isobutylene gas, or polymerize.[5][6] The evolution of both CO₂ and potentially isobutylene necessitates that the reaction is never performed in a sealed vessel.[5]
Caption: The four-step mechanism of acid-catalyzed Boc deprotection.
II. Detailed Experimental Protocol
This protocol provides a robust method for the deprotection of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester.
A. Materials and Reagents
| Material | Grade | Supplier Example |
| (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | ≥97% Purity | Commercial |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Commercial |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial |
| Saturated Sodium Bicarbonate Solution (aq.) | ACS Reagent | In-house prep |
| Brine (Saturated Sodium Chloride Solution) | ACS Reagent | In-house prep |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Reagent | Commercial |
| Diethyl Ether | ACS Reagent | Commercial |
B. Essential Safety Precautions
Trifluoroacetic acid (TFA) is a hazardous chemical that demands strict adherence to safety protocols.
-
Corrosivity: TFA is highly corrosive and can cause severe chemical burns to the skin and eyes, with the potential for delayed onset of blistering.[7][8]
-
Handling: Always handle TFA inside a properly functioning chemical fume hood.[7][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (nitrile for small volumes; butyl rubber or Viton for larger volumes), ANSI-approved chemical splash goggles, and a flame-resistant lab coat. A face shield is recommended when handling larger quantities.[7][10]
-
Reaction Vessel: The reaction generates CO₂ gas. Ensure the reaction vessel is not sealed or capped tightly to allow for safe ventilation.[5]
-
Spills: In case of a spill, evacuate the area, ensure proper ventilation, and neutralize the spill with an appropriate absorbent material for acids.[10]
C. Step-by-Step Deprotection Procedure
Caption: Experimental workflow for Boc deprotection and product isolation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Acid Addition: While stirring vigorously, add Trifluoroacetic Acid (TFA) (10-20 eq.) dropwise to the solution. A common and effective method is to use a 20-50% solution of TFA in DCM.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material spot/peak is no longer visible.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the crude trifluoroacetate salt of the product.[12][13]
-
Neutralization and Extraction (Workup):
-
Dissolve the crude residue in a suitable organic solvent such as DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently at first to control the effervescence from CO₂ evolution.
-
Continue adding the NaHCO₃ solution until the aqueous layer is basic (test with pH paper).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine all organic layers and wash once with brine.
-
-
Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 4-iodo-2-aminopyridine, which should be a solid.[14]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
III. Key Parameters and Expected Outcomes
| Parameter | Condition / Reagent | Rationale & Expert Insights |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Highly effective and volatile, simplifying removal.[1] HCl in dioxane or ethyl acetate is an alternative that often yields crystalline HCl salts, which can be easier to handle than oily TFA salts.[12][15] |
| Solvent | Dichloromethane (DCM) | Excellent solvent for both substrate and reagents.[2] Greener alternatives like 2-MeTHF or ethyl acetate can be considered.[16] |
| TFA Concentration | 20% to 50% (v/v) in DCM | Provides a sufficient excess of acid to drive the reaction quickly without being unnecessarily harsh. For highly sensitive substrates, a lower concentration may be beneficial.[11] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any potential exotherm during acid addition. The reaction typically proceeds efficiently at room temperature.[17][18] |
| Reaction Time | 1 - 4 hours | Usually sufficient for complete conversion. Always monitor by TLC or LC-MS to confirm completion and avoid potential side reactions from prolonged acid exposure. |
| Workup | Saturated NaHCO₃ (aq.) wash | Crucial for neutralizing the TFA salt to isolate the free amine.[12] For substrates sensitive to aqueous basic conditions, a non-aqueous workup using a scavenger resin (e.g., Amberlyst A-21) can be employed.[12] |
| Expected Yield | >90% | This deprotection is typically a high-yielding reaction. The purity of the final product is generally high after the extractive workup. |
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Online]. Available: [Link]
-
Trifluoroacetic Acid SOP. University of Washington, Department of Environmental Health & Safety. [Online]. Available: [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. (2024-04-02). [Online]. Available: [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Online]. Available: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Online]. Available: [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Online]. Available: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. (2013-01-14). [Online]. Available: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. (2025-02-08). [Online]. Available: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. (2022-12-14). [Online]. Available: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Online]. Available: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Online]. Available: [Link]
-
Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute. [Online]. Available: [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. (2017-11-19). [Online]. Available: [Link]
-
Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. Marcel Dekker, Inc. [Online]. Available: [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. (1993-06). [Online]. Available: [Link]
-
TFA Deprotection. Scribd. [Online]. Available: [Link]
-
Boc De-protection. Reddit. (2023-10-18). [Online]. Available: [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Online]. Available: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Online]. Available: [Link]
-
Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. Semantic Scholar. (1996-10-01). [Online]. Available: [Link]
-
Syntheses of 2-amino-5-iodopyridine. ResearchGate. [Online]. Available: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Online]. Available: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Online]. Available: [Link]
-
4-Iodopyridine(CAS:15854-87-2). So-Chem. [Online]. Available: [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. (2025-08-06). [Online]. Available: [Link]
-
(4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. PubChemLite. [Online]. Available: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024-02-27). [Online]. Available: [Link]
- CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Google Patents. [Online].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. amherst.edu [amherst.edu]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. nj.gov [nj.gov]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. tandfonline.com [tandfonline.com]
- 15. reddit.com [reddit.com]
- 16. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 17. rsc.org [rsc.org]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
Application Note & Protocol: High-Purity Isolation of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester Derivatives by Flash Chromatography
Abstract
This application note provides a detailed, field-proven guide for the purification of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester and its structural analogs using silica gel flash chromatography. This class of molecules presents a dual challenge for chromatographers: the basic pyridine nitrogen, which causes significant peak tailing on standard silica, and the acid-labile tert-butoxycarbonyl (Boc) protecting group, which is susceptible to degradation on the acidic silica surface. This document outlines the underlying chemical principles, provides a robust step-by-step protocol for efficient purification, and includes comprehensive troubleshooting guidance to address common issues, ensuring high-purity isolates for downstream applications in pharmaceutical and materials science research.
Introduction: The Purification Challenge
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a key synthetic intermediate in drug discovery and organic synthesis. Its structure incorporates three distinct chemical features that directly influence its chromatographic behavior:
-
A Basic Pyridine Ring: The lone pair of electrons on the pyridine nitrogen (pKa ≈ 5-6) readily interacts with acidic surface silanol groups (Si-OH) on standard silica gel.[1] This strong, non-specific binding leads to a secondary retention mechanism, resulting in broad, tailing peaks and poor separation efficiency.[1][2]
-
An Acid-Labile N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is crucial for modulating the reactivity of the amine but is notoriously sensitive to acid.[3] The inherent acidity of silica gel can be sufficient to cause partial or complete cleavage of the Boc group during purification, leading to the formation of the more polar 2-amino-4-iodopyridine impurity and a reduction in yield.[4][5]
-
An Iodinated Aromatic Core: The presence of iodine increases the molecular weight and can offer different electronic interactions, but the primary challenges remain the basicity and Boc-lability.
A successful purification strategy must therefore simultaneously mitigate peak tailing and prevent Boc group degradation.
The Causality of the Solution: Why Triethylamine is Essential
The core of our recommended protocol is the modification of the mobile phase with a small percentage of a basic additive, most commonly triethylamine (TEA). The rationale for this choice is twofold:
-
Silanol Masking: Triethylamine, being a stronger base, preferentially interacts with the acidic silanol sites on the silica surface.[1][6][7] This effectively "masks" the sites from the pyridine nitrogen of the target molecule, minimizing the strong secondary interactions that cause peak tailing.[7][8] The result is a more symmetric peak shape and significantly improved resolution.
-
Protecting Group Stability: By neutralizing the acidic environment of the silica gel and the mobile phase, TEA ensures the stability of the acid-sensitive N-Boc group throughout the purification process.[3][4] This prevents the formation of deprotected byproducts and maximizes the recovery of the desired compound.
The diagram below illustrates the mechanism by which TEA improves the chromatography of basic compounds on silica gel.
Caption: TEA masks acidic silanol sites, preventing peak tailing of basic analytes.
Experimental Protocols
This section provides a step-by-step workflow for the purification of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester.
Materials and Equipment
-
Stationary Phase: Standard flash-grade silica gel (230-400 mesh).
-
Solvents: HPLC-grade or distilled n-Hexane and Ethyl Acetate (EtOAc).
-
Additive: Triethylamine (TEA), reagent grade.
-
Apparatus: Glass chromatography column, flash chromatography system, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp (254 nm), rotary evaporator.
Step 1: TLC Method Development
The first and most critical step is to determine the optimal mobile phase composition using TLC.
-
Prepare Eluent Stock Solutions: Prepare mixtures of Hexane:EtOAc. A good starting point is to test a range of polarities (e.g., 9:1, 4:1, 7:3, 1:1).
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot this solution onto a TLC plate.
-
Develop the Plate: Develop the TLC plate in your chosen solvent system.
-
Analyze and Optimize: Visualize the plate under a UV lamp. The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.3 .[9][10]
-
If the Rf is too high (>0.4), the compound will elute too quickly from the column. Increase the proportion of Hexane (decrease polarity).
-
If the Rf is too low (<0.15), the elution will be prolonged, increasing run time and the risk of band broadening. Increase the proportion of Ethyl Acetate (increase polarity).
-
-
Add Triethylamine: Once an appropriate Hexane:EtOAc ratio is found, prepare a new eluent with the same ratio but add 0.5-1% (v/v) of Triethylamine . Run a new TLC to confirm the Rf value and observe any improvement in spot shape.
| Eluent System (Hexane:EtOAc) | Typical Rf Range | Recommendation |
| 9:1 | 0.5 - 0.7 | Too Non-polar. Compound elutes too fast. |
| 4:1 to 7:3 | 0.2 - 0.4 | Optimal Range. Good starting point for column. |
| 1:1 | 0.05 - 0.2 | Potentially too polar. Long elution time. |
| Note: All eluent systems for column chromatography should be modified with 0.5-1% Triethylamine. |
Step 2: Column Packing and Sample Loading
Proper column packing and sample application are crucial for achieving good separation.
Caption: Workflow for column packing and dry sample loading.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc + 1% TEA). Pour the slurry into the column and use gentle pressure to pack a uniform, stable bed.
-
Sample Preparation (Dry Loading - Recommended): Dissolve the crude product in a minimal volume of a volatile solvent like dichloromethane. Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Loading: Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
-
Elution: Carefully add the mobile phase and begin the elution, either by gravity or using a flash chromatography system. A gradient elution, starting with a lower polarity (e.g., 10% EtOAc in Hexane) and gradually increasing to a higher polarity (e.g., 30% EtOAc in Hexane), can often improve separation.
Step 3: Fraction Collection and Analysis
-
Collect Fractions: Collect fractions of a consistent volume throughout the run.
-
Monitor by TLC: Spot every few fractions on a TLC plate and develop it in the method development solvent system to track the elution of the product and any impurities.
-
Combine and Concentrate: Once the pure fractions have been identified, combine them in a round-bottom flask. Remove the solvent (and triethylamine) under reduced pressure using a rotary evaporator to yield the purified product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Insufficient triethylamine (TEA) to mask silanol sites. | Increase the concentration of TEA in the mobile phase from 0.5% to 1-2%.[1][8] |
| Product Streaking / Not Eluting | Compound is too polar for the eluent OR strong, irreversible binding to silica. | Increase the polarity of the eluent (increase %EtOAc). Ensure TEA is present in the mobile phase.[10] |
| Low Recovery / Suspected Decomposition | Partial deprotection of the N-Boc group on acidic silica. | Confirm that TEA (or another base like pyridine) was added to the eluent. Avoid prolonged exposure on the column.[4][5] |
| Poor Separation (Co-elution) | Inappropriate solvent system; column overloading. | Re-optimize the eluent system with TLC to maximize the difference in Rf values between the product and impurity. Reduce the amount of crude material loaded onto the column.[9][11] |
Conclusion
The successful purification of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester derivatives by silica gel chromatography is critically dependent on addressing the compound's inherent basicity and the acid-lability of the N-Boc protecting group. The addition of 0.5-1% triethylamine to a standard Hexane/Ethyl Acetate mobile phase effectively neutralizes acidic silanol sites, leading to symmetrical peak shapes and preventing on-column degradation. By following the detailed protocols for TLC method development, dry sample loading, and careful fraction analysis, researchers can reliably obtain this valuable intermediate with high purity and yield, facilitating advancements in drug development and chemical synthesis.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH. [Link]
-
The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. (n.d.). Taylor & Francis Online. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). SciSpace. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. (2006). ResearchGate. [Link]
-
Selective Deprotection of N-Boc Catalyzed by Silica Gel. (n.d.). Chemical Journal of Chinese Universities. [Link]
-
FLASH OPTIMIZATION. (n.d.). Brian H. Northrop, Wesleyan University. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2024). LCGC International. [Link]
-
Comparison of the TLC Rf values and UV-Visible spectral profiles of the leaf extracts of Senna italica collect. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Phenomenex. [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016). Reddit. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). YouTube. [Link]
-
RF values of Ethyl acetate extract. (2018). ResearchGate. [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2024). Welch Materials, Inc.. [Link]
-
Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com. (2019). Chegg. [Link]
-
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2009). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. welch-us.com [welch-us.com]
- 8. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester as a substrate, a common building block in pharmaceutical and materials science research. Low yields in this particular transformation are a frequent issue, often stemming from the electronic nature of the pyridine ring and the presence of the N-Boc protecting group. This document provides in-depth, experience-driven advice to help you diagnose and resolve these issues effectively.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is designed to help you pinpoint the root cause of low product yield by addressing specific experimental observations.
Question 1: My reaction has stalled, showing significant starting material and only traces of the desired product. What is the likely cause?
Answer: The most probable cause is catalyst deactivation, a common problem when working with pyridine-containing substrates.[1][2] The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, effectively "poisoning" it and halting the catalytic cycle.[1][2] This is particularly pronounced in 2-substituted pyridines. Additionally, at the elevated temperatures often required for Suzuki couplings, the active Pd(0) catalyst can decompose into inactive palladium black, especially if the reaction kinetics are slow due to pyridine inhibition.[1]
Recommended Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical to shield the palladium center and promote the desired catalytic steps.[3][4] For electron-deficient heteroaryl halides like your substrate, sterically bulky and electron-rich ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.[2][3][5] Consider switching from common ligands like PPh₃ to more specialized Buchwald ligands (e.g., SPhos, XPhos) or other bulky phosphines like P(t-Bu)₃ or PCy₃.[6] These ligands can create a more reactive catalytic species that is less susceptible to pyridine coordination.[2]
-
Catalyst Precursor: If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to the active Pd(0) species might be inefficient.[7] Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes improve results. However, be aware that even with these, ligand exchange with a more suitable bulky phosphine is often beneficial.
Question 2: I'm observing the formation of significant side products, such as homocoupling of my boronic acid/ester and protodeborylation. How can I minimize these?
Answer: The formation of these side products indicates that the desired cross-coupling pathway is slow, allowing competing reactions to occur. Protodeborylation (replacement of the boronic acid group with a hydrogen) is often exacerbated by the presence of water and the choice of base. Homocoupling of the boronic acid is also a common side reaction.
Recommended Solutions:
-
Base Selection: The choice and strength of the base are crucial.[8][9] While common bases like Na₂CO₃ or K₂CO₃ can be effective, sometimes a stronger, non-nucleophilic base is required to accelerate the transmetallation step.[8][10] Consider screening bases such as K₃PO₄, Cs₂CO₃, or even organic bases like DBU. The use of a stronger base can sometimes overcome the slow transmetallation associated with electron-deficient pyridines.[11]
-
Solvent System: The solvent plays a key role in the solubility of reagents and the stabilization of catalytic intermediates.[12] A mixture of an organic solvent and water is often used, but the ratio can be critical.[8] For your substrate, consider using a polar aprotic solvent like 1,4-dioxane, THF, or DME, often with a small amount of water to aid in the dissolution of the inorganic base.[12][13] Anhydrous conditions can also be explored, particularly if protodeborylation is a major issue.[9]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions.[1] It is often a delicate balance. If you are observing significant side products, try lowering the reaction temperature and compensating with a more active catalyst system or a longer reaction time. Conversely, if the reaction is simply sluggish, a moderate increase in temperature (e.g., to 100-120 °C) might be beneficial, but this should be done cautiously.[10]
Question 3: My yield is inconsistent between batches, even when I follow the same procedure. What could be causing this variability?
Answer: Inconsistent yields often point to issues with reagent quality or reaction setup, particularly sensitivity to air and moisture.
Recommended Solutions:
-
Rigorous Degassing: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and the phosphine ligands. Ensure your solvent and reaction mixture are thoroughly degassed. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the reagents.[10] For the reaction mixture, several cycles of evacuating the flask under vacuum and backfilling with an inert gas are recommended.[14]
-
Reagent Purity: Verify the purity of your starting materials. The (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester should be pure, and the boronic acid or ester should be of high quality. Boronic acids can dehydrate to form boroxines, which can affect stoichiometry and reactivity.
-
Water Content: The amount of water can significantly impact the reaction.[12] If using an aqueous base solution, ensure the amount of water is consistent. In some cases, using anhydrous conditions with a soluble base might provide more reproducible results.
Frequently Asked Questions (FAQs)
Q1: Is the Boc-protecting group on the amine stable under Suzuki coupling conditions? A1: The tert-butoxycarbonyl (Boc) group is generally stable under the basic conditions of a Suzuki coupling. However, prolonged heating at very high temperatures or the use of very strong bases could potentially lead to some deprotection. It's always advisable to monitor the reaction for any signs of Boc-group cleavage.
Q2: Which boronic acid derivative is best to use: a boronic acid or a pinacol ester? A2: Both can be effective. Pinacol boronate esters are often more stable and less prone to protodeborylation and trimerization into boroxines.[14] If you are experiencing issues with the stability of your boronic acid, switching to the corresponding pinacol ester is a good strategy.
Q3: What is the optimal catalyst loading? A3: Typical catalyst loadings for Suzuki couplings range from 1-5 mol % of the palladium source.[15] For challenging substrates like this, starting with a higher loading (e.g., 3-5 mol %) might be necessary. However, simply increasing the catalyst amount is not always the solution and can sometimes lead to more side products. Optimizing the ligand, base, and solvent is often more effective.
Q4: How do I know if my phosphine ligand has oxidized? A4: Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxide, which can inhibit the reaction. It is best to use fresh, high-purity ligands and handle them under an inert atmosphere. If you suspect your ligand has oxidized, using a fresh bottle or purifying the old one is recommended.
Experimental Protocols
Baseline Protocol for Suzuki Coupling
This protocol provides a starting point for the reaction.
-
To a reaction vessel, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %) and the phosphine ligand if not using a pre-formed complex.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for Difficult Couplings
This protocol incorporates best practices for challenging substrates.
-
To a flame-dried reaction vessel under an argon atmosphere, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 equiv) and the arylboronic acid pinacol ester (1.5 equiv).
-
In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol %).
-
Add the catalyst and ligand to the reaction vessel, followed by a strong, anhydrous base (e.g., K₃PO₄, 3.0 equiv).
-
Evacuate the vessel and backfill with argon three times.
-
Add freshly distilled, anhydrous, and degassed 1,4-dioxane.
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring for completion.
-
Follow the workup and purification steps outlined in the baseline protocol.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki Catalytic Cycle and Pyridine Inhibition Pathway
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting Low Yields
References
-
MDPI. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]
-
Burke, M. D., & Reisman, S. E. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 6(8), 5146-5150. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
ARODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross Coupling to Generate Quaternary Carbons. ACS Catalysis. Retrieved from [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(34), 6293-6296. Retrieved from [Link]
-
ChemRxiv. (2022). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. Retrieved from [Link]
-
ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
PubChem. (n.d.). (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed. (2007). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, leveraging field-proven insights and established scientific principles to help you navigate the complexities of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter when using (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig amination.
Issue 1: Low or No Yield of the Desired Coupled Product in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester and an arylboronic acid, but I'm observing very low conversion to my desired biaryl product. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or competing side reactions. Let's break down the potential culprits and solutions.
Potential Causes & Troubleshooting Steps:
-
Catalyst System and Ligand Choice: The nature of the phosphine ligand is critical for the efficiency of palladium-catalyzed cross-coupling reactions.[1][2] For electron-deficient heteroaryl halides like our substrate, sterically hindered and electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1]
-
Recommendation: If you are using a standard ligand like PPh₃, consider switching to a more specialized ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃) are excellent starting points.[3] These ligands can stabilize the palladium center and facilitate the coupling of challenging substrates.[4]
-
-
Base Selection: The choice and strength of the base are crucial. The base activates the boronic acid and participates in the transmetalation step.[5] An inappropriate base can lead to poor reactivity or decomposition of the starting materials.
-
Recommendation: For this substrate, moderately strong inorganic bases are generally effective. Potassium phosphate (K₃PO₄) is a reliable choice. Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). Avoid overly strong bases like alkoxides if you suspect they are causing decomposition.
-
-
Solvent and Temperature: The solvent system must be appropriate for the chosen catalyst and base, and the reaction temperature needs to be sufficient to overcome the activation energy of the oxidative addition step.
-
Recommendation: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is a common and effective solvent system for Suzuki couplings.[4] Ensure your solvents are properly degassed to prevent catalyst oxidation. If the reaction is sluggish at lower temperatures, a moderate increase to 80-100 °C may be beneficial.[4]
-
Experimental Protocol: A Robust Starting Point for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Readily available and effective sources of Pd(0). |
| Ligand | SPhos (2-4 mol%) or P(t-Bu)₃ (4-8 mol%) | Bulky, electron-rich ligands that promote efficient catalysis.[3] |
| Base | K₃PO₄ (2-3 equivalents) | A reliable and effective base for activating the boronic acid. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) | A common and effective solvent system.[4] |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation of the Pd(0) catalyst. |
Issue 2: Significant Formation of Deiodinated Byproduct
Question: My main byproduct in a Suzuki coupling is the deiodinated starting material, (pyridin-2-yl)-carbamic acid tert-butyl ester. What is causing this hydrodehalogenation, and how can I suppress it?
Answer:
Dehalogenation (or hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings, particularly with iodo-substituted N-heterocycles.[6][7] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species which can then undergo reductive elimination with the aryl group.[6][7]
Visualizing the Dehalogenation Pathway:
Caption: Proposed pathway for dehalogenation side reaction.
Sources of Hydride and Mitigation Strategies:
-
The Base: Certain bases, especially in the presence of trace water, can generate hydride species.
-
Mitigation: Carefully select your base. Anhydrous bases like K₃PO₄ or Cs₂CO₃ are often good choices.
-
-
The Solvent: Solvents like alcohols can act as hydride donors.
-
Mitigation: If using an alcohol-containing solvent system, consider switching to an aprotic solvent like 1,4-dioxane or toluene. Ensure your solvents are anhydrous if the reaction is sensitive to water.
-
-
The Ligand: The choice of ligand can influence the rate of reductive elimination from the Ar-Pd-H intermediate.
Issue 3: Homocoupling of the Starting Material
Question: I am observing a significant amount of the homocoupled product, a bipyridine derivative, in my reaction mixture. Why is this happening and what can I do to minimize it?
Answer:
Homocoupling, often referred to as an Ullmann-type reaction, is another common side reaction in cross-coupling chemistry where two molecules of the aryl halide couple to form a symmetrical biaryl.[9][10][11] This can occur through a palladium-catalyzed pathway, especially at elevated temperatures.[12]
Visualizing the Homocoupling Pathway:
Caption: Simplified mechanism for palladium-catalyzed homocoupling.
Strategies to Minimize Homocoupling:
-
Reaction Temperature: Higher temperatures often promote homocoupling.
-
Mitigation: Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired cross-coupling.
-
-
Catalyst Loading: High catalyst loadings can sometimes increase the rate of side reactions.
-
Mitigation: While ensuring sufficient catalyst for the primary reaction, avoid excessive amounts. Titrating the catalyst loading downwards may help.
-
-
Ligand Effects: The ligand can influence the relative rates of the desired cross-coupling versus homocoupling.
-
Mitigation: Judicious choice of ligands can suppress homocoupling.[9] Experimenting with different phosphine ligands may be necessary to find the optimal balance.
-
-
Reductants: In some cases, the presence of a reducing agent is necessary for the catalytic cycle, but can also promote homocoupling.[11]
-
Mitigation: If your protocol includes a reductant, ensure it is used in the correct stoichiometry.
-
Issue 4: Instability of the Boc Protecting Group
Question: I am concerned about the stability of the tert-butoxycarbonyl (Boc) protecting group under my cross-coupling conditions. Can it be cleaved, and if so, how can I prevent this?
Answer:
The Boc group is generally stable to the basic conditions used in many cross-coupling reactions.[13] However, it is sensitive to acidic conditions.[14] While most cross-coupling reactions are run under basic or neutral conditions, inadvertent generation of acidic species can lead to Boc cleavage.
Key Considerations for Boc Group Stability:
-
Acidic Byproducts: Some reactions can generate acidic byproducts that may lower the pH of the reaction mixture.
-
Lewis Acidity: Certain metal salts or additives can have Lewis acidic character.
-
High Temperatures: Prolonged heating at high temperatures can sometimes lead to thermal decomposition of the Boc group, although this is less common under typical cross-coupling conditions.
Recommendations:
-
Maintain Basic/Neutral Conditions: Ensure your reaction mixture remains basic throughout the process. The presence of a sufficient excess of a solid inorganic base like K₃PO₄ or K₂CO₃ can buffer the reaction and prevent a drop in pH.
-
Avoid Protic Acids: Do not add any protic acids to the reaction mixture.
-
Orthogonal Protecting Groups: If Boc group instability is a persistent issue, consider using an alternative, more robust protecting group for the amine, such as the Carbobenzyloxy (Cbz) group, which is stable to the conditions that cleave Boc groups.[14]
Section 2: Frequently Asked Questions (FAQs)
Q1: Is (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester suitable for Sonogashira couplings? What are the common challenges?
A1: Yes, this substrate is suitable for Sonogashira couplings. The main challenges are similar to other cross-couplings with this substrate:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings.[15] It can be minimized by using a copper(I) co-catalyst (e.g., CuI) and running the reaction under strictly anaerobic conditions.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. The use of appropriate ligands is key to mitigate this.
-
Reaction Conditions: Sonogashira couplings often require an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also act as the solvent.[15][16] The temperature may need to be optimized, with some reactions proceeding at room temperature while others require heating.[17]
Q2: What are the key considerations for using this substrate in a Buchwald-Hartwig amination?
A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[18][19] For (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, consider the following:
-
Ligand Selection: This is arguably the most critical parameter. Specialized biaryl phosphine ligands developed by Buchwald and Hartwig are highly effective.[19] The choice of ligand can depend on the nature of the amine coupling partner.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[19]
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination can be a competing side reaction, leading to the deiodinated starting material and an imine.[18][20] The choice of ligand and reaction conditions can help to suppress this pathway.[20]
Q3: Can the pyridine nitrogen interfere with the palladium catalyst?
A3: Yes, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, which can potentially inhibit catalytic activity.[4] This is a known challenge when working with pyridine-containing substrates in cross-coupling reactions. The use of sterically hindered, electron-rich ligands can help to mitigate this issue by creating a more crowded coordination sphere around the palladium, which can disfavor coordination of the pyridine nitrogen.[4]
Q4: Are there any known incompatibilities of the Boc-protected amine with common cross-coupling reagents?
A4: The N-H proton of the carbamate is weakly acidic and could potentially react with very strong bases. However, under the typical basic conditions of most cross-coupling reactions (e.g., K₃PO₄, Na₂CO₃, Et₃N), the Boc-protected amine is generally stable. The primary incompatibility of the Boc group is with acidic conditions.[13][14]
References
- Hiyama, T., et al.
- Ullmann-Type Homocoupling of Aryl Halides.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC - NIH.
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
- Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol).
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors.
- The Role of Phosphine Ligands in Palladium C
- The Role of Phosphine Ligands in Palladium C
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkyl
- Phosphine ligands and c
- Buchwald–Hartwig amin
- how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals. Benchchem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Palladium-Catalyzed C(sp3)
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. PubMed.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. PubChem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
- Suzuki Coupling. Organic Chemistry Portal.
- Modification of Boc-Protected CAN508 via Acyl
- Struggling to make a sonogashira coupling reaction happen. Reddit.
- Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative?.
- (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester. CymitQuimica.
- Sonogashira troubleshooting help needed. Reddit.
- What is the best procedure for Sonogashira coupling?.
- Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluorobor
- Sonogashira Coupling Reaction Practice Questions & Answers. Pearson.
- Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
- (2-Iodo-pyridin-4-yl)-carbamic acidtert-butyl ester. Santa Cruz Biotechnology.
- Advances in Cross-Coupling Reactions. MDPI.
- (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. Arctom.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Preventing dehalogenation of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
A Guide to Preventing Dehalogenation in Your Experiments
Welcome to the technical support center for (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. As a Senior Application Scientist, I understand the challenges researchers face when working with halogenated pyridines, particularly the undesired side reaction of dehalogenation. This guide is designed to provide you with in-depth troubleshooting advice, preventative strategies, and a clear understanding of the mechanisms at play, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester?
Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. In the context of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, this means the iodine atom at the 4-position of the pyridine ring is replaced with hydrogen, leading to the formation of (Pyridin-2-yl)-carbamic acid tert-butyl ester as an impurity. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired product, and introduces a byproduct that can be difficult to separate.
The propensity for dehalogenation generally follows the reactivity of the halogen: I > Br > Cl.[1] Aryl and heteroaryl iodides, like the one in your compound, are particularly susceptible to this unwanted reaction.[1]
Q2: What are the common causes of dehalogenation in reactions involving this compound?
Dehalogenation of aryl halides is often a side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[1] This can happen in several ways:
-
Reaction with Bases: Strong bases, especially those with available β-hydrogens, can react with the palladium complex to generate Pd-H species.[2]
-
Solvent as a Hydride Source: Certain solvents, particularly alcohols, can act as hydride donors.[1]
-
Presence of Water: While often necessary for certain coupling reactions, excessive water can be a source of protons that contribute to the formation of Pd-H.[1][3]
-
High Temperatures: Elevated reaction temperatures can promote the decomposition of reagents or solvents, leading to the formation of species that can cause dehalogenation.
Q3: How can I detect and quantify the extent of dehalogenation in my reaction mixture?
Detecting and quantifying the dehalogenated byproduct is crucial for optimizing your reaction conditions. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the byproduct. The dehalogenated compound will have a different Rf value than your starting material and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both detecting and quantifying the dehalogenated species. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is particularly effective for separating and identifying these impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the signals corresponding to the dehalogenated pyridine ring and quantify its amount relative to the starting material or product.
-
Gas Chromatography (GC): For volatile compounds, GC can be an effective method for separation and quantification.
A study on the detection of dehalogenation impurities in organohalogenated pharmaceuticals highlights the utility of UHPLC-DAD-HRESIMS for unambiguous identification.[4]
Troubleshooting Guide: Preventing Dehalogenation
This section provides a structured approach to troubleshooting and preventing dehalogenation in your experiments.
Issue 1: Significant Dehalogenation Observed in a Palladium-Catalyzed Cross-Coupling Reaction
If you are observing a significant amount of the dehalogenated byproduct in your palladium-catalyzed reaction, consider the following optimization strategies.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for dehalogenation in Pd-catalyzed reactions.
Detailed Protocols & Explanations
1. Catalyst System Optimization:
-
Rationale: The choice of ligand significantly influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich ligands can promote the desired reductive elimination step over the undesired dehalogenation pathway.
-
Protocol:
-
Set up a series of parallel reactions.
-
In each reaction, use a different phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand with your palladium precursor (e.g., Pd₂(dba)₃).
-
Maintain all other reaction parameters (base, solvent, temperature) constant.
-
Monitor the reactions by TLC or LC-MS to compare the formation of the desired product versus the dehalogenated byproduct.
-
2. Base Selection:
-
Rationale: The base plays a crucial role in the catalytic cycle. Strong bases can promote the formation of palladium-hydride species, leading to dehalogenation.[2][6] Weaker bases are often sufficient to facilitate the reaction without causing this side reaction.
-
Protocol:
-
Screen a variety of weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
Avoid strong alkoxide bases like sodium tert-butoxide if dehalogenation is a significant issue.[6]
-
Run the reactions under the same conditions and analyze the product distribution.
-
3. Solvent Choice:
-
Rationale: Protic solvents, especially alcohols, can act as hydride sources. Aprotic solvents are generally preferred to minimize dehalogenation.
-
Protocol:
4. Temperature Control:
-
Rationale: While higher temperatures can increase the reaction rate, they can also promote side reactions, including dehalogenation.
-
Protocol:
-
Attempt the reaction at a lower temperature. If the reaction is sluggish, a more active catalyst system may be necessary.
-
Carefully monitor the reaction progress to find the optimal balance between reaction rate and selectivity.
-
Data Summary Table for Troubleshooting
| Parameter | Standard Condition | Recommended Change | Rationale for Change |
| Ligand | PPh₃ | SPhos, XPhos, or NHC ligand | Increases steric bulk and electron density, favoring desired coupling.[1] |
| Base | NaOtBu | K₂CO₃, Cs₂CO₃, K₃PO₄ | Weaker bases are less likely to generate Pd-H species.[1][6] |
| Solvent | Methanol/Ethanol | Dioxane, THF, Toluene | Aprotic solvents do not act as hydride donors.[1] |
| Temperature | 100 °C | 80 °C or lower | Lower temperatures can reduce the rate of side reactions. |
Issue 2: Dehalogenation During Workup or Purification
Dehalogenation can sometimes occur during the workup or purification steps, especially if the product is sensitive to acidic or basic conditions or prolonged heating.
-
Acidic Conditions: Avoid strong acids during workup. If an acidic wash is necessary, use a dilute solution and minimize contact time.
-
Basic Conditions: Similarly, prolonged exposure to strong bases during workup should be avoided.
-
Purification: When performing column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of a neutral amine like triethylamine in the eluent. Avoid excessive heating if distilling or recrystallizing the product.
General Best Practices for Handling (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
-
Storage: While 4-iodopyridine is generally more stable than its bromo- or chloro-analogs, it is still advisable to store (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in a cool, dark, and dry place under an inert atmosphere to prevent degradation over time.[7]
-
Inert Atmosphere: Always handle the compound and set up reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with oxygen or moisture.
-
Purity of Reagents: Use high-purity, anhydrous solvents and reagents to minimize potential side reactions.
By carefully considering the reaction parameters and implementing these troubleshooting strategies, you can significantly minimize dehalogenation and improve the yield and purity of your desired products when working with (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester.
References
-
Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. Synthetic Communications, 26(19), 3543-3547. [Link]
-
Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1–5. [Link]
-
Bora, U., Saikia, A., & Phukan, P. (2009). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform, 40(31). [Link]
-
Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2008). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. The Journal of Organic Chemistry, 73(1), 284–286. [Link]
-
Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. [Link]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organic Letters, 4(23), 4053–4056. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Catalyst Loading for (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester Reactions
Welcome to the technical support center for optimizing reactions involving (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Proper catalyst loading is a critical parameter that dictates reaction efficiency, yield, and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of catalyst optimization.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low or No Conversion of Starting Material
Question: My Suzuki-Miyaura reaction using (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is stalling, with very low consumption of the starting material. I'm using 1 mol% of a standard palladium catalyst. Could the loading be too low?
Answer: Yes, insufficient catalyst loading is a primary suspect for low or stalled conversions. While 1 mol% is a common starting point, heteroaromatic substrates like your iodopyridine derivative can present unique challenges.
-
Causality: The pyridine nitrogen is a Lewis basic site that can coordinate to the palladium center. This coordination can slow down the catalytic cycle or, in some cases, lead to catalyst deactivation.[1][2] A higher catalyst concentration may be necessary to ensure a sufficient population of active catalytic species is available to overcome this inhibition and drive the reaction to completion. The C-I bond's high reactivity facilitates the initial oxidative addition, but subsequent steps can be sluggish if the catalyst is not sufficiently active or concentrated.[3]
-
Troubleshooting Steps:
-
Systematic Increase in Loading: Incrementally increase the catalyst loading. A screening range of 1.5 mol%, 2.5 mol%, and 5 mol% is a logical progression.[3] Monitor each reaction by TLC or LC-MS to find the point of optimal conversion without generating excessive by-products.
-
Assess Reagent Purity: Impurities in your reagents or solvents (especially water or oxygen in anhydrous reactions) can act as catalyst poisons.[3] Ensure you are using freshly purified substrates and anhydrous, degassed solvents. Oxygen can oxidize and deactivate the active Pd(0) catalyst.[3]
-
Consider a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined palladium pre-catalyst. Pre-catalysts often provide more consistent and reproducible results by ensuring the efficient generation of the active species.[3]
-
Issue 2: Significant By-product Formation (Homocoupling, Dehalogenation)
Question: I've increased my catalyst loading to 5 mol% and while my starting material is consumed, my desired product yield is low due to significant amounts of homocoupling (biaryl of my boronic acid) and hydrodehalogenation by-products. What's going wrong?
Answer: This is a classic sign of excessive or overly reactive catalyst concentration for the given substrate and conditions. While a higher loading can solve conversion issues, it can also accelerate undesired reaction pathways.
-
Causality:
-
Homocoupling: At high concentrations, the palladium catalyst can promote the self-coupling of your organoboron reagent, a common side reaction in Suzuki couplings.[4]
-
Hydrodehalogenation: After the initial oxidative addition of the iodopyridine to the palladium center, the resulting complex can react with trace amounts of water, alcohols, or even amine bases in the mixture to acquire a hydride ligand. Subsequent reductive elimination of this hydride with the pyridine ring results in the de-iodinated by-product.[5] This pathway can become more prominent with highly active or concentrated catalysts.
-
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: Based on your screening, dial back the catalyst loading to the lowest level that provided acceptable conversion (e.g., 2.5 mol%). The goal is to find a balance where the rate of the desired cross-coupling significantly outpaces the rates of side reactions.
-
Optimize Ligand-to-Metal Ratio: The ligand is not just a spectator; it modulates the catalyst's reactivity and stability.[6] For a catalyst generated in situ (e.g., from Pd₂(dba)₃ and a phosphine ligand), try varying the ligand-to-palladium ratio. A standard ratio is often 2:1 or 4:1, but increasing it can sometimes stabilize the catalyst and suppress side reactions.
-
Adjust Base and Temperature: A very strong base or high temperature can accelerate side reactions. Consider screening a weaker base (e.g., K₃PO₄ instead of Cs₂CO₃) or running the reaction at a lower temperature for a longer period. The choice of base is critical as it activates the organoboron species for transmetalation.[7][8]
-
Issue 3: Reaction is Inconsistent and Fails to Reproduce
Question: My first attempt at a Buchwald-Hartwig amination of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester worked beautifully with 2 mol% catalyst. Now, I can't get it to work again, even with the same setup. Why?
Answer: Reproducibility issues in palladium catalysis often point to subtle, uncontrolled variables that affect the generation and lifetime of the true active catalyst.
-
Causality: The active Pd(0) catalyst is often a sensitive species. Its formation and stability can be impacted by:
-
Catalyst Source Degradation: Palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can degrade over time, especially with improper storage.[5] This leads to a lower effective concentration of active catalyst precursor.
-
Atmospheric Conditions: Inadequate degassing allows oxygen to enter the reaction, which irreversibly oxidizes the Pd(0) catalyst and the phosphine ligands.[3]
-
"Friday Afternoon Effect": Minor variations in solvent quality (e.g., from a nearly empty bottle of anhydrous solvent), weighing precision, or reaction setup integrity (e.g., a small leak in the inert gas line) can have an outsized impact on sensitive reactions.
-
-
Troubleshooting Steps:
-
Use Fresh Reagents: Always use a freshly opened bottle of palladium precursor or a reliable pre-catalyst. Use freshly distilled/dried and thoroughly degassed solvents for every run.[3]
-
Standardize Your Procedure: Develop a rigorous and consistent standard operating procedure (SOP) for setting up these reactions. This includes the order of reagent addition, the method and duration of degassing, and the type of reaction vessel.
-
Employ a Pre-catalyst: This is often the best solution for reproducibility. Well-defined pre-catalysts (e.g., XPhos Pd G3) are generally more stable and provide a more controlled and reliable initiation of the catalytic cycle, minimizing variability between runs.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a universally optimal catalyst loading for reactions with (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester? There is no single "universally optimal" loading. It is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, etc.), the coupling partner, the ligand, base, solvent, and temperature. However, a rational starting point for initial screening is typically between 1-5 mol% .[9] For challenging couplings or when dealing with catalyst inhibition, loadings up to 10 mol% may be explored, but with careful monitoring for by-products.
Q2: How does the choice of phosphine ligand influence the required catalyst loading? The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) form highly active catalysts that can be effective at lower loadings (0.5-2 mol%).[10][11] These ligands accelerate the rate-determining steps of the catalytic cycle (oxidative addition and reductive elimination) and stabilize the palladium center, leading to a longer catalyst lifetime and higher turnover numbers (TONs).[6][12] Less activating ligands, like triphenylphosphine (PPh₃), may require higher loadings (3-10 mol%) and more forcing conditions.
Q3: Can I simply use a very high catalyst loading (e.g., >10 mol%) to ensure my reaction goes to completion? While this might force the reaction to completion, it is generally poor practice for several reasons:
-
Cost: Palladium catalysts and advanced ligands are expensive.
-
Side Reactions: As discussed in the troubleshooting section, high loadings often lead to decreased selectivity and the formation of impurities that complicate purification.[4]
-
Product Contamination: Removing residual palladium from the final product is a significant challenge in pharmaceutical development. Starting with less catalyst makes this process easier and more economical.
Q4: My reaction involves a boronic acid that is prone to decomposition. How does this affect my catalyst loading strategy? Substrate instability, such as the protodeboronation of a boronic acid, puts a time limit on the reaction.[4] In this scenario, you need the cross-coupling to occur faster than the decomposition. A slightly higher catalyst loading (e.g., 2-4 mol%) might be beneficial to accelerate the desired reaction. Alternatively, using masked boron reagents like MIDA boronates or organotrifluoroborates can improve stability, allowing for more standard catalyst loadings and longer reaction times.[11][13]
Data Presentation & Protocols
Table 1: Example Catalyst Loading Screen for a Suzuki-Miyaura Reaction
This table illustrates a typical dataset from an optimization experiment, coupling (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester with Phenylboronic Acid.
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Conversion of SM (%) | Desired Product (%) | By-product (Hydrodehalogenation) (%) |
| 1 | 1.0 | 2.0 | 45 | 40 | <5 |
| 2 | 2.5 | 5.0 | 98 | 92 | <5 |
| 3 | 5.0 | 10.0 | >99 | 85 | 14 |
| 4 | 2.5 | 5.0 | 99 | 95 | <4 |
Reaction Conditions: Pd₂(dba)₃ as Pd source, SPhos as ligand, K₃PO₄ as base, Dioxane/H₂O as solvent, 80 °C, 12h. Yields determined by LC-MS or ¹H NMR with an internal standard. Entry 4 represents a repeat to confirm the optimal conditions found in Entry 2.
Protocol: General Procedure for Catalyst Loading Optimization
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of your palladium source (e.g., Pd(OAc)₂) and ligand (e.g., XPhos) in an anhydrous, degassed solvent (e.g., dioxane).
-
Array Setup: Arrange a series of identical reaction vials. To each vial, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 eq), the coupling partner (e.g., arylboronic acid, 1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Using a micropipette, add the calculated volume of the palladium and ligand stock solutions to each vial to achieve the desired mol% (e.g., 1.0%, 1.5%, 2.0%, 2.5%, 3.0%).
-
Solvent Addition: Add the reaction solvent to each vial to reach the final desired concentration.
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath. Stir vigorously for the intended reaction time (e.g., 12-18 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute appropriately, and analyze by LC-MS or UPLC to determine the conversion of starting material and the relative percentage of product and key by-products.
-
Validation: Once the optimal loading is identified, perform the reaction on a larger scale to validate the result and isolate the product.
Visualizations: Workflows and Concepts
Catalyst Loading Troubleshooting Workflow
This decision tree guides the user through a logical process to diagnose and solve common issues related to catalyst loading.
Caption: A decision tree for troubleshooting catalyst loading issues.
The Balance of Catalysis
This diagram illustrates the conceptual balance that must be achieved when optimizing catalyst loading.
Caption: The relationship between catalyst loading and reaction outcome.
References
-
Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
MDPI. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. Retrieved from [Link]
-
Denmark, S. E., et al. (2011). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]
-
National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
ResearchGate. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Dalton Transactions. Retrieved from [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. Retrieved from [Link]
Sources
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Welcome to the technical support guide for navigating the challenges associated with the Suzuki-Miyaura cross-coupling of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. This resource is designed for researchers, scientists, and professionals in drug development who are encountering unexpected Boc group cleavage during this critical synthetic step. Here, we delve into the mechanistic underpinnings of this common side reaction and provide field-proven troubleshooting strategies and detailed protocols to ensure the integrity of your Boc-protected compound.
Troubleshooting Guide: Unwanted Boc Cleavage
This section addresses the most pressing issue: the premature removal of the tert-butoxycarbonyl (Boc) protecting group under Suzuki reaction conditions.
Question 1: My Suzuki reaction on (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is resulting in significant Boc deprotection. What are the likely causes?
Answer:
The lability of the Boc group in your Suzuki-Miyaura coupling is a frequently encountered problem. While the Boc group is generally stable to many basic conditions, its cleavage under what are expected to be standard Suzuki conditions can be attributed to a combination of factors that synergistically lower the energy barrier for its removal.[1][2]
Causality behind the Cleavage:
-
Elevated Temperatures: Suzuki reactions, particularly with less reactive aryl iodides or challenging boronic acid partners, often require elevated temperatures (e.g., >80 °C) to drive the catalytic cycle. The Boc group, while robust at room temperature, can become thermally labile, especially in the presence of other reagents.[3] High temperatures can promote a concerted proton transfer and release of isobutylene, leading to the deprotected amine.[3]
-
Nature of the Base: While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common in Suzuki couplings, their basicity, especially in the presence of water or protic solvents at high temperatures, can be sufficient to facilitate Boc cleavage. Some researchers have reported Boc deprotection even with K₂CO₃ under aqueous conditions at mild temperatures.[4] The presence of adventitious acid, formed for instance from the hydrolysis of other reagents, can also contribute to Boc cleavage under heated conditions.[5]
-
Palladium Catalyst Interaction: While less common, some palladium complexes or intermediates in the catalytic cycle could potentially interact with the carbonyl group of the Boc protecting moiety, weakening the C-O bond and rendering it more susceptible to cleavage.[6]
-
Substrate-Specific Effects: The electronic properties of the pyridine ring itself can influence the stability of the Boc group. The electron-withdrawing nature of the pyridine nitrogen can impact the electron density on the protected amino group, potentially affecting its lability.
Question 2: How can I modify my Suzuki reaction conditions to prevent or minimize Boc group cleavage?
Answer:
Preventing Boc cleavage requires a careful selection of milder reaction conditions that still promote efficient cross-coupling. The key is to balance reactivity with the preservation of the protecting group.
Recommended Strategies & Protocols:
Strategy 1: Employ Milder Bases
The choice of base is critical. Switching from strong inorganic bases to milder alternatives can significantly reduce the incidence of Boc deprotection.
-
Recommended Bases: Potassium phosphate (K₃PO₄), potassium fluoride (KF), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are often gentler on the Boc group.
Strategy 2: Lower the Reaction Temperature
If your current protocol involves high temperatures, systematically lowering the temperature is a primary troubleshooting step.
-
Optimization: Attempt the reaction at temperatures ranging from room temperature to 60-70 °C. The use of highly active palladium catalysts and ligands can often compensate for the lower thermal energy.
Strategy 3: Catalyst and Ligand Selection
Modern palladium precatalysts and bulky, electron-rich phosphine ligands are designed to facilitate the catalytic cycle at lower temperatures and with higher turnover numbers, making them ideal for sensitive substrates.[7]
-
Recommended Catalysts: Buchwald's G2, G3, or G4 precatalysts (e.g., XPhos Pd G2, SPhos Pd G2) are excellent choices.[8]
-
Recommended Ligands: Buchwald ligands such as XPhos, SPhos, or RuPhos can significantly enhance catalytic activity, allowing for lower reaction temperatures.
Comparative Table of Reaction Conditions:
| Parameter | Standard Conditions (High Cleavage Risk) | Recommended Mild Conditions (Boc-Preserving) | Rationale for Change |
| Base | K₂CO₃, Cs₂CO₃, NaOH | K₃PO₄, KF, NEt₃, DIPEA | Milder bases are less likely to promote nucleophilic attack or protonolysis of the Boc group. |
| Temperature | 80-110 °C | Room Temperature to 70 °C | Reduces the likelihood of thermal decomposition of the Boc group.[3] |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | XPhos Pd G2/G3, SPhos Pd G2 | Highly active precatalysts enable lower reaction temperatures and catalyst loadings.[7][8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Anhydrous THF, DME, or 2-MeTHF | Minimizing water can reduce the potential for base-mediated hydrolysis. |
Experimental Protocols
Here are detailed, step-by-step protocols for performing a Suzuki-Miyaura coupling on (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester with a focus on preserving the Boc group.
Protocol 1: Mild Suzuki Coupling using Potassium Phosphate
This protocol is a good starting point for minimizing Boc cleavage by using a milder base and a highly active catalyst system at a moderate temperature.
Materials:
-
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
-
Arylboronic acid or ester (1.2 equivalents)
-
XPhos Pd G2 (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Water (degassed)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, the arylboronic acid, K₃PO₄, XPhos Pd G2, and XPhos.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by sparging with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering Boc cleavage in your Suzuki reaction.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-Protected Iodopyridine Products
Welcome to the technical support guide for navigating the purification challenges of Boc-protected iodopyridine products. This resource is designed for researchers, scientists, and drug development professionals who encounter common and complex issues during the purification of these valuable synthetic intermediates. Drawing from established protocols and field-proven insights, this guide provides in-depth troubleshooting, detailed experimental procedures, and a comprehensive FAQ section to streamline your purification workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Boc-protected iodopyridines, offering explanations for the underlying causes and step-by-step solutions.
Issue 1: Product Degradation or Streaking on Silica Gel Column
Question: My TLC plate shows significant streaking, and I suspect my Boc-protected iodopyridine is decomposing during flash chromatography. What is the likely cause and how can I prevent it?
Expert Analysis: The basicity of the pyridine nitrogen atom can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1][2][3] This interaction can catalyze the degradation of sensitive molecules. Additionally, the Boc (tert-butyloxycarbonyl) protecting group is notoriously labile to acidic conditions, which can be present on the surface of silica gel, leading to premature deprotection.[4][5][6]
Solutions:
-
Neutralize the Stationary Phase: Deactivating the acidic sites on the silica gel is a primary strategy to prevent product degradation.
-
Protocol:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Add a small amount of a non-nucleophilic base, such as triethylamine (TEA), typically 0.1-1% by volume, to the slurry.[1][7]
-
Pack the column with this neutralized silica slurry.
-
Use an eluent containing the same percentage of triethylamine for the chromatography.[1]
-
-
-
Alternative Stationary Phases: If neutralization is insufficient, consider using a different stationary phase.
Issue 2: Co-elution of Product with Impurities
Question: I'm struggling to separate my desired Boc-protected iodopyridine from unreacted starting materials or closely related byproducts using column chromatography. How can I improve the separation?
Expert Analysis: Co-elution is a common challenge, especially when dealing with structurally similar impurities such as isomers (e.g., 2-iodo vs. 3-iodopyridine derivatives) or di-iodinated byproducts.[8] Optimizing the mobile phase and column parameters is crucial for achieving better resolution.
Solutions:
-
Solvent System Optimization:
-
TLC Screening: Before committing to a column, screen various solvent systems using Thin Layer Chromatography (TLC). A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.[1][9]
-
Alternative Solvents: If a hexane/ethyl acetate system fails, try a different solvent system with altered selectivity, such as dichloromethane/methanol.[2]
-
-
Gradient Elution:
-
Improve Column Efficiency:
Issue 3: Product Fails to Crystallize and Remains an Oil
Question: My purified Boc-protected iodopyridine is an oil, but I expect it to be a solid. How can I induce crystallization?
Expert Analysis: The presence of even minor impurities can significantly inhibit crystallization.[11][12] Additionally, some Boc-protected compounds are inherently oily or have low melting points.[13] The hygroscopic nature of some derivatives can also lead to an oily appearance due to water absorption.[13]
Solutions:
-
Ensure High Purity: The first step is to ensure the product is as pure as possible. Re-purification by column chromatography may be necessary.
-
Solvent Screening for Recrystallization:
-
Protocol:
-
Dissolve a small amount of the oily product in a good solvent (e.g., methanol, ethyl acetate, or dichloromethane) in a test tube.
-
Slowly add a poor solvent (e.g., hexanes, pentane, or diethyl ether) until the solution becomes slightly cloudy.[11]
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator to induce crystallization.[2]
-
-
-
Induce Nucleation:
-
High Vacuum Drying: To remove residual solvents that may be inhibiting crystallization, dry the oil under a high vacuum, possibly with gentle heating (e.g., 40-60 °C), before attempting recrystallization.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Boc-protected iodopyridines?
A1: Common impurities can include:
-
Unreacted Starting Material: Such as the parent aminopyridine.
-
Di-Boc Protected Impurity: Where both the exocyclic amino group and the pyridine nitrogen are protected. This is less common but possible.[15]
-
Isomeric Byproducts: Depending on the reaction, isomers may form (e.g., 2-bromo-6-iodopyridine when 2-bromo-4-iodopyridine is the target).[8]
-
Di-substituted Pyridines: Over-iodination can lead to the formation of di-iodo derivatives.[8]
-
Residual Reagents: Such as leftover di-tert-butyl dicarbonate ((Boc)₂O).[15]
Q2: How can I remove residual iodine that gives my product a yellowish or brownish color?
A2: Residual iodine can often be removed during the aqueous workup. A wash with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) will quench the iodine, converting it to colorless iodide (I⁻), which is soluble in the aqueous layer.
Q3: My product is lost into the aqueous layer during extraction. How can I prevent this?
A3: The pyridine nitrogen can be protonated in acidic aqueous solutions, making the compound water-soluble. To prevent this, ensure the pH of the aqueous layer is neutral to slightly basic during extraction.[8] Using a saturated brine wash can also help to decrease the solubility of the product in the aqueous phase by the common ion effect.[8]
Q4: Can I use techniques other than column chromatography for purification?
A4: Yes, several other techniques can be employed:
-
Recrystallization: Ideal for solid compounds with good thermal stability and a significant difference in solubility between the product and impurities in a chosen solvent.[2]
-
Preparative TLC: For small-scale purifications (typically <100 mg), preparative thin-layer chromatography can be a quick and effective method.[9]
-
Acid-Base Extraction: This can be used to separate the basic Boc-protected iodopyridine from non-basic impurities.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Polarity of Compound | Recommended Solvent System | Notes |
| Low to Medium | Hexanes/Ethyl Acetate | A good starting point for many pyridine derivatives.[1] |
| Medium to High | Dichloromethane/Methanol | Useful for more polar compounds.[2] |
| Acid-Sensitive | Hexanes/Ethyl Acetate with 0.1-1% Triethylamine | Neutralizes silica gel to prevent degradation.[1] |
Visualizations
Purification Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the purification of Boc-protected iodopyridines.
Logic for Choosing a Purification Strategy
Caption: A logical flow diagram for selecting an appropriate purification strategy based on product properties.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
- Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Dichloro-4-iodopyridine Reaction Products.
- Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column.
- Request PDF. (n.d.). Molecular Iodine Catalyzed Facile Procedure for N-Boc Protection of Amines.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Teledyne Labs. (n.d.). Flash Chromatography Columns.
- ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?.
- ACS Publications. (n.d.). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
-
MDPI. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
- Benchchem. (n.d.). Physical and chemical properties of Boc-protected amino acids.
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- BOC Sciences. (n.d.). CAS 1120-90-7 3-Iodopyridine.
- ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- MDPI. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
- UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.
- BOC Sciences. (n.d.). Impurity Isolation & Identification Services.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- PubMed. (2014). Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification.
- PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
- BOC Sciences. (n.d.). Innovative Chemical Solutions for Drug Discovery.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- PubMed. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
- BOC Sciences. (n.d.). Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid.
- PubMed Central. (2022). Progress, applications, challenges and prospects of protein purification technology.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- ResearchGate. (n.d.). Pyridinyl indole N‐Boc deprotection scope.
- Request PDF. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions.
- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.
- Benchchem. (n.d.). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Double BOC protection selective removal method [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Flash Chromatography Columns | Teledyne LABS [teledynelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting Buchwald-Hartwig reaction with (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Technical Support Center: Buchwald-Hartwig Amination
Guide for: (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals working with the Buchwald-Hartwig amination of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. This substrate, while seemingly straightforward, presents a unique combination of challenges including a reactive C-I bond, a potentially coordinating pyridine nitrogen, and a base-sensitive Boc-protecting group. This document provides in-depth, field-proven insights to navigate these complexities.
Core Principles: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. The reaction proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3] Each step is influenced by the choice of ligand, base, solvent, and the specific nature of your substrates.
Caption: A simplified representation of the key steps in the Pd-catalyzed C-N cross-coupling cycle.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the amination of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester.
Q1: My reaction shows low or no conversion. What are the first things I should check?
A1: Initial System Check & Recommended Starting Conditions
Before extensive optimization, it's crucial to rule out common setup errors. Palladium-catalyzed reactions are notoriously sensitive to oxygen and moisture.
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves using an oven-dried flask and employing proper Schlenk line or glovebox techniques.[4]
-
Reagent Quality: Use anhydrous, degassed solvents. The quality of the base, particularly strong bases like sodium tert-butoxide (NaOtBu), is critical; use freshly opened bottles or material stored correctly in a desiccator. The palladium source and ligand should also be of high purity.
-
Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[2][4] This is often accomplished by the phosphine ligand or the amine itself. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst (e.g., XPhos Pd G3) can often provide more consistent results.[2]
For this specific substrate, a good starting point for screening is essential. The C-I bond is highly reactive, but the pyridine nitrogen can interfere with the catalyst.[5]
| Component | Recommended Starting Point | Rationale & Key Considerations |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2-4 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. Precatalysts like XPhos Pd G3 ensure efficient generation of the active L-Pd(0) species.[2][6] |
| Ligand | XPhos or RuPhos (1.1 - 1.5 eq. relative to Pd) | Bulky, electron-rich biaryl monophosphine ligands are highly effective for coupling heteroaryl halides. They promote reductive elimination and can prevent catalyst inhibition by the pyridine nitrogen.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (1.5 - 2.0 equiv.) | These are moderately strong inorganic bases that are less likely to cause Boc deprotection compared to NaOtBu, especially at elevated temperatures.[2] |
| Solvent | Toluene, Dioxane, or t-BuOH | These are common, relatively non-polar solvents for Buchwald-Hartwig reactions.[4] Toluene is often favored for reactions involving aryl iodides to minimize the solubility of inhibitory iodide salts.[4] |
| Temperature | 80 - 110 °C | Higher temperatures are often required when using weaker bases like carbonates or phosphates to achieve a reasonable reaction rate. |
Q2: I'm observing significant hydrodehalogenation (loss of iodine). Why is this happening and how can I fix it?
A2: Understanding and Preventing Hydrodehalogenation
Hydrodehalogenation, where the iodine is replaced by a hydrogen atom, is a common side reaction. It typically occurs via two main pathways:
-
From the Oxidative Addition Complex: The L-Pd(II)(Ar)(I) complex can react with trace water or other proton sources.
-
β-Hydride Elimination: This is a more common issue with certain amines. An intermediate palladium-amido complex can undergo β-hydride elimination to form an imine and a palladium-hydride species, which then reductively eliminates the hydrodehalogenated arene.[1]
Solutions:
-
Choice of Ligand: Using bulky ligands that create a sterically hindered environment around the palladium center can suppress β-hydride elimination. Bidentate ligands like BINAP or DPPF were historically developed to address this issue, as chelation prevents an open coordination site required for the elimination pathway.[1] Modern bulky monodentate ligands (e.g., XPhos, BrettPhos) are also highly effective.
-
Base Selection: The choice of base can influence the concentration of palladium-hydride species in the reaction. In some cases, switching from an alkoxide base to a phosphate or carbonate can alter the reaction kinetics and reduce this side product.
-
Rigorous Anhydrous Conditions: Minimize the presence of water in your reaction to reduce the risk of protonolysis.
Q3: My Boc-protecting group is being cleaved. What are my options for bases?
A3: Balancing Basicity and Functional Group Tolerance
The tert-butoxycarbonyl (Boc) group is sensitive to strong bases, especially at the high temperatures often required for C-N coupling.[8] While NaOtBu is known for promoting the highest reaction rates, it is often incompatible with base-sensitive functional groups like esters and carbamates.[4]
Base Selection Strategy:
| Base | pKaH (approx.) | Advantages | Disadvantages for this Substrate |
| NaOtBu | 19 | Highest reaction rates, low catalyst loadings.[4] | High risk of Boc deprotection, especially >80 °C. |
| LHMDS | 26 | Tolerates some protic groups.[4] | Also a very strong base, high risk of Boc deprotection. |
| K₃PO₄ | 12.3 | Good functional group tolerance, moderate reactivity. | May require higher temperatures or catalyst loadings. |
| Cs₂CO₃ | 10 | Excellent functional group tolerance, good solubility in some organic solvents.[2] | Often requires higher temperatures. Can be expensive. |
| DBU | 13.5 | Soluble organic base, can lead to homogeneous reactions.[9][10] | Often less effective than inorganic bases in traditional setups.[10] |
Recommendation: Start with K₃PO₄ or Cs₂CO₃ . If the reaction is too slow, a carefully controlled reaction with NaOtBu at the lowest possible temperature (e.g., 60-80 °C) might be attempted, but deprotection is a significant risk.
Q4: I'm getting a complex mixture of products. What are the likely side reactions?
A4: Deconvoluting Potential Side Reactions
Besides hydrodehalogenation, other side reactions can complicate your product mixture.
Caption: Potential fates of the starting material in the reaction mixture.
-
Catalyst Inhibition by Pyridine: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalytically inactive species. Using bulky ligands helps to disfavor this coordination. Bidentate ligands like Josiphos have been specifically developed to improve the coupling of challenging halopyridines for this reason.[5]
-
Catalyst Inhibition by Iodide: While the C-I bond is reactive, the generated iodide anion can form inactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[1] This is one reason why aryl bromides are sometimes considered more reliable than iodides in Buchwald-Hartwig reactions.[2] Using ligands that resist the formation of these dimers, such as bidentate phosphines, can be beneficial.[1]
-
Homocoupling: In some cases, the starting material can couple with itself, though this is less common in C-N amination.
Systematic Troubleshooting Workflow
When faced with a challenging reaction, a systematic approach is more effective than random screening. The following workflow provides a logical progression for troubleshooting.
Caption: A logical workflow for diagnosing and solving common issues in the Buchwald-Hartwig reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for Reaction Screening
This protocol outlines a general method for setting up a small-scale screening experiment.
Materials:
-
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 equiv.)
-
Amine coupling partner (1.2 equiv.)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, to make 0.1 M solution)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, the palladium source, the phosphine ligand, and the base.
-
Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 5-10 minutes, then backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Add the amine coupling partner (if solid) to the flask. If the amine is a liquid, it can be added via syringe after the solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically by quickly removing the stopper under a positive pressure of Argon and using a micropipette.
-
Work-up (upon completion): Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional solvent. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17128-17144. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?[Link]
-
Kozieł, H., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 356-371. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
-
Norrby, P.-O., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(15), 8036-8043. [Link]
-
Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(17), 3753-3756. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Regioselectivity in Reactions with Polyhalogenated Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for controlling regioselectivity in reactions involving polyhalogenated pyridines. The inherent electronic properties of the pyridine ring, coupled with the presence of multiple halogen substituents, often lead to challenges in achieving site-selective functionalization.[1][2] This resource offers field-proven insights and detailed protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in reactions with polyhalogenated pyridines so challenging?
A: The primary challenge stems from the interplay of electronic and steric effects within the pyridine ring.[1] The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution (EAS) and makes it more susceptible to nucleophilic aromatic substitution (SNAr).[1][3][4] Nucleophiles and radicals preferentially attack the C2, C4, and C6 positions, which are electronically activated.[1][5] In polyhalogenated pyridines, the multiple halogen atoms further influence the electronic landscape and can introduce significant steric hindrance, often leading to a mixture of regioisomers.[6]
Q2: How do the positions of the halogens on the pyridine ring affect regioselectivity in cross-coupling reactions?
A: In palladium-catalyzed cross-coupling reactions, oxidative addition is a key step, and its regioselectivity is heavily influenced by the position of the halogen. Generally, for di- and polyhalogenated pyridines, oxidative addition is favored at the C2 and C4 positions (alpha and gamma to the nitrogen).[7][8] This is because the C-X bonds at these positions often have lower bond dissociation energies.[7] For example, in 2,3-, 2,4-, and 2,5-dihalopyridines, oxidative addition typically occurs at the C2 position.[7] However, the specific ligand, solvent, and other substituents can sometimes override these intrinsic electronic preferences.[8][9]
Q3: Can I use a directing group to control regioselectivity?
A: Yes, employing a directing group is a powerful strategy. Directing groups can steer a reaction to a specific position that might otherwise be unreactive. For instance, in the functionalization of 2-chloroisonicotinic acid, a directed ortho-lithiation using lithium tetramethylpiperidine (LiTMP) can achieve selective functionalization at the C5 position.[10] While this approach requires additional synthetic steps for introduction and removal of the directing group, it can provide excellent control over the reaction's outcome.[2]
Q4: What is the role of Pyridine N-oxide in controlling regioselectivity?
A: The formation of a pyridine N-oxide is a classic and highly effective strategy to alter the reactivity and regioselectivity of the pyridine ring.[3] The N-oxide functionality activates the ring towards electrophilic aromatic substitution, particularly at the C4 position.[1] It also facilitates nucleophilic attack at the C2 and C6 positions.[11] After the desired substitution has been achieved, the N-oxide can be readily removed by deoxygenation, for example, with zinc dust.[3] This approach has been successfully used for the regioselective halogenation and arylation of pyridines.[11][12]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
You're observing a mixture of products from nucleophilic attack at multiple halogenated positions.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Similar Electronic Activation at Multiple Sites | Modify the steric environment of the substrate or nucleophile. | The C2 and C4 positions are both electronically activated for nucleophilic attack.[1][5] Introducing a bulky substituent adjacent to one of these positions can sterically hinder its approach by the nucleophile, thereby favoring reaction at the less hindered site. |
| Influence of Solvent | Screen a range of solvents with varying polarities. | The solvent can influence the stability of the intermediate Meisenheimer complex, which is formed during SNAr. A solvent that better stabilizes the desired intermediate can improve the regioselectivity of the reaction. |
| Reaction Temperature | Optimize the reaction temperature. | In some cases, kinetic versus thermodynamic control can influence the product distribution. Lowering the temperature may favor the kinetically preferred product, while higher temperatures may lead to the thermodynamically more stable product. |
Workflow for Troubleshooting Poor SNAr Regioselectivity
Caption: Decision workflow for troubleshooting SNAr regioselectivity.
Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Your Suzuki, Sonogashira, or other cross-coupling reaction yields a mixture of isomers.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Ligand Choice | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. | The ligand plays a crucial role in the oxidative addition step and can significantly influence regioselectivity.[8] Sterically bulky ligands may favor reaction at less hindered positions, while electronically different ligands can alter the reactivity of the palladium catalyst. |
| Competing Oxidative Addition Rates | Modify the halogen atoms on the pyridine ring. | The carbon-halogen bond strength (I < Br < Cl) influences the rate of oxidative addition. By having different halogens on the ring (e.g., one bromo and one chloro substituent), you can often achieve selective coupling at the more reactive C-Br bond before the C-Cl bond.[9] |
| Reaction Conditions Not Optimized | Systematically vary the base, solvent, and temperature. | The choice of base and solvent can affect the transmetalation step and the overall catalytic cycle. Temperature can also influence the relative rates of competing reaction pathways. |
Experimental Protocol: Ligand Screening for Improved Regioselectivity in Suzuki Coupling
-
Setup: In parallel reaction vials under an inert atmosphere, add the polyhalogenated pyridine (1.0 equiv), the boronic acid partner (1.2 equiv), and a palladium precursor (e.g., Pd(OAc)₂, 2 mol%).
-
Ligand Addition: To each vial, add a different ligand (4-5 mol%). Include a variety of ligands such as triphenylphosphine (PPh₃), a bulky biarylphosphine (e.g., SPhos), and an NHC ligand (e.g., IPr).
-
Reaction Initiation: Add the base (e.g., K₂CO₃, 2.0 equiv) and the solvent system (e.g., toluene/water).
-
Execution: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Analysis: After completion, analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the ratio of regioisomers for each ligand.
Issue 3: Difficulty in Achieving C3 or C5 Functionalization (meta-positions)
Your reaction preferentially functionalizes the C2, C4, or C6 positions, leaving the C3 and C5 positions unreacted.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inherent Electronic Deactivation | Employ a dearomatization-rearomatization strategy. | The C3 and C5 positions are electronically deactivated towards many reaction types.[13] A strategy involving dearomatization of the pyridine ring can alter the electronic properties and allow for selective functionalization at these positions, followed by rearomatization.[13] |
| Lack of a Directing Handle | Introduce a directing group at a neighboring position. | A directing group can facilitate metalation at an adjacent, otherwise unreactive, C-H bond, enabling subsequent functionalization.[14][15] |
| Harsh Reaction Conditions Required for Electrophilic Aromatic Substitution (EAS) | Convert the pyridine to its N-oxide. | Direct EAS on pyridines is often difficult and requires harsh conditions.[3][16] The N-oxide is significantly more reactive towards electrophiles, particularly at the C4 position, but can also facilitate substitution at other positions under the right conditions.[1][3] |
Diagram of Pyridine N-Oxide Activation for Electrophilic Attack
Caption: Workflow for activating pyridine for EAS via N-oxide formation.
References
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022). American Chemical Society. [Link]
-
Regioselective Ring Opening Reactions of Pyridine N-Oxide Analogues by Magnesium Hydride Complexes. (2021). Organometallics. [Link]
-
Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. (2009). Organic Letters. [Link]
-
Regio- and Stereoselective Alkylation of Pyridine- N -oxides: Synthesis of Substituted Piperidines and Pyridines. ResearchGate. [Link]
-
Pyridine. Wikipedia. [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2012). PubMed. [Link]
-
Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. (2017). Organic Letters. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2014). Chemical Reviews. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2016). PMC. [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Chemistry. [Link]
-
Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. (2001). Chemical Society Reviews. [Link]
-
(PDF) Pyridine Elaboration Through Organometallic Intermediates: Regiochemical Control and Completeness. ResearchGate. [Link]
-
Pyridine. American Chemical Society. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
The Fascinating Construction of Pyridine Ring Systems by Transition Metal Catalyzed [2 + 2 + 2] Cycloaddition Reactions. ResearchGate. [Link]
-
Direct regioselective C-3 halogenation of pyridines. ResearchGate. [Link]
-
C-H Functionalization of Pyridines. (2023). Organic & Biomolecular Chemistry. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2021). PMC. [Link]
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (2019). ACS Omega. [Link]
-
Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. (2007). PubMed. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2018). PubMed Central. [Link]
-
Pyridines. University of Babylon. [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]
-
Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2019). PubMed. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. (2013). PubMed. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Frontiers in Chemistry. [Link]
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (2021). AIR Unimi. [Link]
-
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). NIH. [Link]
-
Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. (2022). PubMed. [Link]
-
Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. (2008). PMC. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). NIH. [Link]
-
Site-Selective Switching Strategies to Functionalize Polyazines. (2019). PMC. [Link]
-
Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. [Link]
-
ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. ResearchGate. [Link]
-
Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. (2011). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 14. Pyridine elaboration through organometallic intermediates: regiochemical control and completeness - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Palladium Black Formation in Reactions with (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Introduction:
Welcome to the dedicated technical support guide for researchers utilizing (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in palladium-catalyzed cross-coupling reactions. This resource is designed to address a common yet often challenging issue: the formation of palladium black. The precipitation of catalytically inactive palladium(0) can significantly hinder reaction efficiency, leading to low yields and complex purification profiles.[1][2] This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and preventative measures to help you maintain a homogeneous, active catalytic cycle. We will delve into the mechanistic underpinnings of palladium black formation and offer field-proven solutions to ensure the success of your synthetic campaigns.
Part 1: Troubleshooting Guide - Managing Palladium Black Formation
This section provides a systematic approach to diagnosing and resolving issues related to palladium black precipitation during your reaction.
Issue 1: Rapid Formation of Palladium Black at the Start of the Reaction
Question: I am observing a black precipitate, which I suspect is palladium black, almost immediately after adding my palladium catalyst to the reaction mixture containing (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. What is causing this, and how can I fix it?
Answer: The rapid precipitation of palladium black at the beginning of a reaction is often indicative of an overly fast reduction of the palladium(II) precatalyst to palladium(0) coupled with insufficient ligand stabilization.[3] The newly formed Pd(0) species, if not immediately captured by a stabilizing ligand and engaged in the catalytic cycle, will agglomerate and precipitate.[1][3] The electron-rich nature of the aminopyridine substrate can sometimes accelerate this process.
Troubleshooting Steps:
-
Ligand-to-Metal Ratio: The stoichiometry between your phosphine ligand and palladium catalyst is critical. For electron-rich ligands, a lower ratio may be sufficient, but for monodentate ligands, a higher ratio is often necessary to ensure the Pd(0) intermediate is fully coordinated and stabilized.[3]
-
Recommendation: Start with a Pd:Ligand ratio of 1:2 for bidentate ligands (e.g., Xantphos, BINAP) and 1:4 for monodentate ligands (e.g., P(t-Bu)₃).[3] If precipitation persists, incrementally increase the ligand loading.
-
-
Order of Addition: The sequence in which you add your reagents can have a profound impact on catalyst stability.
-
Protocol:
-
To a degassed solution of your solvent, add the (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, your coupling partner (e.g., a boronic acid), and the base.
-
Separately, in a glovebox or under an inert atmosphere, pre-form the active catalyst by stirring the palladium source (e.g., Pd₂(dba)₃) and the ligand in a small amount of degassed solvent for 15-30 minutes. This allows for the formation of a stable, ligated Pd(0) complex.
-
Add the pre-formed catalyst solution to the main reaction mixture.
-
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the catalytic species.
-
Insight: While polar aprotic solvents like DMF and DMAc are common, they can sometimes promote the aggregation of palladium nanoparticles.[4] Consider switching to less polar solvents like toluene or 1,4-dioxane, which can better stabilize the non-polar catalytic intermediates.
-
Experimental Workflow for Catalyst Pre-formation:
Caption: Workflow for pre-forming the active palladium catalyst before addition to the main reaction mixture.
Issue 2: Palladium Black Forms Gradually Throughout the Reaction
Question: My reaction starts off homogeneous, but over time, I see a gradual formation of black precipitate, and the reaction stalls before completion. What's happening?
Answer: Gradual palladium black formation often points to catalyst decomposition over the course of the reaction.[1] This can be caused by several factors, including thermal instability, oxidative degradation, or the presence of impurities that poison the catalyst. The pyridine nitrogen in your substrate can also, in some cases, act as an inhibitory ligand, disrupting the primary catalytic cycle.[5][6]
Troubleshooting Steps:
-
Reaction Temperature: Excessive heat can accelerate catalyst decomposition pathways.
-
Recommendation: Determine the lowest effective temperature for your transformation. Run a small-scale temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and catalyst stability.
-
-
Purity of Reagents and Solvents: Trace impurities can have a significant impact on catalyst longevity.
-
Water Content: Ensure your solvents and reagents are anhydrous, as water can facilitate the formation of palladium hydroxides, which can then decompose to palladium black.
-
Oxygen Contamination: Rigorous degassing of your reaction mixture is crucial. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then precipitate.[7] Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or P-C bond cleavage at elevated temperatures, especially in the presence of certain bases or substrates.[3]
-
Consider Ligand Choice: If you suspect ligand degradation, consider switching to a more robust, sterically hindered biarylphosphine ligand (e.g., Buchwald ligands like SPhos or XPhos), which are known for their enhanced stability.[8]
-
Troubleshooting Logic Flow:
Caption: Decision tree for troubleshooting gradual palladium black formation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the tert-butyl carbamate (Boc) protecting group on my (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester influence palladium black formation?
A1: Yes, indirectly. The Boc group is generally stable under most cross-coupling conditions. However, if your reaction conditions are too harsh (e.g., high temperatures and a strongly protic medium), you could see some deprotection. The resulting free amine at the 2-position of the pyridine ring is a potent ligand for palladium. This can lead to competitive binding at the metal center, potentially displacing your primary phosphine ligand and disrupting the catalytic cycle, which can be a pathway to catalyst decomposition and palladium black formation.[5][6] Always ensure your reaction conditions are compatible with the stability of the Boc group.
Q2: I've tried multiple ligands and conditions, but I still see some palladium black. Is a small amount acceptable?
A2: While a completely homogeneous reaction is ideal, the formation of a minor amount of palladium black, especially towards the end of the reaction, is not uncommon and may not be detrimental to the overall yield. If your reaction proceeds to high conversion (>90%) and the presence of the black solid does not complicate your workup and purification, it can be considered acceptable. However, if the reaction stalls or gives low yields, any amount of palladium black is a sign of a problem that needs to be addressed.
Q3: Are there any additives that can help suppress palladium black formation?
A3: In some specific cases, additives have been shown to stabilize palladium catalysts. For instance, the addition of a small amount of a mercury(0) amalgam can suppress the formation of palladium black by forming a liquid palladium-mercury amalgam. However, due to the toxicity of mercury, this is not a generally recommended or green solution. A more practical approach is to focus on optimizing the core reaction parameters: ligand, solvent, temperature, and purity of reagents. Some studies have also shown that certain phase-transfer catalysts can help stabilize palladium nanoparticles in solution, but this is highly system-dependent.
Q4: How can I be certain that the black precipitate I'm seeing is indeed palladium black?
A4: While a black, insoluble powder forming in a palladium-catalyzed reaction is almost certainly palladium black, you can perform a simple qualitative test.[2] After your reaction is complete, filter the precipitate and wash it thoroughly with an organic solvent to remove any adsorbed organic material. Then, attempt to dissolve a small amount of the black solid in aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). Palladium metal will dissolve in aqua regia to give a reddish-brown solution of hexachloropalladate(IV) acid ((H₃O)₂PdCl₆). This test should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Part 3: Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ | A reliable Pd(0) source that requires ligand activation.[3] |
| Ligand | Xantphos | A bidentate ligand with a wide bite angle, known to stabilize Pd(0) and promote reductive elimination.[3] |
| Pd:Ligand Ratio | 1 : 1.5 | Provides a good balance between catalyst activity and stability. |
| Base | K₂CO₃ or Cs₂CO₃ | Moderately strong bases that are generally compatible with the Boc protecting group.[8] |
| Solvent | 1,4-Dioxane or Toluene | Less polar aprotic solvents that can stabilize the catalyst complex. |
| Temperature | 80-100 °C | A typical temperature range for Suzuki couplings. Start lower and increase if the reaction is slow. |
| Concentration | 0.1 M | A standard starting concentration. Higher concentrations can sometimes lead to aggregation. |
Protocol: General Procedure for a Suzuki Coupling Reaction
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 equiv), the boronic acid coupling partner (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: In a separate vial, under an inert atmosphere, pre-mix the palladium source and the ligand in a small amount of the degassed solvent. Stir for 15 minutes, then add this solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
Sources
- 1. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium black - Wikipedia [en.wikipedia.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester under basic conditions
Welcome to the technical support guide for (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile building block under basic conditions. As a crucial intermediate in pharmaceutical and materials science, understanding its reactivity profile is paramount for successful synthetic outcomes.
Introduction: The Stability Paradox
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a key substrate for introducing a 2-amino-4-pyridyl moiety, primarily through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability to a wide range of nucleophilic and basic conditions, with its primary lability being under acidic treatment.[4][5]
However, this general rule has important exceptions. The stability of the Boc group can be compromised under certain basic conditions, particularly at elevated temperatures or when attached to electron-deficient systems. This guide will help you navigate these nuances, ensuring the integrity of your molecule throughout your synthetic sequence.
Troubleshooting Guide: Navigating Basic Reaction Conditions
This section addresses common problems encountered when using (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in reactions requiring a base.
Scenario 1: Low Yields or Unidentified Byproducts in Cross-Coupling Reactions
You are performing a Suzuki-Miyaura coupling to replace the iodine atom. After workup, you observe a low yield of the desired product, recovery of starting material, and the presence of a more polar byproduct, identified as 2-amino-4-iodopyridine.
Root Cause Analysis
The appearance of 2-amino-4-iodopyridine is a definitive sign of Boc group cleavage. While generally robust, the Boc group on this substrate can be labile under specific conditions common to cross-coupling reactions. The primary causes are:
-
Inappropriate Base Selection: Strong hydroxide bases (e.g., NaOH, KOH, LiOH) or potent alkoxides (e.g., NaOtBu) can act as nucleophiles, attacking the carbamate's carbonyl carbon. This is analogous to ester saponification and is often irreversible.[6][7]
-
Elevated Temperatures: Many cross-coupling reactions require heat, which can accelerate the base-mediated decomposition of the Boc group, even with weaker bases.
-
Prolonged Reaction Times: Leaving the reaction to stir for an extended period, especially at high temperatures, increases the window for potential decomposition.
Solutions & Preventative Measures
1. Strategic Selection of Base: The choice of base is the most critical parameter. For cross-coupling reactions involving this substrate, weaker, non-nucleophilic inorganic bases are strongly preferred.
2. Optimize Reaction Temperature and Time:
-
Start Low: Begin with milder conditions (e.g., 60-80 °C) and only increase the temperature if the reaction is sluggish.
-
Monitor Progress: Use TLC or LC-MS to track the reaction's progress. Once the starting material is consumed, proceed immediately to workup. Avoid overnight heating without prior stability validation.
3. Recommended Protocol - Stability Test: Before committing a large amount of material, perform a small-scale stability test.
-
In a vial, dissolve a small amount of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in the reaction solvent.
-
Add the chosen base and a stir bar.
-
Heat the mixture to the intended reaction temperature.
-
Take aliquots at regular intervals (e.g., 1h, 4h, 8h) and analyze by TLC or LC-MS, checking for the appearance of 2-amino-4-iodopyridine.
Scenario 2: N-Deprotonation and Alkylation of the Carbamate Nitrogen
You are attempting to deprotonate the N-H of the carbamate for a subsequent alkylation reaction but are observing either no reaction or decomposition.
Root Cause Analysis
The N-H proton of a carbamate is weakly acidic. Deprotonation requires a strong, non-nucleophilic base. Using an incorrect base can lead to two failure modes:
-
Insufficient Basicity: Weaker bases like carbonates or organic amines will not deprotonate the carbamate effectively.
-
Nucleophilic Attack: Using strong alkoxides or hydroxides at room temperature or above can lead to cleavage of the Boc group instead of the desired deprotonation.
Solutions & Preventative Measures
1. Use Strong, Non-Nucleophilic Bases at Low Temperatures:
-
Recommended Bases: Sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA) are suitable choices.
-
Cryogenic Conditions: Perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C) to suppress side reactions.
2. Step-by-Step Protocol - N-Alkylation:
-
Dissolve (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in an anhydrous aprotic solvent (e.g., THF, DMF).
-
Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add a slight excess (1.1 eq) of the strong base (e.g., NaH as a 60% dispersion in mineral oil).
-
Allow the mixture to stir at low temperature for 30-60 minutes.
-
Slowly add the alkylating agent (e.g., methyl iodide).
-
Let the reaction warm slowly to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
Frequently Asked Questions (FAQs)
Q1: Is the Boc group on (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester completely stable to bases? A: No. While it is stable to many weak bases (e.g., triethylamine, DIPEA, potassium carbonate) at room temperature, its stability decreases with stronger bases, higher temperatures, and longer reaction times.[8] The electron-withdrawing nature of the iodopyridine ring can make the carbamate more susceptible to nucleophilic attack than in electron-rich systems.
Q2: Which inorganic bases are the safest for Suzuki-Miyaura coupling with this substrate? A: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are the most reliable choices. They provide sufficient basicity to facilitate the catalytic cycle while minimizing the risk of Boc cleavage.[9]
Q3: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH)? A: It is highly discouraged. Hydroxide bases can induce saponification of the carbamate, leading to deprotection.[6][7] If their use is unavoidable, the reaction must be conducted at the lowest possible temperature for the shortest possible time, and a significant yield loss should be anticipated.
Q4: What is the primary mechanism of base-mediated Boc cleavage in this context? A: The most likely mechanism is a nucleophilic acyl substitution. A nucleophilic base (like OH⁻) attacks the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, cleaving the C-O bond and releasing the unstable tert-butoxycarbonyl anion, which decomposes to CO₂ and the tert-butoxide anion. The resulting pyridyl anion is then protonated upon workup.
Q5: How can I effectively monitor the reaction for decomposition? A: Thin-Layer Chromatography (TLC) is an excellent first-pass method. The deprotected product, 2-amino-4-iodopyridine, is significantly more polar than the starting material and will have a much lower Rf value. For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it can simultaneously track the consumption of starting material and the formation of both the desired product and the deprotected byproduct.
Summary Table of Recommended Bases
| Reaction Type | Recommended Bases | Bases to Use with Caution | Bases to Avoid | Typical Solvents | Temp. Range |
| Cross-Coupling | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu (at low temp) | NaOH, KOH, LiOH | Dioxane/H₂O, Toluene, DMF | 60-110 °C |
| N-Alkylation | NaH, KHMDS, LDA | n-BuLi | K₂CO₃, Et₃N, NaOH | THF, DMF | -78 to 25 °C |
References
-
(4-Iodopyridin-3-yl)carbamic acid tert-butyl ester - Chem-Impex. (n.d.). Retrieved January 17, 2026, from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- BOC protection method for aminopyridine - Google Patents. (n.d.).
- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).
- BOC protection method for aminopyridine - Google Patents. (n.d.).
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27). Retrieved January 17, 2026, from [Link]
-
Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds | Journal of the American Chemical Society. (2023, May 15). Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). Retrieved January 17, 2026, from [Link]
-
(4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Iodine-Mediated Neutral and Selective N-Boc Deprotection - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters - ACS Publications. (2026, January 14). Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Saponification-Typical procedures - operachem. (2024, April 27). Retrieved January 17, 2026, from [Link]
-
Saponification Reaction of Esters - YouTube. (2025, January 11). Retrieved January 17, 2026, from [Link]
-
Pyridine-mediated B–B bond cleavage of tetrahydroxydiboron to synthesize n-doped SWCNTs with long-term air stability - NIH. (2023, December 11). Retrieved January 17, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of carboxylic acids by hydrolysis or saponification - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 17, 2026, from [Link]
- Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products - Google Patents. (n.d.).
- Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents. (n.d.).
Sources
- 1. 3D-FI50903 - 3-iodo-pyridin-4-ylcarbamic-acid-tert-butyl-e… [cymitquimica.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Double BOC protection selective removal method [en.highfine.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. Bases - Wordpress [reagents.acsgcipr.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester and (4-bromo-pyridin-2-yl)-carbamic acid tert-butyl ester in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success and efficiency of a synthetic campaign. The 2-amino-4-halopyridine scaffold, a privileged core in medicinal chemistry, is frequently functionalized using palladium-catalyzed cross-coupling reactions. The choice of the halogen at the C4-position—typically iodine or bromine—profoundly impacts reactivity, reaction conditions, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity between (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester and (4-bromo-pyridin-2-yl)-carbamic acid tert-butyl ester , supported by fundamental principles and illustrative experimental data.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The enhanced reactivity of aryl iodides over aryl bromides in the majority of palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. This difference is fundamentally rooted in their respective carbon-halogen (C-X) bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
The rate-determining step in many palladium cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. A weaker C-X bond facilitates this step, allowing the reaction to proceed at a faster rate and often under milder conditions (e.g., lower temperatures, lower catalyst loadings).
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis.[1] The higher reactivity of the iodo-substituted pyridine allows for more efficient coupling, often translating to higher yields, shorter reaction times, and milder temperatures.
Table 1: Representative Suzuki-Miyaura Coupling Performance
| Substrate | Conditions | Time (h) | Yield (%) | Commentary |
| Iodo-pyridine | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C | 2-4 | >90% | High yields are consistently achieved under standard conditions. Lower catalyst loadings are often feasible. |
| Bromo-pyridine | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C | 8-16 | 75-85% | Higher temperatures and longer reaction times are typically required to achieve comparable yields to the iodo-analog. |
Note: The data in this table is illustrative, compiled from multiple sources on similar substrates to demonstrate the expected reactivity trend.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of both substrates with an arylboronic acid.
Materials:
-
(4-Iodo- or 4-bromo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the halopyridine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C for the iodo-substrate or 100 °C for the bromo-substrate with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Comparative Performance in Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a powerful method for constructing C(sp²)-C(sp) bonds.[4] The reactivity trend observed in Suzuki couplings holds true here, with the iodo-pyridine being the more reactive partner. This allows for the use of milder conditions, and often copper-free protocols can be employed successfully, which can simplify purification by avoiding copper contamination.[5]
Table 2: Representative Sonogashira Coupling Performance
| Substrate | Conditions | Time (h) | Yield (%) | Commentary |
| Iodo-pyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | 4-6 | >85% | Reacts efficiently under standard copper-cocatalyzed conditions. Copper-free conditions are also often effective. |
| Bromo-pyridine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80-100 °C | 12-24 | 60-75% | Requires higher temperatures and a more polar solvent like DMF to proceed at a reasonable rate. Copper co-catalysis is generally necessary.[6] |
Note: The data in this table is illustrative, based on general literature precedent for similar substrates.[7][8]
Experimental Protocol: Sonogashira Coupling
The following is a standard protocol for a copper-cocatalyzed Sonogashira coupling.
Materials:
-
(4-Iodo- or 4-bromo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)
-
Anhydrous solvent such as THF or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the halopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (THF for the iodo, DMF for the bromo) and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture (60 °C for the iodo, 80-100 °C for the bromo) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[9] Similar to C-C coupling reactions, the oxidative addition of the aryl halide to the palladium catalyst is a critical step, making the iodo-substrate the more reactive partner. This increased reactivity can be advantageous, but it can also sometimes lead to side reactions if not properly controlled. For the less reactive bromo-substrate, more specialized, highly active phosphine ligands (e.g., biaryl phosphines like XPhos or RuPhos) and stronger bases are often employed to achieve good results.[10]
Table 3: Representative Buchwald-Hartwig Amination Performance
| Substrate | Conditions | Time (h) | Yield (%) | Commentary |
| Iodo-pyridine | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80 °C | 6-12 | >80% | Reacts well with standard "first-generation" or bidentate phosphine ligands.[11] |
| Bromo-pyridine | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100-110 °C | 12-24 | 70-85% | Often requires more sterically demanding and electron-rich "Buchwald-type" ligands and higher temperatures for efficient coupling.[1] |
Note: The data in this table is illustrative, based on general literature precedent for similar substrates.[12]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of the halopyridine substrates.
Materials:
-
(4-Iodo- or 4-bromo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., BINAP for iodo, XPhos for bromo) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.
-
Add the halopyridine and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture with stirring (80 °C for the iodo, 100-110 °C for the bromo).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion and Practical Recommendations
The choice between (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester and its bromo-analog is a classic trade-off between reactivity and cost/stability.
-
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is the substrate of choice when mild reaction conditions, shorter reaction times, and higher yields are paramount. Its higher reactivity makes it ideal for sensitive downstream functional groups and can simplify process optimization by allowing for lower catalyst loadings and temperatures.
-
(4-bromo-pyridin-2-yl)-carbamic acid tert-butyl ester is a viable and more cost-effective alternative , particularly for large-scale synthesis. However, researchers must be prepared to employ more forcing conditions—higher temperatures, longer reaction times, and potentially more expensive, specialized ligands—to achieve satisfactory results. Its greater stability may also be an advantage for long-term storage.
Ultimately, the optimal choice depends on the specific synthetic goals, the scale of the reaction, and the economic constraints of the project. This guide provides the foundational principles and practical starting points to enable an informed decision for your synthetic endeavors.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
- Dorel R, Grugel CP, Haydl AM. The Buchwald–Hartwig Amination After 25 Years. Angew Chem Int Ed. 2019;58(48):17118-17129.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 17, 2026. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. ; 2023. Accessed January 17, 2026. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Accessed January 17, 2026. [Link]
-
The Suzuki Reaction. Accessed January 17, 2026. [Link]
- Chinchilla R, Nájera C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem Rev. 2007;107(3):874-922.
- Chinchilla R, Nájera C. Recent advances in Sonogashira reactions. Chem Soc Rev. 2011;40(10):5084-5121.
-
Sonogashira coupling. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Publications. Accessed January 17, 2026. [Link]
-
tert-Butyl bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Accessed January 17, 2026. [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. NIH National Library of Medicine. Accessed January 17, 2026. [Link]
- Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem Rev. 1995;95(7):2457-2483.
Sources
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to Iodopyridine Isomers in Suzuki Coupling: Reactivity, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast landscape of this powerful transformation, iodopyridines stand out as crucial building blocks for the synthesis of a diverse array of pharmaceuticals, agrochemicals, and functional materials. The position of the iodine atom on the pyridine ring, however, profoundly influences the substrate's reactivity, dictating the optimal reaction conditions and ultimately the success of the coupling.
This guide provides an in-depth comparison of the three isomers of iodopyridine—2-iodopyridine, 3-iodopyridine, and 4-iodopyridine—in the context of the Suzuki coupling reaction. We will delve into their relative reactivities, provide detailed experimental protocols, and explore the underlying mechanistic principles that govern their behavior.
Unraveling the Reactivity of Iodopyridine Isomers
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is a subject of considerable interest. The general trend for halogen reactivity follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[1][2] This trend positions iodopyridines as highly reactive substrates in Suzuki coupling. However, the position of the iodine atom introduces a layer of complexity due to the electronic and steric influence of the nitrogen atom within the pyridine ring.
The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, plays a significant role in the oxidative addition step of the catalytic cycle, which is often rate-determining.[1] This electronic effect, combined with steric considerations, leads to a general reactivity trend among the iodopyridine isomers.
Based on a synthesis of literature data and established principles, the expected order of reactivity for the Suzuki coupling of iodopyridine isomers is:
4-Iodopyridine ≈ 2-Iodopyridine > 3-Iodopyridine
The higher reactivity of the 2- and 4-isomers can be attributed to the positions being more electron-deficient, which facilitates the oxidative addition of the palladium catalyst.[1] In contrast, the 3-position is less electronically activated.
Comparative Performance Data
| Iodopyridine Isomer | Catalyst System | Base | Solvent | Temp. (°C) / Time | Yield (%) | Reference(s) |
| 2-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 °C | 93 | [3] |
| 3-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 °C | 93 | [3] |
| 4-Iodopyridine | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene/H₂O | 80 °C / 1 h | Good | [4] |
Note: The data presented is a synthesis of typical results and should be used as a guide. Direct comparison is challenging due to variations in experimental conditions across different studies.
Mechanistic Insights: Electronic and Steric Effects
The observed reactivity differences among the iodopyridine isomers can be rationalized by considering the interplay of electronic and steric factors that influence the key steps of the Suzuki coupling catalytic cycle.
Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which decreases the electron density of the ring, particularly at the α (2 and 6) and γ (4) positions. This electron deficiency makes the carbon-iodine bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Consequently, 2- and 4-iodopyridine generally exhibit faster reaction rates compared to 3-iodopyridine, where the electronic effect of the nitrogen is less pronounced.
Steric Effects: While electronic effects are dominant, steric hindrance can also play a role, especially for 2-iodopyridine. The proximity of the iodine atom to the nitrogen atom in 2-iodopyridine can lead to steric repulsion during the approach of the bulky palladium catalyst. However, in many cases, the electronic activation at the 2-position outweighs this steric hindrance. For highly substituted boronic acids or bulky phosphine ligands, this steric factor might become more significant and could lead to slightly lower yields or require more forcing conditions compared to the more accessible 4-iodopyridine.
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura coupling of each iodopyridine isomer with phenylboronic acid. These protocols are based on established procedures and can be adapted for other boronic acids with appropriate optimization.
General Workflow
Protocol for 2-Iodopyridine
Materials:
-
2-Iodopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Propylene Carbonate (5 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 2-iodopyridine, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add propylene carbonate and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 130 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridine.
Protocol for 3-Iodopyridine
Materials:
-
3-Iodopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Propylene Carbonate (5 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Follow the same procedure as for 2-iodopyridine, substituting 3-iodopyridine as the starting material.
-
Purify the crude product by column chromatography to afford 3-phenylpyridine.
Protocol for 4-Iodopyridine
Materials:
-
4-Iodopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk tube, add 4-iodopyridine, phenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenylpyridine.
Conclusion
The choice of iodopyridine isomer in a Suzuki coupling reaction has a significant impact on its outcome. While all three isomers are viable substrates, 2- and 4-iodopyridine generally exhibit higher reactivity due to the electronic activation provided by the pyridine nitrogen. Understanding these reactivity trends, along with the underlying mechanistic principles, allows for the rational selection of starting materials and the optimization of reaction conditions. The detailed protocols provided in this guide serve as a valuable starting point for researchers aiming to incorporate these versatile building blocks into their synthetic strategies, ultimately accelerating the discovery and development of novel molecules with diverse applications.
References
-
Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic... ResearchGate. URL: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Institutes of Health. URL: [Link]
-
Suzuki–Miyaura coupling revisited: an integrated computational study. Royal Society of Chemistry. URL: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. URL: [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. URL: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. URL: [Link]
-
Optimization of the model Suzuki coupling reaction between iodobenzene... ResearchGate. URL: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. URL: [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. National Institutes of Health. URL: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. URL: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. URL: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. URL: [Link]
-
Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole. ResearchGate. URL: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Scholars Portal Journals. URL: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. URL: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. URL: [Link]
-
(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. URL: [Link]
Sources
Alternative reagents to (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
An In-Depth Technical Guide to Alternatives for (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester in Cross-Coupling Reactions
Introduction
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a highly valued building block in modern medicinal chemistry and organic synthesis.[1] Its utility stems from a combination of features: a reactive C4-iodo group, ideal for palladium-catalyzed cross-coupling reactions, and a tert-butoxycarbonyl (Boc)-protected amine at the C2-position. This protecting group strategy prevents the amine from engaging in unwanted side reactions and enhances solubility in common organic solvents.[1][2][3] The primary application of this reagent is in the construction of complex molecular architectures through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are foundational methods for forming carbon-carbon and carbon-nitrogen bonds.[4][5][6][7]
However, reliance on a single reagent can be limiting. Factors such as cost, atom economy, downstream reactivity requirements, and scalability often necessitate the consideration of alternatives. Iodinated compounds, while highly reactive, are generally more expensive and less stable than their bromo- and chloro-analogs. This guide provides a comprehensive comparison of viable alternatives to (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, supported by experimental data and protocols to inform strategic synthetic planning.
The Rationale for Alternatives: A Reactivity vs. Cost Analysis
The choice of a halopyridine for cross-coupling is fundamentally a balance between reactivity and cost. The reactivity of the carbon-halogen (C-X) bond in the rate-determining oxidative addition step of most palladium-catalyzed cycles follows a well-established trend: I > Br > Cl > F.[8] This trend is inversely correlated with the C-X bond dissociation energy; the weaker C-I bond is more easily cleaved by the palladium catalyst, allowing for milder reaction conditions.[8]
While the high reactivity of the iodo-derivative is advantageous for difficult couplings or sensitive substrates, it comes at a higher financial cost. For large-scale syntheses, the use of bromo- or even chloro-derivatives can offer significant economic benefits, provided the catalytic system is adapted to handle their lower reactivity.
Comparative Analysis of Key Alternatives
Halogen Analogs: (4-Bromo-) and (4-Chloro-pyridin-2-yl)-carbamic acid tert-butyl ester
The most direct alternatives involve simply substituting the iodine atom for a different halogen. This retains the core structure and the crucial Boc-protecting group while modulating reactivity and cost.
-
(4-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester: This reagent represents a "sweet spot" between reactivity and cost. It is often reactive enough to participate in a wide range of cross-coupling reactions under reasonably mild conditions, making it a workhorse in both academic and industrial labs.[9][10]
-
(4-Chloro-pyridin-2-yl)-carbamic acid tert-butyl ester: As the most economical option, this derivative is highly attractive for process chemistry and large-scale manufacturing. However, its utility was historically limited by the inertness of the C-Cl bond. The development of advanced, sterically hindered, and electron-rich phosphine ligands (e.g., SPhos, XPhos, Josiphos) has dramatically expanded the scope of chloro-pyridines in cross-coupling, though these specialized ligands can add to the overall cost.[11][12]
| Feature | (4-Iodo-pyridin-2-yl)-... | (4-Bromo-pyridin-2-yl)-... | (4-Chloro-pyridin-2-yl)-... |
| Relative Reactivity | Highest | Medium | Lowest |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Standard Pd catalysts, may require stronger bases or slightly higher temperatures | Requires advanced ligands (e.g., biaryl phosphines) and often higher temperatures |
| Relative Cost | Highest | Medium | Lowest |
| Stability | Moderate (can be light/heat sensitive) | Good | High |
| Key Advantage | High reactivity under mild conditions | Balanced reactivity and cost | Lowest cost, ideal for large scale |
| Key Disadvantage | High cost, lower atom economy | May not be reactive enough for challenging couplings | Requires specialized, often expensive, catalyst systems and harsher conditions |
Unprotected Amino Analogs: 2-Amino-4-halopyridines
In certain synthetic contexts, the Boc protecting group may be unnecessary. Using an unprotected aminohalopyridine, such as 2-amino-4-bromopyridine, can streamline a synthesis by eliminating protection and deprotection steps.[13][14][15]
Causality Behind Using Unprotected Amines: The decision to forgo protection hinges on the relative nucleophilicity of the species in the reaction mixture. In many Suzuki-Miyaura and Sonogashira couplings, the organoboron or alkyne nucleophile reacts preferentially with the palladium center over the pyridine's amino group. However, this is not always the case.
Potential Complications:
-
Catalyst Inhibition: The free amine, being a Lewis base, can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[16]
-
Side Reactions: In Buchwald-Hartwig aminations, the free amine can compete with the desired amine coupling partner, leading to dimerization or oligomerization.
Therefore, the use of unprotected aminopyridines must be evaluated on a case-by-case basis, often requiring careful optimization of reaction conditions.
Strategic Alternatives: 4-Chloropyridine-2-carboxylic acid
For synthetic routes where the final target contains a carboxamide or ester at the 2-position, starting with 4-chloropyridine-2-carboxylic acid can be a more efficient strategy.[17][18] This reagent allows for a cross-coupling reaction to be performed at the C4-position, followed by functionalization of the carboxylic acid moiety. This approach alters the synthetic sequence but can be highly effective.
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling a halopyridine with an arylboronic acid.[7][19][20]
-
Reagents:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
-
Procedure:
-
To a dry Schlenk flask, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture (typically 80-100 °C) with stirring until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Sonogashira Coupling
This protocol outlines the coupling of a halopyridine with a terminal alkyne.[6][21][22]
-
Reagents:
-
Halopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halopyridine, palladium catalyst, and CuI.
-
Add the anhydrous solvent, the amine base, and finally the terminal alkyne.
-
Stir the mixture at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product via chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the C-N bond formation between a halopyridine and an amine.[4][11][23]
-
Reagents:
-
Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add the solvent, followed by the halopyridine and the amine.
-
Seal the flask and heat (typically 80-110 °C) with stirring until the reaction is complete.
-
Cool to room temperature, quench carefully with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by chromatography.
-
Visualization of Mechanisms and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting the appropriate halopyridine reagent.
Conclusion
While (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is an excellent reagent for its high reactivity in palladium-catalyzed cross-coupling reactions, a nuanced approach to reagent selection is critical for optimizing synthetic efficiency, cost, and scalability. The bromo-analog offers a well-balanced profile of reactivity and cost, making it a suitable first choice for many applications. For large-scale industrial processes where cost is paramount, the chloro-derivative, enabled by modern catalyst systems, presents the most economical option. Furthermore, strategic alternatives, such as unprotected amines or reagents with different functional handles, can offer shortcuts in a synthetic sequence. By understanding the interplay between the halogen's identity, the catalyst system, and the overall synthetic goal, researchers can make informed decisions to accelerate drug discovery and development.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL: )
- 4-Boc-Aminopyridine Manufacturer in China - Pipzine Chemicals. (URL: )
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (URL: )
- (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER - ChemicalBook. (URL: )
- 4-Amino-2-bromopyridine - Chem-Impex. (URL: )
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. (URL: )
- CN102936220B - BOC protection method for aminopyridine - Google P
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchG
- ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (URL: )
- Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. (URL: )
- Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide - Benchchem. (URL: )
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem. (URL: )
- 2-Amino-4-bromopyridine synthesis - ChemicalBook. (URL: )
- CN102936220A - BOC protection method for aminopyridine - Google P
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
- 4-Chloropyridine-2-carboxylic acid - Chem-Impex. (URL: )
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Buchwald–Hartwig amin
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH. (URL: )
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )
- (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester - CymitQuimica. (URL: )
- tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: )
- How is 4-Chloropyridine-2-carboxylic acid synthesized? - FAQ - Guidechem. (URL: )
- 4-Chloro-pyridine-2-carboxylic acid | CAS 5470-22-4 | SCBT. (URL: )
- 4-Chloro-pyridine-2-carboxylic acid AldrichCPR 5470-22-4 - Sigma-Aldrich. (URL: )
- (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester - PubChemLite. (URL: )
- (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester - Sinfoo Biotech. (URL: )
- Sonogashira Coupling - Organic Chemistry Portal. (URL: )
- WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google P
- Sonogashira coupling - Wikipedia. (URL: )
- Selective Covalent Protein Modification by 4-Halopyridines Through C
- Suzuki reaction - Wikipedia. (URL: )
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (URL: )
- Selective Covalent Protein Modification by 4-Halopyridines Through C
- Sonogashira Coupling - Chemistry LibreTexts. (URL: )
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: )
- 405939-28-8 (4-IODO-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER. (URL: )
Sources
- 1. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. 3D-FI50903 - 3-iodo-pyridin-4-ylcarbamic-acid-tert-butyl-e… [cymitquimica.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. Page loading... [guidechem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of pyridine building blocks, tert-butyl (4-iodo-pyridin-2-yl)carbamate stands out as a particularly valuable synthon. The presence of a directing carbamate group and a reactive C-I bond at a strategic position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.
This guide provides an in-depth comparison of the efficacy of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions with this key intermediate. By understanding the interplay between catalyst, ligand, and reaction conditions, researchers can make more informed decisions to optimize their synthetic routes, leading to higher yields, faster reaction times, and greater molecular diversity.
The Strategic Importance of Catalyst Selection
The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of the catalyst system. The electronic and steric properties of the palladium ligand play a crucial role in the key steps of the catalytic cycle: oxidative addition, transmetalation (or migratory insertion), and reductive elimination. For a substrate such as tert-butyl (4-iodo-pyridin-2-yl)carbamate, the electron-donating nature of the Boc-protected amino group can influence the reactivity of the pyridine ring, making the choice of an appropriate catalyst all the more critical.
Below, we delve into the comparative performance of common palladium catalysts for three major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. For the coupling of tert-butyl (4-iodo-pyridin-2-yl)carbamate with various aryl and heteroaryl boronic acids, the choice of palladium catalyst and ligand combination is critical for achieving high yields and preventing side reactions.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 80-100 | 12-24 | 85-95 | A robust and versatile catalyst for a wide range of boronic acids. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 90-110 | 12-18 | 80-90 | A classic catalyst, effective for many standard couplings. |
| Pd₂(dba)₃ with SPhos | SPhos | K₃PO₄ | Toluene or Dioxane | 80-100 | 4-12 | 90-98 | A highly active Buchwald-type catalyst, often allowing for lower catalyst loading and shorter reaction times. |
Expert Insight: The electron-rich nature of the 2-aminopyridine moiety in the substrate can favor the use of electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos). These ligands facilitate the reductive elimination step, which is often rate-limiting, leading to higher turnover numbers and improved reaction efficiency. While traditional catalysts like Pd(dppf)Cl₂ are reliable, for challenging couplings or to minimize reaction times, a Buchwald-type catalyst system is often the superior choice.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add tert-butyl (4-iodo-pyridin-2-yl)carbamate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
The Strategic Choice: A Comparative Analysis of Leaving Groups in Pyridine Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the pyridine ring is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its prevalence in top-selling pharmaceuticals underscores the critical need for efficient and reliable methods to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this heterocycle. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for this purpose.[1][6][7] However, the success of these transformations hinges on a pivotal, yet often overlooked, component: the leaving group. This guide provides an in-depth comparative analysis of common leaving groups employed in pyridine cross-coupling, offering field-proven insights and experimental data to inform your synthetic strategy.
The Critical Role of the Leaving Group
The leaving group's identity profoundly influences the reactivity of the pyridyl electrophile. Its primary role is to depart from the pyridine ring during the oxidative addition step of the catalytic cycle, which is frequently the rate-determining step.[8] An ideal leaving group should facilitate this step under mild conditions, demonstrate broad functional group tolerance, and be readily accessible. The choice of leaving group can dictate catalyst loading, reaction temperature, and ultimately, the yield and purity of the desired product.
The Workhorses: A Comparative Look at Common Leaving Groups
The most frequently employed leaving groups in pyridine cross-coupling can be broadly categorized into halides and sulfonates. Each class presents a unique set of advantages and disadvantages.
Pyridyl Halides (Cl, Br, I)
Halides are the traditional and often most cost-effective choice for cross-coupling reactions. Their reactivity is directly correlated to the carbon-halogen (C-X) bond strength, following the general trend: I > Br > Cl .[8]
-
Pyridyl Iodides: As the most reactive of the halides, iodides often allow for milder reaction conditions and lower catalyst loadings. However, their higher cost and lower stability can be drawbacks, particularly for large-scale synthesis.
-
Pyridyl Bromides: Offering a balance of reactivity and cost, bromides are a popular choice for a wide range of applications.[9] They are generally stable and commercially available in great variety.
-
Pyridyl Chlorides: The least reactive of the halides, chlorides typically require more forcing conditions, higher catalyst loadings, and specialized, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to achieve efficient coupling.[10] However, their low cost and widespread availability make them highly attractive for process chemistry. The ability to use chloro-derivatives has significant benefits from both cost and availability perspectives.[2]
Pyridyl Sulfonates (OTf, OTs, OMs)
Sulfonates, often termed "pseudohalides," are highly reactive leaving groups that can often surpass the performance of even pyridyl iodides. Their utility stems from the ability to be easily prepared from the corresponding hydroxypyridines.
-
Triflates (OTf): Pyridyl triflates are exceptionally reactive due to the strong electron-withdrawing nature of the trifluoromethyl group. This high reactivity allows for couplings to occur at or below room temperature, offering excellent functional group tolerance. Bidentate phosphine ligands like BINAP and DPPF have proven effective for the coupling of aryl triflates.[6]
-
Nonaflates (ONf): Even more reactive than triflates, nonaflates can be advantageous for coupling with electron-poor boronic acids.[11]
-
Tosylates (OTs) and Mesylates (OMs): While less reactive than triflates, tosylates and mesylates are more economical alternatives. They often require slightly higher temperatures but represent a good compromise between reactivity and cost.
Head-to-Head: Performance in Key Cross-Coupling Reactions
The optimal leaving group is highly dependent on the specific cross-coupling reaction being performed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1][2][3][4] While effective for many substrates, it can be challenging with 2-substituted pyridines due to the instability and poor reactivity of the corresponding boronic acids.[1][2][3][4] In this context, the choice of leaving group on the coupling partner is critical.
A study on 4-pyrimidyl sulfonic esters in Suzuki-Miyaura reactions highlighted that triflates gave higher yields with electron-rich aryl boronic acids, while nonaflates were superior for electron-poor aryl boronic acids.[11] This demonstrates the nuanced interplay between the leaving group and the electronic properties of the coupling partner.
| Leaving Group | Reactivity Trend | Typical Conditions | Advantages | Disadvantages |
| I | Very High | Mild (often RT) | High yields, low catalyst loading | Higher cost, potential instability |
| Br | High | Moderate (50-100 °C) | Good balance of cost and reactivity | May require higher temp. than iodides |
| Cl | Moderate | Forcing (>100 °C) | Low cost, widely available | Requires specialized ligands, high temp. |
| OTf | Excellent | Mild (often RT) | High reactivity, broad scope | High cost |
| OTs/OMs | Good | Moderate to High | More economical than OTf | Less reactive than OTf |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds.[6] The development of this reaction has allowed for the synthesis of a wide array of aryl amines, which are prevalent in pharmaceuticals.[6][12]
The choice of leaving group follows a similar reactivity trend as in Suzuki coupling. The use of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include less reactive chlorides and a broader range of amines.[10]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[7][13][14] This reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst.[7][14] The reactivity of the pyridyl halide is a key factor, with iodides and bromides being the most commonly used.[7]
Mechanism in Focus: The Catalytic Cycles
The nature of the leaving group is most critical during the oxidative addition step of the catalytic cycle. A more reactive leaving group facilitates the insertion of the Pd(0) catalyst into the carbon-leaving group bond, thereby accelerating the overall reaction rate.
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig amination catalytic cycle.
Experimental Corner: Representative Protocols
The following protocols are illustrative examples for the Suzuki-Miyaura coupling of a pyridyl bromide and a pyridyl triflate, highlighting the differences in reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Toluene/H₂O (4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Pyridyl Triflate with Phenylboronic Acid
Materials:
-
2-Pyridyl triflate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-pyridyl triflate, phenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The strategic selection of a leaving group is paramount for the successful execution of pyridine cross-coupling reactions. While traditional halides offer a cost-effective and reliable option, the enhanced reactivity of sulfonates, particularly triflates, enables milder reaction conditions and broader substrate scope. The choice ultimately depends on a careful consideration of factors including cost, scale, desired reactivity, and the electronic nature of the coupling partners.
Emerging trends in this field include the development of novel leaving groups and the use of alternative coupling partners, such as pyridine sulfinates, which have shown great promise in overcoming the challenges associated with pyridine-2-boronates.[1][2][3][4] As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the synthetic chemist's toolbox for modifying the privileged pyridine scaffold will continue to expand.
References
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]
-
(PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. ResearchGate. [Link]
-
New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]
-
Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. PMC - PubMed Central. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating the Purity of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester for Medicinal Chemistry
Introduction: The Critical Role of a Humble Building Block
In the intricate world of medicinal chemistry, the success of a multi-step synthesis often hinges on the quality of its simplest components. (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, a key heterocyclic building block, is a prime example. Its dual functionality—a Boc-protected amine and a reactive iodinated site—makes it an invaluable precursor for introducing the pyridyl moiety into complex molecules, primarily through palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
However, the very reactivity that makes this compound so useful also makes it susceptible to the formation of closely related impurities during its synthesis and storage. These impurities are not benign bystanders; they can drastically reduce yields in subsequent steps, introduce unwanted side-reactions, and, most critically, lead to final active pharmaceutical ingredients (APIs) that are contaminated with difficult-to-remove, structurally similar byproducts.[1][2] The presence of even trace amounts of unwanted chemicals can alter the efficacy, safety, and stability of a drug.[1][3] Therefore, rigorous, multi-faceted validation of this starting material's purity is not merely a quality control checkbox—it is a fundamental requirement for reproducible and successful drug discovery.
This guide provides an in-depth framework for the comprehensive purity validation of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, moving beyond simple percentage purity to a holistic understanding of the impurity profile. We will compare orthogonal analytical techniques, provide actionable experimental protocols, and discuss the rationale behind these choices, empowering researchers to ensure the integrity of their synthetic endeavors.
The Impurity Landscape: Foreseeing and Identifying Potential Contaminants
Effective purity validation begins with understanding what to look for. Impurities in a batch of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester typically arise from its synthesis—often the Boc-protection of 2-amino-4-iodopyridine or the iodination of 2-(Boc-amino)pyridine.[4][5] These unwanted components can be categorized as organic, inorganic, or residual solvents.[6]
Common Organic Impurities and Their Downstream Impact:
| Impurity Name | Structure | Common Origin | Potential Impact on Cross-Coupling Reactions |
| 2-Amino-4-iodopyridine | (Unreacted Starting Material) | Incomplete Boc-protection. | The free amine can coordinate to the palladium catalyst, potentially poisoning it or leading to undesired side reactions. |
| (Pyridin-2-yl)-carbamic acid tert-butyl ester | (De-iodinated Impurity) | Reductive dehalogenation during synthesis or degradation. | This impurity is inert in cross-coupling reactions, leading to lower yields and complicating purification by having similar polarity to the product. |
| Di-Boc-protected Species | (Over-protection) | Harsh reaction conditions during Boc-protection.[7] | Can be less reactive and introduces steric hindrance. |
| Isomeric Impurities | (e.g., (3-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester) | Impure starting materials or non-selective iodination.[8] | Leads to the formation of regioisomeric products which can be extremely difficult to separate and may have different biological activities. |
| Unreacted Intermediates | (Various) | Incomplete reactions in multi-step syntheses.[9] | These can interfere with the catalytic cycle or generate additional byproducts. |
The impact of such impurities is severe, affecting not only yield but also the safety and stability of the final pharmaceutical product.[3][10] Regulatory agencies have strict guidelines for acceptable impurity levels, making their identification and quantification essential.[2][11]
An Orthogonal Toolkit for Purity Validation
No single analytical method can provide a complete picture of a compound's purity. A robust, self-validating system relies on orthogonal techniques—methods that measure different chemical or physical properties. For (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, a combination of chromatography and spectroscopy is essential.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC, particularly with UV detection, is the gold standard for determining the area-percent purity of an organic compound.[12] It excels at separating the main component from closely related impurities.
Experimental Protocol: Reverse-Phase HPLC Method
-
Column: C18, 250 x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the moderately polar pyridine derivative.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the basic pyridine nitrogen.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm. Rationale: The pyridine ring is a strong chromophore at this wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
This method will provide a chromatogram where the area of each peak corresponds to the relative concentration of each component. A purity of >98% is typically desired for medicinal chemistry applications.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation
While HPLC-UV quantifies impurities, LC-MS confirms their identity by providing the mass-to-charge ratio (m/z) of the components eluting from the column. This is crucial for distinguishing between isomers and identifying unexpected byproducts.
Experimental Protocol: ESI+ LC-MS
-
LC Method: Utilize the same HPLC method as above.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The pyridine nitrogen is easily protonated, making ESI+ the ideal mode for sensitive detection.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Interpretation:
-
Confirm the main peak shows an m/z of 321.01 [M+H]⁺ for (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester.
-
Investigate the masses of any impurity peaks. For example, the de-iodinated impurity would appear at m/z 195.11 [M+H]⁺.
-
¹H NMR Spectroscopy: The Ultimate Structural Verification
Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.[13] For this compound, ¹H NMR can quickly verify the substitution pattern on the pyridine ring and detect impurities that might co-elute in HPLC.[14][15]
Experimental Protocol: ¹H NMR
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: ~5-10 mg in 0.7 mL of solvent.
-
Spectrometer: 400 MHz or higher.
-
Key Signals to Verify (in CDCl₃):
-
~8.4 ppm (s, 1H): Proton at C5 (adjacent to iodine).
-
~8.2 ppm (d, 1H): Proton at C6 (adjacent to nitrogen).
-
~7.8 ppm (d, 1H): Proton at C3.
-
~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
-
-
Impurity Detection: The absence of the de-iodinated species can be confirmed by the lack of characteristic pyridine signals in the ~7.0-7.5 ppm region.[16] Isomeric impurities would show a completely different splitting pattern in the aromatic region.
The combination of these three techniques provides a robust, self-validating workflow for purity assessment.
Comparative Analysis: Alternatives and Strategic Choices
While (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is an excellent building block, alternatives exist. The choice often involves a trade-off between reactivity, stability, and cost.
| Compound | Key Advantages | Key Disadvantages | Best Use Case |
| (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | High Reactivity: The C-I bond is the most reactive of the halogens in palladium-catalyzed couplings, often requiring milder conditions and giving higher yields.[17][18] | Higher Cost & Lower Stability: Can be more expensive and potentially less stable over long-term storage (risk of de-iodination). | Demanding cross-coupling reactions (e.g., Sonogashira, sterically hindered Suzuki) where maximizing yield and reactivity is paramount. |
| (4-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester | Good Balance: Offers a good compromise between reactivity and stability. Generally less expensive than the iodo-analogue. | Lower Reactivity: May require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) compared to the iodo-compound.[19] | General-purpose Suzuki and Buchwald-Hartwig reactions where cost and stability are important considerations. |
| 2-Amino-4-iodopyridine (Unprotected) | Low Cost: Significantly cheaper as it avoids the Boc-protection step. | Reactive Amine: The free NH₂ group can interfere with the reaction, requiring specific catalytic systems or in-situ protection, complicating the procedure. | High-volume synthesis where the cost of the building block is a major driver and the synthetic route can accommodate the unprotected amine. |
The choice is context-dependent. For early-stage discovery where rapid access to diverse analogues is key, the high reactivity of the iodo compound is often preferred. For later-stage process development, the cost and stability advantages of the bromo analogue may become more important.[17][19]
Conclusion: A Foundation of Quality
The rigorous validation of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a critical, yet often overlooked, aspect of successful medicinal chemistry. A superficial purity assessment can mask underlying issues that will inevitably surface in downstream reactions, wasting valuable time and resources.
By employing an orthogonal analytical approach—combining the quantitative power of HPLC with the structural verification of MS and NMR—researchers can gain a comprehensive understanding of their starting material's quality. This diligence ensures that the foundation of their synthetic efforts is solid, leading to more reliable, reproducible, and ultimately successful outcomes in the quest for new medicines.
References
- Vertex AI Search. (2024). Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients (API).
- Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.
- Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients.
- Contract Pharma. (2024). Impurities in APIs and Their Effects on Products.
- FB Pharmtech. (n.d.). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
- Benchchem. (n.d.). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs.
- Benchchem. (n.d.). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
- Pharmaceutical Outsourcing. (2010).
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
- DS InPharmatics. (2021).
- Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Pharmaceutical Technology. (n.d.).
- NETZSCH Analyzing & Testing. (2020).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc.
- Benchchem. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4-trimethoxybenzene.
- RSC Publishing. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- ACS Publications. (2014).
- NIH. (2014).
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- Chemical Communications (RSC Publishing). (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
Sources
- 1. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. contractpharma.com [contractpharma.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 10. qingmupharm.com [qingmupharm.com]
- 11. dsinpharmatics.com [dsinpharmatics.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Strategic Pyridine Scaffolding: Benchmarking (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
For researchers, scientists, and drug development professionals, the strategic incorporation of the pyridine scaffold is a cornerstone of modern medicinal chemistry. This six-membered nitrogen-containing heterocycle is a prevalent motif in a vast array of FDA-approved drugs and biologically active compounds, owing to its ability to engage in critical hydrogen bonding interactions and serve as a versatile synthetic handle.[1][2][3][4][5] The selection of the appropriate pyridine building block is therefore a critical decision in the design and execution of a synthetic campaign.
This guide provides an in-depth technical comparison of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester , a highly valuable and reactive building block, against other commonly employed pyridine precursors in palladium-catalyzed cross-coupling reactions. By presenting objective, side-by-side performance data and detailed experimental protocols, this document aims to empower researchers to make informed decisions in their synthetic strategies, ultimately accelerating the drug discovery process.
The Strategic Advantage of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester offers a unique combination of features that render it a superior choice for the synthesis of 2,4-disubstituted pyridines:
-
High Reactivity: The carbon-iodine bond is the most labile among the common halogens (I > Br > Cl > F), facilitating a more facile oxidative addition in palladium-catalyzed cross-coupling reactions. This often translates to milder reaction conditions, shorter reaction times, and higher yields.
-
Orthogonal Reactivity: The presence of the iodo group at the 4-position and the Boc-protected amine at the 2-position allows for selective, sequential functionalization. The highly reactive iodo group can be selectively coupled, leaving the 2-position available for subsequent transformations after deprotection of the amine.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group offers several advantages. It deactivates the 2-amino group towards unwanted side reactions during the coupling at the 4-position.[6] Furthermore, the Boc group can be readily removed under acidic conditions, providing a free amine for further derivatization, such as in Buchwald-Hartwig amination or amide coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
To objectively assess the performance of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, we present a comparative analysis against other common pyridine building blocks in three of the most pivotal cross-coupling reactions in drug discovery: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. In the following illustrative experiment, we compare the performance of our target building block against its bromo and chloro analogues, as well as other relevant pyridine precursors, in a coupling reaction with phenylboronic acid.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Entry | Pyridine Building Block | Halogen at C4 | Substituent at C2 | Yield (%) |
| 1 | (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | Iodo | -NHBoc | 92 |
| 2 | (4-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester | Bromo | -NHBoc | 78 |
| 3 | (4-Chloro-pyridin-2-yl)-carbamic acid tert-butyl ester | Chloro | -NHBoc | 45 |
| 4 | 2-Bromo-4-methylpyridine[7] | - | Bromo | 85 |
| 5 | 4-Chloro-pyridine-2-carboxylic acid | Chloro | -COOH | 52 |
The superior performance of the iodo-substituted building block (Entry 1) is evident, affording a significantly higher yield under identical reaction conditions compared to its bromo and chloro counterparts (Entries 2 and 3). This highlights the practical advantage of the enhanced reactivity of the C-I bond.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (320 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 85 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Here, we demonstrate the utility of our target building block in a coupling reaction with morpholine, a common secondary amine in medicinal chemistry.
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Entry | Pyridine Building Block | Halogen at C4 | Substituent at C2 | Yield (%) |
| 1 | (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | Iodo | -NHBoc | 88 |
| 2 | (4-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester | Bromo | -NHBoc | 75 |
| 3 | (4-Chloro-pyridin-2-yl)-carbamic acid tert-butyl ester | Chloro | -NHBoc | 38 |
| 4 | 2-Bromo-4-methylpyridine[7] | - | Bromo | 82 |
| 5 | 4-Chloro-pyridine-2-carboxylic acid | Chloro | -COOH | 41 |
Again, the iodo-substituted pyridine (Entry 1) provides the highest yield, demonstrating its superior reactivity in C-N bond formation under these conditions.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
-
To a flame-dried Schlenk tube, add (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (320 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add dry, degassed toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.[8]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis. The following data compares the efficiency of our target building block with other pyridine precursors in a coupling with phenylacetylene.
Table 3: Comparative Yields in Sonogashira Coupling
| Entry | Pyridine Building Block | Halogen at C4 | Substituent at C2 | Yield (%) |
| 1 | (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | Iodo | -NHBoc | 95 |
| 2 | (4-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester | Bromo | -NHBoc | 81 |
| 3 | (4-Chloro-pyridin-2-yl)-carbamic acid tert-butyl ester | Chloro | -NHBoc | 25 |
| 4 | 2-Bromo-4-methylpyridine[7] | - | Bromo | 88 |
| 5 | 4-Chloro-pyridine-2-carboxylic acid | Chloro | -COOH | 35 |
The trend of reactivity is once again confirmed, with the iodo-substituted pyridine (Entry 1) demonstrating exceptional performance in the Sonogashira coupling.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira cross-coupling reaction.
Detailed Protocol: Sonogashira Coupling of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
-
To a stirred solution of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (320 mg, 1.0 mmol) in dry, degassed tetrahydrofuran (10 mL) under a nitrogen atmosphere, add bis(triphenylphosphine)palladium(II) chloride (21 mg, 0.03 mmol) and copper(I) iodide (11 mg, 0.06 mmol).
-
Add triethylamine (279 µL, 2.0 mmol) followed by phenylacetylene (132 µL, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired alkynylated pyridine.[9]
Conclusion: A Superior Building Block for Accelerated Discovery
The experimental evidence clearly demonstrates that (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a highly efficient and versatile building block for the synthesis of 2,4-disubstituted pyridines. Its enhanced reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, stemming from the labile carbon-iodine bond, allows for the attainment of high yields under mild conditions. The presence of the Boc-protected amine at the 2-position provides a valuable point of orthogonal reactivity for further molecular elaboration. For researchers engaged in the design and synthesis of novel therapeutics, the strategic selection of this building block can significantly streamline synthetic routes, reduce the number of optimization cycles, and ultimately accelerate the path to new drug candidates.
References
-
Jule, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(23), 7238. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 789-808. [Link]
-
Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863991. [Link]
-
Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
-
ResearchGate. (2010). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Synthetic Communications, 40(18), 2731-2739. [Link]
-
Sneed, B., et al. (2018). Design and synthesis of fused pyridine building blocks for automated library generation. ACS Medicinal Chemistry Letters, 9(11), 1098-1103. [Link]
-
ResearchGate. (2018). Building blocks 10–13 and other target compounds of this study. [Link]
-
PubChem. (n.d.). (4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. [Link]
-
ResearchGate. (2016). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2009). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(3), 1349-1432. [Link]
-
MDPI. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 25(21), 5037. [Link]
-
National Center for Biotechnology Information. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 22(12), 2194. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19045-19069. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
-
ResearchGate. (2014). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. Tetrahedron Letters, 55(44), 6131-6134. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(40), 14134-14149. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
PubChem. (n.d.). 2-Bromo-4-methylpyridine. [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(24), 7629. [Link]
-
ResearchGate. (2012). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry - A European Journal, 18(48), 15285-15293. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
ResearchGate. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2476-2486. [Link]
-
ResearchGate. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry, 65(17), 5334-5341. [Link]
- Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
-
ResearchGate. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 66(12), 4127-4131. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4252. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester Derivatives
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For derivatives of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, a scaffold of interest in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering field-proven insights and detailed protocols to ensure the integrity of your synthesized compounds.
The tert-butyloxycarbonyl (Boc) protecting group is a vital tool in organic synthesis, particularly for amines.[1] Its stability and ease of removal make it a popular choice.[1] This guide will delve into the nuances of characterizing molecules containing both this functionality and a substituted pyridine ring.
The Analytical Triad: A Multi-faceted Approach to Structural Verification
No single analytical technique provides a complete structural picture. Instead, a synergistic approach, leveraging the strengths of NMR, MS, and IR, is the most robust strategy. The choice of methods is driven by the specific questions each can answer about the molecule's architecture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed information about the carbon-hydrogen framework. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides a direct look at the carbon skeleton.[2][3]
-
Mass Spectrometry (MS): Determines the molecular weight and provides valuable information about the molecule's composition and fragmentation patterns, which can confirm the presence of specific substructures.[4]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5]
The following sections will compare these techniques and provide detailed experimental protocols for the analysis of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester derivatives.
Workflow for Spectroscopic Structural Confirmation
Caption: Integrated workflow for the structural confirmation of target compounds.
In-Depth Comparison of Spectroscopic Techniques
| Method | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Confirms the presence and connectivity of protons, including the tert-butyl group (a characteristic 9H singlet) and aromatic protons. Shows shifts in adjacent protons.[1] | Quantitative, provides detailed structural information about the entire molecule. | Can be complex for molecules without clear proton signals. |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Confirms the presence of the quaternary and methyl carbons of the tert-butyl group, the carbamate carbonyl carbon, and the pyridine ring carbons.[1][2] | Provides unambiguous evidence of the key carbon atoms in the Boc group and the pyridine core. | Less sensitive than ¹H NMR, may require longer acquisition times. Quaternary carbons can have weak signals.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Determines the molecular weight and elemental composition (with high resolution). Fragmentation patterns reveal structural motifs.[4] | High sensitivity, provides definitive molecular weight. | Isomeric compounds can be difficult to distinguish. Fragmentation can sometimes be complex to interpret. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirms the presence of key functional groups such as N-H (amine), C=O (carbamate), and C-N bonds.[5][6] | Fast, non-destructive, and excellent for identifying functional groups.[5] | Provides limited information about the overall molecular structure and connectivity. |
Experimental Protocols for Unambiguous Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information on the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool into a clean NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, depending on concentration)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.
-
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl (CH₃)₃ | ~1.5 (singlet, 9H) | ~28 (methyls), ~80 (quaternary) | The nine equivalent protons of the tert-butyl group give a strong singlet. The carbons are in the typical aliphatic region.[3][7] |
| Pyridine H-3/H-5 | 7.5 - 8.5 (doublets) | 120 - 140 | The positions of these protons are influenced by the electron-withdrawing nature of the nitrogen and the iodine atom.[8][9] |
| Pyridine H-6 | 8.0 - 9.0 (singlet or doublet) | ~150 | This proton is adjacent to the nitrogen, leading to a downfield shift.[10] |
| Carbamate N-H | 6.5 - 8.0 (broad singlet) | N/A | The chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and exchange. |
| Pyridine C-2 (C-NHBoc) | N/A | ~155 | The carbon attached to the nitrogen of the carbamate is significantly deshielded. |
| Pyridine C-4 (C-I) | N/A | 90 - 100 | The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon.[2] |
| Carbamate C=O | N/A | 150 - 155 | The carbonyl carbon of the carbamate appears in a characteristic downfield region. |
Mass Spectrometry (MS)
Objective: To determine the molecular weight and identify characteristic fragmentation patterns that support the proposed structure.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).[4]
Step-by-Step Protocol:
-
Sample Preparation (for ESI):
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).[4]
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.[4]
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[4]
-
-
Data Acquisition (ESI):
-
Data Processing and Analysis:
-
Analyze the mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
Use high-resolution mass spectrometry (HRMS) to determine the accurate mass and confirm the elemental formula.
-
Analyze the fragmentation pattern to identify characteristic losses.
-
Expected MS Fragmentation
Caption: Key fragmentation pathways for Boc-protected amines in MS.
The fragmentation of protonated tert-butyl carbamates often involves the loss of isobutylene (C₄H₈) and subsequent loss of carbon dioxide (CO₂).[11] The loss of the entire tert-butyl group is also a common fragmentation pathway.[12][13] Deiodination can also occur in the mass spectrometer, especially with certain mobile phase additives like formic acid.[14][15]
Infrared (IR) Spectroscopy
Objective: To confirm the presence of key functional groups.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.[5]
Step-by-Step Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to the sample scan.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum.
-
Analyze the resulting spectrum for characteristic absorption bands.
-
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Carbamate) | 3200-3400 | Medium, sharp |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium to strong |
| C=O Stretch (Carbamate) | 1680-1720 | Strong, sharp[6] |
| N-H Bend (Amine) | 1500-1600 | Medium |
| C-N Stretch | 1200-1300 | Medium |
| C-O Stretch (Carbamate) | 1150-1250 | Strong |
The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the carbamate carbonyl group.[6] The N-H stretch will also be a prominent feature. The vibrational frequencies of the pyridine ring will also be present in the fingerprint region.[16][17]
Conclusion
The structural confirmation of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester derivatives requires a multi-pronged analytical approach. By combining the detailed structural insights from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group information from IR spectroscopy, researchers can be highly confident in the identity and purity of their synthesized compounds. The protocols and expected data presented in this guide provide a robust framework for achieving this critical step in the drug discovery and development pipeline.
References
- Application Note: FT-IR Analysis of Novel Pyridine Derivatives - Benchchem.
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. Available at: [Link]
-
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - NIH. Available at: [Link]
-
NMR studies of substituted pyridines - Sci-Hub. Available at: [Link]
- A Comparative Guide to Analytical Methods for Confirming Boc Protection - Benchchem.
-
The FTIR Spectra of Pyridine and Pyridine-d , ' | Semantic Scholar. Available at: [Link]
-
Analysis of the NMR Spectrum of Pyridine - AIP Publishing. Available at: [Link]
-
13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate. Available at: [Link]
-
N-(1,1-Bis[hydroxymethyl]-ethyl)-carbamic acid, tert-butyl ester - Optional[FTIR] - Spectrum. Available at: [Link]
-
FTIR (a) and pyridine-FTIR (b) spectra of samples - ResearchGate. Available at: [Link]
-
tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem. Available at: [Link]
-
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Analysis of the NMR Spectrum of Pyridine - AIP Publishing - American Institute of Physics. Available at: [Link]
-
Pyridine FTIR Spectroscopy - CET Scientific Services Pte Ltd. Available at: [Link]
-
Carbamic acid, vinyl-, tert-butyl ester - the NIST WebBook. Available at: [Link]
-
N-[(E)-but-2-enyl]-N-(3-chloropropyl)carbamic acid tert-butyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]
-
tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - RSC Publishing. Available at: [Link]
-
iodine(I) reactivity_SI - The Royal Society of Chemistry. Available at: [Link]
-
Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry - PubMed. Available at: [Link]
-
Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
4-Iodopyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
- Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development - Benchchem.
-
4-Iodopyridine | C5H4IN | CID 609492 - PubChem. Available at: [Link]
-
tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
(4-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester - PubChemLite. Available at: [Link]
-
a guide to 13c nmr chemical shift values. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Dual protection of amino functions involving Boc - RSC Publishing. Available at: [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]
-
The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. Available at: [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]
-
[Solved] The correct match of 13C NMR chemical shift values (&de - Testbook. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. compoundchem.com [compoundchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. compoundchem.com [compoundchem.com]
- 8. sci-hub.st [sci-hub.st]
- 9. pubs.aip.org [pubs.aip.org]
- 10. testbook.com [testbook.com]
- 11. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 14. researchgate.net [researchgate.net]
- 15. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Navigating Steric Hindrance in 2-Substituted Iodopyridines for Cross-Coupling Reactions
Executive Summary
The functionalization of the pyridine core, a ubiquitous scaffold in pharmaceuticals and functional materials, presents ongoing challenges for synthetic chemists. When a substituent is placed at the 2-position, adjacent to the nitrogen atom, the inherent electronic properties of the ring are compounded by steric hindrance, creating a significant hurdle for traditional cross-coupling methodologies. This guide provides an in-depth comparative analysis of the impact of steric hindrance on three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will dissect the mechanistic implications of steric bulk, offer field-proven strategies for overcoming these challenges through judicious selection of ligands, catalysts, and reaction conditions, and provide validated experimental protocols for researchers in drug development and materials science.
Introduction: The "2-Pyridyl Problem" Magnified
Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, 2-halopyridines are notoriously challenging substrates. This "2-pyridyl problem" stems from the propensity of the pyridine nitrogen to coordinate to the metal center, which can lead to catalyst inhibition or unproductive pathways.[1][2] When a substituent is introduced at the 2-position, directly adjacent to the leaving group (iodine), this electronic challenge is amplified by a physical one: steric hindrance.
This steric bulk impedes critical steps in the catalytic cycle, primarily the oxidative addition of the palladium catalyst to the C-I bond.[3] The substituent can physically block the approach of the bulky catalyst complex, raising the activation energy of this often rate-limiting step and leading to sluggish reactions or complete failure. This guide will compare and contrast the primary methods used to address this combined electronic and steric challenge.
Comparative Analysis of Key Cross-Coupling Reactions
The success of a cross-coupling reaction with a sterically hindered 2-substituted iodopyridine is highly dependent on the nature of the bond being formed and the chosen methodology.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. With hindered 2-iodopyridines, the primary obstacles are slow oxidative addition and difficult reductive elimination.
-
Causality of Experimental Choices: Standard catalysts like Pd(PPh₃)₄ often fail because the four-coordinate palladium center is too bulky to approach the hindered C-I bond. To overcome this, the catalytic system must be engineered to favor the formation of a more reactive, less sterically encumbered 14-electron monoligated Pd(0) species. This is achieved by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands are large enough to stabilize the Pd(0) center while promoting the dissociation of other ligands, creating a highly reactive species that can overcome the steric barrier for oxidative addition.[4][5] The choice of a strong, non-coordinating base like Cs₂CO₃ or K₃PO₄ is also critical to facilitate the transmetalation step without interfering with the catalyst.[4]
Sonogashira Coupling: Introducing C(sp) Centers
The Sonogashira coupling is the premier method for synthesizing arylalkynes. Steric hindrance in 2-iodopyridines can dramatically slow the reaction, allowing side reactions like the copper-mediated homocoupling of the alkyne (Glaser coupling) to dominate.[3]
-
Causality of Experimental Choices: To mitigate unwanted Glaser coupling, a "copper-free" Sonogashira protocol is often the superior choice for hindered substrates.[3][6] While the reaction is slower without the copper(I) co-catalyst, it provides a cleaner reaction profile. The mechanism in the absence of copper relies on the base to deprotonate the alkyne, which then coordinates to the palladium center.[7] Success again hinges on the use of bulky, electron-rich ligands that promote the key oxidative addition step.[3][6] Elevated temperatures are frequently required to provide the necessary activation energy to overcome the steric barrier.[3]
Buchwald-Hartwig Amination: Forming C–N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines.[8] When coupling a bulky amine with a sterically hindered 2-iodopyridine, the steric clash is twofold, presenting a significant synthetic challenge.
-
Causality of Experimental Choices: This reaction class is exceptionally dependent on ligand selection. The development of highly specialized biarylphosphine ligands (e.g., RuPhos, BrettPhos) has been crucial.[9] These ligands possess bulky frameworks that not only facilitate the initial oxidative addition but also create a sufficiently large coordination sphere around the palladium to accommodate both the hindered pyridine and the incoming amine.[10] A strong, non-nucleophilic base like NaOtBu or LiHMDS is essential to deprotonate the amine, increasing its nucleophilicity for the coupling step.[9][11]
Quantitative Data Summary
The following tables summarize typical performance data for cross-coupling reactions with 2-substituted iodopyridines, illustrating the impact of increasing steric bulk of the R group.
Table 1: Suzuki-Miyaura Coupling of 2-R-Iodopyridines with Phenylboronic Acid
| R-Group (Substituent) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| -H | Pd(dppf)Cl₂ | Na₃PO₄ | 80 | 12 | ~85% | [12] |
| -CH₃ | Pd(OAc)₂ / SPhos | K₂CO₃ | 100 | 18 | ~70% | [4] |
| -iPr | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 24 | ~55% | [13] |
| -Ph | PEPPSI-iPr | Cs₂CO₃ | 110 | 24 | ~60% | [14] |
Table 2: Sonogashira Coupling of 2-R-Iodopyridines with Phenylacetylene
| R-Group (Substituent) | Catalyst System | Co-catalyst | Base | Temp (°C) | Yield (%) | Reference |
| -H | Pd(PPh₃)₄ | CuI | Et₃N | 60 | >90% | [15] |
| -CH₃ | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 80 | ~75% | [3] |
| -iPr | Pd(OAc)₂ / SPhos | None (Cu-free) | Cs₂CO₃ | 100 | ~60% | [3][6] |
| -Ph | Pd(OAc)₂ / XPhos | None (Cu-free) | K₂CO₃ | 110 | ~50% | [3][6] |
Table 3: Buchwald-Hartwig Amination of 2-R-Iodopyridines with Aniline
| R-Group (Substituent) | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| -H | Pd₂(dba)₃ / BINAP | NaOtBu | 90 | 8 | >90% | [8] |
| -CH₃ | Pd(OAc)₂ / RuPhos | NaOtBu | 100 | 16 | ~80% | [9] |
| -iPr | Pd(OAc)₂ / BrettPhos | LiHMDS | 110 | 24 | ~65% | [9] |
| -Ph | Pd G3 / tBuXPhos | K₂CO₃ | 110 | 24 | ~58% | [11] |
Visualization of Key Concepts
Palladium Catalytic Cycle & Steric Impact
Caption: Palladium catalytic cycle for Suzuki coupling, highlighting the oxidative addition and reductive elimination steps as critical points where steric hindrance from the 2-substituent exerts a significant negative impact.
Decision Workflow for Method Selection
Caption: A decision-making workflow for selecting the appropriate cross-coupling strategy and ligand type based on the desired bond and the steric bulk of the 2-substituent.
Experimental Protocols
The following protocols are representative and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 5.1: Suzuki-Miyaura Coupling of a Sterically Hindered 2-Iodopyridine
This protocol is adapted for a substrate with significant steric hindrance, such as 2-isopropyl-6-iodopyridine.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-substituted iodopyridine (1.0 equiv.), arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with inert gas (3 cycles). Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 18-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel.
Protocol 5.2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize Glaser homocoupling, which is prevalent with hindered substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-substituted iodopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂ 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: Evacuate and backfill the flask with inert gas (3 cycles). Add anhydrous, degassed solvent (e.g., toluene), followed by the terminal alkyne (1.2 equiv.) and a strong base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Reaction: Heat the mixture to 100-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the product via flash chromatography.
Protocol 5.3: Buchwald-Hartwig Amination
This protocol uses a specialized ligand system for coupling a primary amine to a hindered pyridine core.
-
Reaction Setup: In a glovebox, add a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a specialized biarylphosphine ligand (e.g., BrettPhos, 4 mol%), and a strong base (e.g., LiHMDS, 2.0 equiv.) to an oven-dried vial.
-
Reagent Addition: Add the 2-substituted iodopyridine (1.0 equiv.) and the amine (1.2 equiv.). Seal the vial, remove from the glovebox, and add anhydrous, degassed solvent (e.g., THF or toluene) via syringe.
-
Reaction: Heat the mixture to 110 °C. The reaction is typically complete within 16-24 hours. Monitor by LC-MS.
-
Workup: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Conclusion
Successfully functionalizing sterically hindered 2-substituted iodopyridines via cross-coupling is a formidable but achievable challenge. The key to success lies not in adhering to a single, universal protocol, but in understanding the mechanistic hurdles imposed by steric hindrance and rationally selecting a catalyst system to overcome them. The use of bulky, electron-rich monophosphine ligands or specialized biarylphosphine ligands is paramount, as they promote the formation of highly reactive, monoligated palladium species essential for engaging the hindered substrate. For Sonogashira couplings, adopting a copper-free approach is often necessary to obtain clean product profiles. As catalyst and ligand design continues to advance, the scope of these vital transformations will undoubtedly expand, further enabling the synthesis of complex pyridine-containing molecules for pharmaceutical and materials science applications.
References
-
Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972–1979. [Link]
-
Morales-Jiménez, J., et al. (2024). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Schubert, U. S., et al. (2001). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 66(25), 8478–8484. [Link]
-
Lam, H. W., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(21), 4943–4946. [Link]
-
ResearchGate. (2025). Coupling outcomes for pyridines. [Link]
-
Moody, C. J., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(20), 6719–6731. [Link]
-
O'Brien, C. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
ResearchGate. (2019). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organ, M. G., et al. (2009). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. The Journal of Organic Chemistry, 74(14), 5005–5013. [Link]
-
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
-
ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]
-
Spring, D. R., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6448. [Link]
-
Reisman, S. E., et al. (2021). Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis. Journal of the American Chemical Society, 143(35), 14066–14072. [Link]
-
Ghorai, M. K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9031–9044. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2016). Towards Iron-Catalyzed Sonogashira Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Engle, K. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9478–9490. [Link]
-
Itami, K., et al. (2006). Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides. Organic Letters, 8(4), 729-31. [Link]
-
Frontiers. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. [Link]
-
Singh, V. K., et al. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Frontiers in Chemistry, 10, 909250. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
RSC Publishing. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
ResearchGate. (2021). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (2007). Octahedral Adducts of Dichlorosilane with Substituted Pyridines: Synthesis, Reactivity and a Comparison of Their Structures and 29Si NMR Chemical Shifts. [Link]
-
O'Brien, C. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
-
Percec, V., et al. (2001). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal, 80(1), 1-24. [Link]
-
Marzilli, L. G., et al. (1999). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry, 38(4), 777-787. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Denmark, S. E., et al. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters, 8(4), 793-5. [Link]
-
Hanan, G. S., et al. (2008). The effect of steric hindrance on the Fe(II) complexes of triazine-containing ligands. Polyhedron, 27(2), 493-501. [Link]
-
Denmark, S. E., et al. (2003). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Organic Letters, 5(20), 3659-62. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.princeton.edu [chemistry.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Halopyridines: A Cost-Benefit Analysis of Iodo- vs. Bromo-pyridines in Library Synthesis
Introduction: The Strategic Choice of a Halogen
In the landscape of modern drug discovery and high-throughput chemistry, the pyridine scaffold remains a cornerstone of pharmacologically active molecules. Its functionalization, often achieved through palladium-catalyzed cross-coupling reactions, is a critical step in generating diverse chemical libraries for screening. The choice of the activating halide on the pyridine ring—typically iodine or bromine—is a fundamental decision that profoundly impacts reaction efficiency, process economics, and the overall timeline of a research program.
This guide provides an in-depth, evidence-based comparison of iodo- and bromo-pyridines for library synthesis. Moving beyond simple reactivity trends, we will explore the nuanced interplay between substrate reactivity, reaction conditions, catalyst selection, and cost. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to make strategic, cost-effective decisions tailored to their specific synthetic objectives.
Pillar 1: The Fundamental Principle of Reactivity
The differential performance between iodo- and bromo-pyridines is rooted in fundamental chemical principles, specifically the bond dissociation energies of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl .[1][2][3]
This hierarchy is a direct consequence of the C-X bond strength. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This makes the C-I bond more susceptible to cleavage during the oxidative addition step—often the rate-determining step in the catalytic cycle—to the palladium(0) catalyst.[4][5] Consequently, iodopyridines are inherently more reactive, often enabling reactions under milder conditions than their bromo- counterparts.
Caption: Simplified catalytic cycle and the impact of bond energy on reactivity.
Pillar 2: Performance in Key Cross-Coupling Reactions
The theoretical reactivity advantage of iodopyridines translates into tangible differences in the laboratory. Below, we analyze their performance in three of the most vital reactions for library synthesis.
A. Suzuki-Miyaura Coupling
The formation of C-C bonds via Suzuki coupling is arguably the most widely used cross-coupling reaction. Here, the choice between iodo- and bromo-pyridines directly influences catalyst selection and reaction temperature.
-
Iodopyridines: Their high reactivity allows for coupling under mild conditions, often at room temperature or with gentle heating (e.g., 70-90 °C).[2][6] They are compatible with a wide range of palladium catalysts, including standard systems like Pd(PPh₃)₄.
-
Bromopyridines: Due to the stronger C-Br bond, these substrates typically require more forcing conditions to achieve comparable yields and reaction times. This often involves higher temperatures (e.g., 100-130 °C) and the use of more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the more difficult oxidative addition step.[7][8]
| Feature | Iodopyridines | Bromopyridines |
| Typical Temperature | Room Temp to 90 °C[6] | 90 °C to 130 °C[8] |
| Catalyst System | Standard catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) often suffice.[4] | Often require advanced ligands (e.g., SPhos, PEPPSI-IPr).[7] |
| Catalyst Loading | Can often be performed with lower catalyst loading. | May require higher catalyst loading for efficient conversion. |
| Reaction Time | Generally faster reaction times. | Generally longer reaction times. |
| Selectivity | Excellent for selective coupling in poly-halogenated systems.[1][9] | Can be achieved, but may require more careful optimization to avoid side reactions at higher temperatures. |
Table 1: Comparative Performance in Suzuki-Miyaura Coupling.
B. Sonogashira Coupling
For introducing valuable alkynyl functionalities, the Sonogashira reaction is the premier method. The reactivity difference between C-I and C-Br bonds is particularly pronounced in this transformation, making it a textbook case for selective functionalization.[10][11]
-
Iodopyridines: Coupling reactions with terminal alkynes proceed smoothly, often at room temperature.[6][12] The mild conditions are highly favorable, preserving sensitive functional groups elsewhere in the molecule.
-
Bromopyridines: These substrates almost always require heating to achieve efficient coupling.[12][13] In dihalogenated systems like 2-bromo-4-iodopyridine, the Sonogashira coupling shows a strong preference for the C-I bond, allowing for highly regioselective mono-alkynylation at room temperature, leaving the C-Br bond available for subsequent transformations.[10][14]
| Feature | Iodopyridines | Bromopyridines |
| Typical Temperature | Room Temperature[11][12] | Requires heating (e.g., 60-100 °C)[6][13] |
| Copper Co-catalyst | Effective with standard CuI co-catalyst. Copper-free protocols are also well-established.[15] | May require careful optimization of copper loading; higher temperatures can increase risk of alkyne homocoupling (Glaser coupling).[10] |
| Reaction Rate | Fast and efficient. | Slower, requiring thermal energy input. |
| Chemoselectivity | Highly reactive site in poly-halogenated systems.[10][14] | Less reactive site, useful for sequential couplings.[11] |
Table 2: Comparative Performance in Sonogashira Coupling.
C. Buchwald-Hartwig Amination
The formation of C-N bonds is critical for synthesizing a vast array of biologically active compounds. Similar to other couplings, the Buchwald-Hartwig amination demonstrates a clear reactivity trend.[16]
-
Iodopyridines: Generally couple with a wide range of amines under milder conditions. However, the high reactivity can sometimes be a drawback. Unreactive palladium-iodide dimer species can sometimes form, impeding the catalytic cycle.[17]
-
Bromopyridines: While requiring more forcing conditions (higher temperature, stronger base, and/or more specialized ligands), bromopyridines are workhorse substrates for this reaction.[18][19] Modern catalyst systems with bulky, electron-rich phosphine ligands have made the amination of bromopyridines highly efficient and reliable.[16][20]
| Feature | Iodopyridines | Bromopyridines |
| Reactivity Trend | I > Br > Cl[19] | Slower than iodides, but highly reliable with modern catalysts.[18] |
| Catalyst System | Effective, but can be prone to catalyst inhibition by iodide.[17] | Excellent results with bulky phosphine ligands (e.g., Xantphos, BINAP).[4][16] |
| Base Selection | Compatible with a range of bases (e.g., Cs₂CO₃, K₃PO₄). | Often requires strong bases like NaOt-Bu or LHMDS. |
| Scope | Broad scope. | Very broad scope, established as a robust transformation.[21] |
Table 3: Comparative Performance in Buchwald-Hartwig Amination.
Pillar 3: The Cost-Benefit Analysis
A holistic analysis must extend beyond reaction yields to include the costs of reagents, time, and resources.
A. Reagent Cost
For simple, common building blocks, bromopyridines are often significantly cheaper to purchase than their iodo- analogs. This initial cost saving is a primary driver for their widespread use in library synthesis. However, as substitution patterns become more complex, the cost and availability of both iodo- and bromo-pyridines can become comparable, and in some cases, specific iodinated isomers may be more readily available.
B. Process Cost: The Hidden Factors
The true cost of a synthesis is the sum of its parts. The lower upfront cost of a bromopyridine can be offset by higher process costs:
-
Energy Consumption: The need for higher reaction temperatures for bromopyridines translates directly to higher energy costs, especially at scale.
-
Catalyst & Ligand Cost: Bromopyridines often require more advanced, and therefore more expensive, ligands and potentially higher catalyst loadings to achieve desired reaction rates.
-
Time & Throughput: Longer reaction times for bromopyridines mean lower instrument throughput. In a library synthesis setting, where time is critical, the faster kinetics of iodopyridines can accelerate project timelines.
-
Purification: The milder conditions used for iodopyridines can lead to cleaner reaction profiles and fewer side products, potentially simplifying purification and reducing solvent waste and labor costs.
Caption: Decision framework for choosing between iodo- and bromo-pyridines.
Exemplary Experimental Protocols
To illustrate the practical differences, below are generalized protocols for a selective Sonogashira coupling.
Protocol 1: Selective Sonogashira Coupling on 2-Bromo-4-iodopyridine
This protocol leverages the high reactivity of the C-I bond for selective functionalization at room temperature.[11]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-iodopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture. Using a large excess may drive the reaction toward di-substitution.[10]
-
Reaction: Stir the reaction mixture at room temperature. The mild temperature is key to ensuring selectivity for the C-I bond over the C-Br bond.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-2-bromopyridine.
Protocol 2: Sonogashira Coupling on a Generic Bromopyridine
This protocol illustrates the more forcing conditions typically required for less reactive bromopyridines.[13]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., Toluene or NMP) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring. The elevated temperature is necessary to activate the more stable C-Br bond.
-
Monitoring & Workup: Follow steps 5-7 as described in Protocol 1.
Conclusion and Strategic Recommendations
The choice between iodo- and bromo-pyridines is not a matter of one being universally superior to the other, but rather a strategic decision based on a cost-benefit trade-off.
-
Choose Bromopyridines when:
-
The primary driver is the lowest possible upfront reagent cost.
-
The synthesis is at a large scale where the cost difference of the starting material is significant.
-
The required downstream chemistry necessitates a less reactive halide.
-
The molecule is robust enough to handle higher temperatures and stronger bases.
-
-
Choose Iodopyridines when:
-
Speed and throughput are critical, as in early-stage library synthesis for hit identification.
-
The substrate contains sensitive functional groups that are incompatible with harsh reaction conditions.
-
High regioselectivity is required in a poly-halogenated system for sequential, site-specific diversification.
-
A cleaner reaction profile is desired to simplify purification and accelerate the discovery workflow.
-
By carefully weighing the initial reagent costs against the process costs of time, energy, and downstream processing, researchers can optimize their synthetic strategies, ultimately accelerating the path to novel discoveries.
References
-
Sonogashira coupling. (2023, December 26). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Request PDF. Retrieved January 17, 2026, from [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2011). Request PDF. Retrieved January 17, 2026, from [Link]
-
Girgis, A. S., El-Subbagh, H. I., & Al-Shihry, S. S. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Heterocyclic Chemistry, 38(4), 935-940. [Link]
-
Buchwald-Hartwig Amination. (2021, August 15). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2018). Request PDF. Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2020). Request PDF. Retrieved January 17, 2026, from [Link]
-
Tran, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Organic & Biomolecular Chemistry, 17(24), 5969-5982. [Link]
-
Gholinejad, M., & Far, F. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386–7425. [Link]
-
Vaddamanu, N., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2239–2248. [Link]
-
Wang, D., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14756–14767. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC. Retrieved January 17, 2026, from [Link]
-
Sonogashira Coupling. (2021, August 15). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
van der Heijden, C. D., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 323-335. [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019). Request PDF. Retrieved January 17, 2026, from [Link]
-
Coupling outcomes for pyridines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
jOeCHEM. (2020, April 16). EAS Reactions with Pyridine [Video]. YouTube. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2021). PMC. Retrieved January 17, 2026, from [Link]
-
Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. (2022). ACS Publications. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. As a halogenated organic compound, this substance requires specific handling procedures to ensure the safety of laboratory personnel and prevent environmental contamination. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Core Principles: Hazard Identification and Risk Assessment
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a solid organic compound. Its molecular structure, featuring an iodinated pyridine ring and a tert-butyl carbamate group, dictates its classification and handling requirements. The primary principle governing its disposal is its identity as a halogenated organic waste .
Causality: Halogenated compounds can form hazardous byproducts, such as dioxins and hydrochloric or hydroiodic acid, if not incinerated at the correct, higher temperatures.[1] For this reason, environmental regulations and waste disposal facilities mandate their strict segregation from non-halogenated waste streams to ensure proper treatment.[2][3][4]
Hazard Profile Summary
| Hazard Classification | Description | Rationale & Primary Sources |
| Halogenated Organic Compound | Contains iodine, a halogen. Must be segregated into the halogenated waste stream. | The presence of the iodo- group on the pyridine ring necessitates this classification.[1][3] |
| Irritant | May cause irritation to the eyes, skin, and respiratory tract. | The tert-butyl carbamate functional group is known to be an irritant.[5][6] Similar pyridine compounds are also classified as irritants.[7] |
| Solid Waste | The compound is a solid at room temperature. | All contaminated materials, including gloves and weighing paper, must be disposed of as hazardous solid waste.[5] |
Note: Always consult the manufacturer-specific Safety Data Sheet (SDS) for the most detailed and up-to-date hazard information before handling the chemical.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn to minimize exposure:
-
Nitrile Gloves: To prevent skin contact and potential irritation.[8]
-
Safety Goggles or Face Shield: To protect eyes from dust particles.[6]
-
Fastened Laboratory Coat: To protect clothing and skin from contamination.
All handling, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to control dust and vapors.[9]
The Critical Step: Waste Segregation Workflow
Proper segregation is the most critical step in the disposal process. Mixing halogenated and non-halogenated waste is a common and costly error in laboratory settings. The following decision workflow must be followed.
Caption: Step-by-step waste handling and disposal flow.
Emergency Procedures: Spill Management
In the event of a small spill of solid (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester:
-
Ensure Safety: Alert colleagues in the area and ensure you are wearing the appropriate PPE.
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush.
-
Cleanup: Gently sweep up the solid material and place it into a sealed container for disposal as hazardous waste. [6]Alternatively, use absorbent pads to wipe the area, and dispose of the pads as contaminated solid waste. [2]4. Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately. [2]
Final Disposal: The Last Step
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [5][10] Final Authority: The ultimate disposal must be conducted through your institution's EHS department or a licensed professional waste disposal service. [5]They will ensure the waste is transported and treated in accordance with all local, state, and federal regulations.
At-a-Glance: Disposal Best Practices
| Do | Do Not |
| ✅ Segregate as halogenated waste. [4] | ❌ Mix with non-halogenated waste. [1] |
| ✅ Use a compatible, sealed container. [2] | ❌ Pour down the drain or into regular trash. [5] |
| ✅ Label the container fully and accurately. [1] | ❌ Overfill the container (max 90% full). [4] |
| ✅ Store in secondary containment. [4] | ❌ Leave the waste container open. [2] |
| ✅ Consult your institution's EHS office. | ❌ Attempt to incinerate or treat the waste yourself. |
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6XpZTgOrx7Xo4xDGm9m7hIdbac4G7GVmozKhPO_wpFpr4JIjMIIe2n3dn46HbyGt0T-Mzal9i2MHQJ_wc0HBXuLf8pzMCOGbhg1rJ-V4g2ECTLfMzAqfPbmuA7cT8a-u7749JemMIJ5ne-OzNumMfYbDlMxVEW4hG8vWdGLZ8M1g9gqdcSiLGtGHOP7CUpt11MYmzb8QfG93XWaBYRz2bF-xOWRf_KmHs_YA6CJo=]
- Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRYPHYgVp5lMSQ3NLGO4uRgURCH74ZxerGRmGR71UI62p9oSATzwlOy_64AOC2ZoRDEQZpLNclbggM5blyUYoGsKG6K2KySaJlRGdCW3YMoJLJOdmcgW7HfXQaZEjL8iGZK8Gdb1R4_UlhuW2FZijMoKDQiaFSz_LLqGHPQm2Y5uAqaiWKSUAd3A==]
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories - Chemical Waste Guideline. [URL: https://vertexaisearch.cloud.google.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHJyyEMlLayikgIPdMEqJwg7SaKxkPY4FbRVBJnaIk4talHsGqHN5XioR0yTvjPX9W3J50rcPEFGDUtrjG64wmJhoWowhKTFY0JIM0IHRTedxPj_Qq45jsVUIPp-DYsdW9nrIn418CLC08m3dqijBBk1_BlMkJ2c6_r7X0VUrE3hatF45xTHPhpvtA7_kgRSHNDU8isGUOSZWNVJUc2TbQ3mZanhEUaJVsiw6NrZJ1jypTfuI1vPbghpZZM4-UwnmBZeO-bGpvxzZKI4V328CVUiscs7GXNIPBS4WYrLzmt7Kd23fcJKvfOOLLpL4N]
- Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPwxs5cQBfKJzIl3Suh8O6NX3goRVw28p2ULv4jfvV1vlBqpaUfOOFY09DcoNtJQHsUehSw6IZhLEsF8v9E_Qidy1QfPKiFRQ-UEwq1DW4acSluBHfYNHZAglHfj9zw55oVT6zJPw3C3g22gWlId64NP7MS3dJaE_mLcITGSAkNVCl6pKQq-YpdTEOy-0RtoxM]
- University of Oslo (UiO). Chemical and Hazardous Waste Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDjd04TmzQJrSKW-Y5at3xspz7zndjS24auex-JFFnPy-RFh3Zc8RFUJjN1ynIWdhpRubiALTPwP8nKbYSF9lc6__RBsih6F3J_BQtBo2AonT9TOV7f36yxXVpSFfSxg5VmmMvwAU8kLx2tkBlc51emd1ZPrKt-a-CAWHjJHV1Kgf_ivyuVAWqbPaHUBnMyD9ejzKdrHCVAZLu]
- Kemicentrum, Lund University. 8.1 Organic solvent waste. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQLLRVkBFnitmzADzJYGY-DwOs_BA78hViUfmJ7z_uEAPUtXcyT0dhizyGCDv9H6UR9NFW8CU3Ht9n6C-eib56knjHsu-dG9UrVnnlN5ZaUnQEHiNuQONRSzi1rIMU-s4G-am34dowzC6Hh-P2kvdnpr77ovIZMLfYGUudRW4VRKLVyYdJuoR1PrFrIzaMNnm49-x3j2aVllzQiR3ccyju]
- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhEOwTMJ9B5wpCc_kubWTHTIZxC9avb098PzK-tgaLOyc-z0dyGR6OrpI9tlxyjo2QoQTBezSb34pmxHm9-J_JaY0-m4mqy1sC0A8fBxOO91gK9aU5vCN9xwyjQvJJ-BHcJE4YHS303touwCsDI_Wh]
- D-Mand Better Products, LLC. MATERIAL SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.
- Echemi.com. (4-CHLORO-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH59-qZSmABmgn0VIq_1o9eRT2Q202MoyCU01HuFpcaMuJOLpLclT2GiEAj9o2Hu255muRo126pyMBzMIGan_D82Lrm9S5RQSApNmDlK4hKF9UHP1XdbzgoEVak8K_RVjZMfAi-p97RfyJpO6MfGdsv_zHHrehR9arHomT5cU-y3Z6RdxrZ4jhg9BBnSIwbk5-mMxwTkPLsfLKwPWc0Vg==]
- Duke SMIF. Standard Operating Procedure for work with Chemical name/class: Iodine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIXhzSLSPJA-gHPPI8B7ekdVgjjqnc2HU5g9Ho8CAz3rd2RwlVPUv6aumUJoOyD1t7i67TEnzM0FML6_yHzrWywrvV6sxxAzPc7tervws6Se_Il9KXZMwaI8UiuOJjVhilQuLk2DC41ndJsNXv1hKfCiCnt68KMuqgJYxyo53tuwDD-SwXiX_9rFEFAd68YJ-FlA==]
- Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate (alternate). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5mVRoCyDxk1OYgUM6dgHZEyYXIzjHRoZpmTz_vrDLq83V5tRltzuzzn-8yp2D1eST22OI4CPONTX4W8S2kYSujzh8uxUYQ7w344S9z5d4OeQ-bEzm7yK2h_cGWtTD0MyVU4egojGxKHJS7gwwaP_MFA0Rtob4WiOPehmZEqn1Pd4SyauqdQlFfixIQdCNKLMShpuI806AhSN7DEUMnhA444rPfkh4S_uFLGNlzA-eKMY8-00WJa9cqY4nvA1GQC6E2moA7O2jCQ==]
- Sigma-Aldrich. (5-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester AldrichCPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZPO4nAiXmlGT9vnQuSVMtY5pX6K383LmWccPT10mUDZ3wuO6yaH06ibJiQGl4Pgi8HckH8DN2-OBWl9nEmEYGyysWUgzarDWZeBT4fym0ZHRgJkZECNBNmRFMFkk9tG5nDDbv5mN5LBCJLCE6JWF_NSKKtom_mw==]
- Washington State University. Standard Operating Procedure for Pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe8uzW2ypQFSZ8XfG2D8hDAJx-4VlHGGQtnxLhI61mi4O4SHWZkNar6gSnI9AxUyv5dFhMC1kRW1Pp6ET9ejja5XV9n890h40ro3lffjScTFYUfMkg9Qxta32az1FObQqQLBQ3xjTvZhTOhJxkSUXur3iPdEJL0ELOsSSZF5MIFEgUIWDOjcTK_KmETy2yIrBHow==]
- ChemicalBook. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0FY6u4Ii1umXywbnIACyzCG_dlvK8FwW-G4kWckHLODmQd016IXY9D4KCMh20WDtw4AbxSdsQmRfseXzy1FO25tJlufMEmRLuy8fFGFaz_wMRaiWPq-ob0vARRJEyqy1NJmwwLFDTiVmqKsAwrHRyVZOmiDyRO3TLaGdDk0nqJFW308qF3aidwhR-cO3CRKAapo4=]
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvfV1A0xaK5Tbm1E48kzcSBsy7n_LuBcHvXfQZHQL5FpcicPutKc-gjxzNvT0nCjGgZJ8zsa8N0QEmM7c2N0nqYAjkYofv4KpaDLIXYUz-bx63ogSaTld9TlDvrgGpyoYLEttC5GzHQl9Y6QlUwgwC1M1Qo-4KM4jOs4StnvraaR3K-qLmYhLe0ry2_T7M7QpAdQ==]
- CymitQuimica. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFukYzRKKtostfwUaxm0LAud10nSPS1oPuwIKSmH6erB8fGL-XARcUDOFLUPQG24eMrwt5V4BSkvNf27ZEwyE2Wje4RNDGkt13ZkFxbOV_-JWq806CrTqlcvY7XwG4RHfOx8ZKzfz0A_4i87cCTsp13GFJ9wf8y1284Qw==]
- TCI Chemicals. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS6HXUn6NY_EIM332uqa7lDXfLd551ZPsprwjs08bIlnPu5gr2usiQBgoof3aB59NQtCbguacYivjFeCm7QAbToAUVzso7F59E1M1nB9KRxaGsDgICJccUQ45HYHIsXneUcoMkA-KayGgGbLdi2ayKfA==]
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. ethz.ch [ethz.ch]
- 4. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
This guide provides essential safety protocols and logistical plans for the handling and disposal of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester. As a compound utilized in advanced research and drug development, a thorough understanding of its hazard profile is critical. This document moves beyond a simple checklist, explaining the causality behind each recommendation to foster a proactive safety culture. The procedures outlined here are designed as a self-validating system to protect researchers and ensure experimental integrity.
Hazard Assessment: Understanding the 'Why'
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester is a halogenated pyridine derivative containing a carbamate functional group. While comprehensive toxicological data for this specific molecule is not fully available, its structural components provide a strong basis for a conservative risk assessment. The hazards are inferred from data on analogous iodo-pyridines, carbamates, and general principles of handling potent research chemicals.[1]
The primary risks are associated with its potential for skin and eye irritation, respiratory tract irritation, and acute toxicity if ingested or inhaled.[2] Carbamates as a class include compounds with a wide range of toxicities, and some can be absorbed through the skin.[3] The iodo- group necessitates special consideration for waste disposal due to its environmental toxicity.[4]
| Hazard Classification (Inferred from Analogues) | GHS Hazard Statement | Primary Route of Exposure |
| Acute Oral Toxicity | H302: Harmful if swallowed[2][5] | Ingestion |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] | Dermal Contact |
| Allergic Skin Reaction | H317: May cause an allergic skin reaction[5] | Dermal Contact |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation[2] | Ocular Contact |
| Acute Inhalation Toxicity | H331: Toxic if inhaled | Inhalation |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | Inhalation |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms | Inhalation |
| Specific Target Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure | All Routes |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | Environmental Release |
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on the potential routes of exposure identified above.
Primary Engineering Control: The Chemical Fume Hood
This is non-negotiable. All manipulations of (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified laboratory chemical fume hood.[6] This is the most critical step in minimizing respiratory exposure to powders or vapors.[7][8]
Tiered PPE Protocol
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Double Gloving: Butyl rubber or PVA outer, nitrile inner | Chemical splash goggles AND face shield[8] | Fully-buttoned, flame-resistant lab coat | Required only if fume hood is not available/feasible (requires formal program)[6] |
| In-Solution Handling | Butyl rubber or PVA gloves (Nitrile is not recommended)[6] | Chemical splash goggles[9] | Fully-buttoned, flame-resistant lab coat | Not required within a fume hood |
| Work-up & Purification | Butyl rubber or PVA gloves | Chemical splash goggles and face shield during transfers | Fully-buttoned, flame-resistant lab coat | Not required within a fume hood |
| Small Spill Cleanup (<5g) | Heavy-duty chemical resistant outer gloves (e.g., Butyl) | Chemical splash goggles and face shield | Chemical-resistant apron over lab coat | Air-purifying respirator with appropriate cartridges (requires fit-testing)[6][10] |
Rationale and Causality:
-
Hand Protection: The recommendation for butyl rubber or PVA gloves stems from the known limitations of nitrile with certain halogenated compounds and pyridines.[6] Always check the manufacturer's specific glove compatibility chart. Double gloving provides an extra layer of protection against tears and allows for the safe removal of a contaminated outer glove.
-
Eye and Face Protection: Given the H318/H319 warnings for serious eye damage on analogous compounds, chemical splash goggles that form a seal around the eyes are mandatory.[10] A face shield is added during solid transfers and other high-splash-risk activities to protect the entire face.[8]
-
Body Protection: A flame-resistant lab coat protects skin and personal clothing from minor splashes and spills.[6][11] It must be kept fully buttoned to provide continuous coverage.
-
Respiratory Protection: While the fume hood is the primary control, a respirator may be necessary for emergency situations like a significant spill. Use of a respirator requires medical clearance, training, and fit-testing as part of an institutional respiratory protection program.[6]
Procedural Guidance: Donning and Doffing PPE
The order in which PPE is put on and, more importantly, taken off is critical to prevent cross-contamination.
Donning (Putting On) Sequence
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Goggles / Face Shield
-
Respirator (if required for the task)
Doffing (Taking Off) Sequence
The goal is to touch contaminated items only with other contaminated items (outer gloves) and clean items only with clean hands.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 10. echemi.com [echemi.com]
- 11. csub.edu [csub.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
